molecular formula C7H7Br2N B3248521 5-Bromo-2-(1-bromoethyl)pyridine CAS No. 187617-57-8

5-Bromo-2-(1-bromoethyl)pyridine

Cat. No.: B3248521
CAS No.: 187617-57-8
M. Wt: 264.94 g/mol
InChI Key: SMRQBMBPABLNMA-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-bromoethyl)pyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(1-bromoethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-bromoethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(1-bromoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRQBMBPABLNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(1-bromoethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive analysis of 5-Bromo-2-(1-bromoethyl)pyridine , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the modular synthesis of chiral pyridine derivatives.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

This compound serves as a "linchpin" intermediate, offering two distinct electrophilic sites with orthogonal reactivity profiles.[1][2] It is defined by the presence of a labile benzylic-type bromide and a chemically robust aryl bromide.

Core Data Table
ParameterSpecificationTechnical Note
IUPAC Name 5-Bromo-2-(1-bromoethyl)pyridine
CAS Registry Number 187617-57-8 Racemic mixture
Molecular Formula

Molecular Weight 264.95 g/mol Monoisotopic Mass: 262.89 Da
Physical State Solid (Low Melting)M.P.[3][4] range: 72–73 °C [1]
Isotopic Pattern

,

,

(1:2:1)
Distinctive dibromo pattern in MS
Chirality 1 Chiral Center (C

)
Typically supplied as racemate
Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a 1-bromoethyl group and at the C5 position with a bromine atom.

  • Site A (C2-Side Chain): The

    
    -bromoethyl group functions as a "benzylic-like" electrophile. The electron-deficient pyridine ring (acting similarly to a nitrobenzene ring) enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack (
    
    
    
    ).[1]
  • Site B (C5-Ring): The aryl bromide is located at the

    
    -position relative to the nitrogen. Unlike C2 or C4 halides, this position is not  activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] It requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.[1]

Part 2: Reactivity & Synthetic Utility[2]

The primary value of this scaffold lies in its chemoselectivity . Researchers can sequentially functionalize the molecule without protecting groups by exploiting the reactivity gap between the alkyl and aryl halides.

Reactivity Divergence Diagram[2]

ReactivityMap Center 5-Bromo-2-(1-bromoethyl)pyridine (Bifunctional Core) PathA Pathway A: Alkyl Substitution (Kinetic Control) Center->PathA Mild Nucleophile (R-NH2, R-SH) RT, No Catalyst PathB Pathway B: Aryl Coupling (Catalytic Control) Center->PathB Pd(0) Catalyst Boronic Acids Elevated Temp ProductA Chiral Amines/Ethers (Retention of Ar-Br) PathA->ProductA ProductB Biaryl Systems (Retention of Alkyl-Br) PathB->ProductB

Figure 1: Orthogonal reactivity map demonstrating the selective functionalization pathways available for drug design workflows.

Mechanism of Action[2][7][8][9][10]
  • Nucleophilic Substitution (

    
    ):  The C2-(1-bromoethyl) substituent undergoes rapid displacement with amines, thiols, or alkoxides. The reaction is facilitated by the inductive effect of the pyridine nitrogen, which pulls electron density from the 
    
    
    
    -carbon.[1]
    • Critical Note: If using chiral nucleophiles, diastereomeric mixtures will result from the racemic starting material.[1]

  • Cross-Coupling: The C5-Br bond is stable to standard basic conditions used in

    
     reactions. It remains available for downstream diversification via Palladium-catalyzed cross-coupling.
    

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

If the compound is not purchased, it is synthesized via radical bromination of 5-bromo-2-ethylpyridine.[1]

Reagents: 5-Bromo-2-ethylpyridine, N-Bromosuccinimide (NBS), AIBN (Catalyst),


 or Benzotrifluoride.[1]

Workflow:

  • Dissolution: Dissolve 5-bromo-2-ethylpyridine (1.0 equiv) in anhydrous solvent (

    
    ).
    
  • Activation: Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Initiation: Heat to reflux (approx. 80°C) under

    
     atmosphere.
    
  • Monitoring: Monitor by TLC/LCMS for the disappearance of starting material. Caution: Over-bromination to the gem-dibromide is a common side reaction if reaction times are excessive.[1]

  • Workup: Cool, filter off succinimide, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Handling & Storage (Self-Validating Protocol)

The benzylic bromide is prone to hydrolysis (forming the alcohol) and elimination (forming the vinyl pyridine) if mishandled.

  • Storage: Store at 2–8°C under Argon/Nitrogen.

  • Desiccation: Keep strictly anhydrous. Moisture triggers the release of HBr, which autocatalytically degrades the pyridine ring.[1]

  • Visual Check: Pure compound is off-white/beige. A yellow/orange shift indicates liberation of

    
     or degradation.
    

Part 4: Applications in Drug Discovery[2]

This molecule is frequently used to synthesize


-methylbenzylamine analogs , a pharmacophore found in numerous GPCR ligands and kinase inhibitors.[1]

Case Study: Synthesis of a Chiral Kinase Inhibitor Intermediate

  • Step 1: React 5-bromo-2-(1-bromoethyl)pyridine with a chiral primary amine (e.g., (S)-

    
    -methylbenzylamine).
    
    • Outcome: Formation of a diastereomeric secondary amine. The C5-Br remains intact.

  • Step 2: Separate diastereomers via chiral HPLC or crystallization.

  • Step 3: Perform Suzuki coupling at C5-Br to attach the kinase hinge-binding motif.

Synthesis Diagram[1][2][11]

SynthesisFlow Start 5-Bromo-2-ethylpyridine Reagent NBS / AIBN Radical Bromination Target 5-Bromo-2-(1-bromoethyl)pyridine (Target Scaffold) Start->Target Reflux, CCl4 SideProduct Elimination Side-Product (5-Bromo-2-vinylpyridine) Target->SideProduct Base/Heat (Avoid)

Figure 2: Synthetic origin and potential degradation pathway of the scaffold.[1]

References

  • PubChem. (2025).[5][6] 5-bromo-2-(1-bromoethyl)pyridine (Compound).[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 5-Bromo-2-(1-bromoethyl)pyridine Safety & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-(1-bromoethyl)pyridine MSDS and Safety Data Sheet Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Significance

5-Bromo-2-(1-bromoethyl)pyridine is a specialized heteroaromatic building block used primarily in medicinal chemistry for the introduction of the 5-bromo-2-pyridyl motif via nucleophilic substitution at the benzylic-like position. Its structural duality—containing both an aryl bromide (stable cross-coupling partner) and a reactive alkyl bromide (electrophilic handle)—makes it a versatile but hazardous reagent.

Physicochemical Properties
PropertyData
Chemical Name 5-Bromo-2-(1-bromoethyl)pyridine
CAS Number Not widely listed; Analogous to 145218-19-5 (bromomethyl var.)
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol
Structure Pyridine ring substituted at C2 with -CH(Br)CH3 and C5 with -Br
Physical State Low-melting solid or viscous oil (typically yellow/orange)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols

Hazard Identification & Risk Assessment

Critical Warning: This compound belongs to the class of


-haloalkylpyridines . Like benzyl bromides, these are potent alkylating agents. They are frequently lachrymators  (induce tearing) and can cause severe skin burns.
GHS Classification (Derived from SAR & Analog Data)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Toxicological Endpoints[3][5][6][7]
  • Lachrymator: High vapor pressure of the alkyl bromide moiety triggers TRPA1 channels, causing immediate eye pain and tearing.

  • Alkylation Potential: The secondary bromide at the C2 position is highly electrophilic. It can alkylate DNA/proteins, posing a theoretical genotoxic risk.

  • Hydrolysis Products: Decomposes in moisture to release Hydrogen Bromide (HBr) , a corrosive gas.

Handling, Storage, & Stability Protocols

The stability of 5-Bromo-2-(1-bromoethyl)pyridine is compromised by two primary degradation pathways: Hydrolysis and Elimination .

Degradation Pathways
  • Hydrolysis: Reaction with ambient moisture yields the secondary alcohol and HBr.

  • Elimination: Under thermal stress or basic conditions, it eliminates HBr to form 5-Bromo-2-vinylpyridine , which is prone to polymerization.

DegradationPathways Compound 5-Bromo-2-(1-bromoethyl)pyridine Alcohol 5-Bromo-2-(1-hydroxyethyl)pyridine (Inactive Impurity) Compound->Alcohol Hydrolysis Vinyl 5-Bromo-2-vinylpyridine (Polymerization Risk) Compound->Vinyl Elimination Moisture + H2O (Moisture) Moisture->Alcohol HeatBase + Heat / Base HeatBase->Vinyl HBr1 HBr (Corrosive Gas) Alcohol->HBr1 Byproduct HBr2 HBr Vinyl->HBr2 Byproduct

Figure 1: Primary degradation pathways requiring strict moisture and temperature control.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent elimination.

  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from HBr evolution.

Emergency Response & First Aid

Self-Validating Protocol: If a researcher smells a sharp, acrid odor (HBr) or feels eye irritation upon opening the fridge, the container seal has likely failed.

ScenarioImmediate ActionRationale
Eye Contact Rinse immediately with saline/water for 15+ mins.[3] Do not rub. Lachrymators bind to corneal nerves; rubbing exacerbates damage.
Skin Contact Wash with soap and water.[1][4][5] Apply polyethylene glycol (PEG 400) if available.PEG 400 solubilizes alkyl halides better than water, removing them from skin pores.
Inhalation Move to fresh air.[1][6][3][5] If breathing is difficult, administer oxygen.[5]HBr gas causes pulmonary edema; immediate respiratory support is vital.
Spill Evacuate area. Absorb with vermiculite. Neutralize with weak base (NaHCO₃).Neutralization prevents acid fume generation during disposal.

Experimental Workflow: Nucleophilic Substitution

When using this reagent to install the pyridine moiety, specific conditions are required to prevent the "Elimination" side reaction described in Figure 1.

Protocol: N-Alkylation of an Amine

Objective: React 5-Bromo-2-(1-bromoethyl)pyridine with a secondary amine.

  • Solvent Selection: Use Acetonitrile (MeCN) or DMF (anhydrous).

    • Why? Polar aprotic solvents favor

      
       substitution over elimination.
      
  • Base Selection: Use K₂CO₃ or DIPEA .

    • Why? Strong bases (NaH, KOtBu) will trigger E2 elimination to the vinyl pyridine.

  • Temperature: Maintain reaction at 0°C to RT .

    • Why? Heating >40°C significantly accelerates the elimination pathway.

  • Quench: Dilute with water/EtOAc. Wash organic layer with sat. NaHCO₃ to remove any HBr generated.

Workflow Start Start: Reagent Preparation Weigh Weigh in Fume Hood (PPE: Goggles, Gloves, Lab Coat) Start->Weigh Solvent Dissolve in Anhydrous MeCN (Avoid Protic Solvents) Weigh->Solvent AddBase Add Weak Base (K2CO3) (Avoid Strong Bases) Solvent->AddBase React Stir at 0°C -> RT AddBase->React Check Check LCMS React->Check Decision Product Formed? Check->Decision Workup Aq. Workup (NaHCO3 wash) Decision->Workup Yes Elimination Elimination Byproduct Observed (Lower Temp / Change Solvent) Decision->Elimination No (Vinyl species seen)

Figure 2: Optimized workflow to minimize elimination byproducts during synthesis.

References

  • PubChem. (2025).[7][8] 5-bromo-2-(1-bromoethyl)pyridine Compound Summary. National Library of Medicine. [Link]

Sources

A Technical Guide to the Synthesis, Properties, and Reactivity of 5-Bromo-2-ethylpyridine and 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyridine derivatives stand as crucial building blocks for the construction of complex, biologically active molecules. Among these, 5-bromo-2-ethylpyridine and its derivative, 5-bromo-2-(1-bromoethyl)pyridine, offer a versatile platform for molecular elaboration, each possessing unique reactivity profiles that can be strategically exploited. This in-depth technical guide provides a comprehensive overview of the core differences between these two compounds, detailing their synthesis, physicochemical and spectroscopic properties, and distinct chemical reactivity. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the strategic application of these valuable synthetic intermediates.

Structural and Physicochemical Distinctions

The fundamental difference between 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine lies in the presence of a second bromine atom on the ethyl side chain of the latter. This seemingly minor structural change has profound implications for the chemical properties and reactivity of the molecule.

Property5-bromo-2-ethylpyridine5-Bromo-2-(1-bromoethyl)pyridine
Molecular Formula C₇H₈BrNC₇H₇Br₂N
Molecular Weight 186.05 g/mol 264.95 g/mol
CAS Number 38749-90-5187617-57-8
Appearance Not specified (likely a liquid or low-melting solid)Solid
Melting Point Not specified72-73 °C

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of these compounds. The introduction of the second bromine atom in 5-bromo-2-(1-bromoethyl)pyridine leads to distinct changes in its NMR spectra compared to its precursor.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra is observed in the signals corresponding to the ethyl group.

  • 5-bromo-2-ethylpyridine: The spectrum will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), indicative of the coupling between these adjacent groups.

  • 5-bromo-2-(1-bromoethyl)pyridine: The methylene proton signal will be replaced by a quartet for the single methine proton (CHBr), coupled to the adjacent methyl protons. The methyl protons will appear as a doublet, being coupled to the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show a characteristic difference in the upfield region corresponding to the ethyl side chain.

  • 5-bromo-2-ethylpyridine: Two distinct signals will be present for the methyl and methylene carbons.

  • 5-bromo-2-(1-bromoethyl)pyridine: The signal for the carbon bearing the bromine atom (CHBr) will be shifted downfield compared to the corresponding methylene carbon in the starting material due to the deshielding effect of the bromine atom.

Synthesis and Interconversion

The synthesis of 5-bromo-2-(1-bromoethyl)pyridine is most commonly achieved through the selective bromination of 5-bromo-2-ethylpyridine at the benzylic position.

Benzylic Bromination of 5-bromo-2-ethylpyridine

This transformation is a classic example of a free-radical halogenation reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions.

Caption: Workflow for the synthesis of 5-Bromo-2-(1-bromoethyl)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-ethylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-2-(1-bromoethyl)pyridine.

Comparative Reactivity: A Tale of Two Bromides

The distinct structural features of 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine give rise to different reactivity profiles, which can be harnessed for diverse synthetic applications.

Reactivity of 5-bromo-2-ethylpyridine

The primary reactive sites in 5-bromo-2-ethylpyridine are the aromatic bromine atom and the benzylic protons of the ethyl group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl substituents at this position. This is a widely used strategy in the synthesis of complex molecules, including pharmaceuticals.

Caption: Palladium-catalyzed cross-coupling reactions of 5-bromo-2-ethylpyridine.

  • Benzylic Functionalization: As previously discussed, the benzylic protons of the ethyl group are susceptible to radical halogenation, providing a convenient route to 5-bromo-2-(1-bromoethyl)pyridine.

Reactivity of 5-Bromo-2-(1-bromoethyl)pyridine

The introduction of the second bromine atom at the benzylic position dramatically alters the reactivity of the molecule, making the benzylic bromide the primary site for chemical modification.

  • Nucleophilic Substitution Reactions: The benzylic bromide in 5-bromo-2-(1-bromoethyl)pyridine is highly susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide to form new carbon-heteroatom bonds. This reactivity is a cornerstone of its utility in building molecular complexity.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and both 5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine serve as valuable intermediates in the synthesis of a wide array of biologically active compounds. Their ability to undergo selective functionalization at different positions allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: The 2-substituted pyridine motif is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The functional handles provided by these two compounds allow for the attachment of various pharmacophoric groups to modulate potency and selectivity.

  • Other Therapeutic Areas: The versatility of these building blocks extends to other therapeutic areas, including antivirals, anti-inflammatory agents, and central nervous system (CNS) drugs.

Conclusion

5-bromo-2-ethylpyridine and 5-bromo-2-(1-bromoethyl)pyridine are closely related yet chemically distinct building blocks that offer a wealth of opportunities for synthetic chemists. The key difference lies in the reactivity of the ethyl side chain, with the former being a substrate for benzylic bromination and the latter a highly reactive electrophile for nucleophilic substitution. A thorough understanding of their respective properties and reactivities is paramount for their effective utilization in the design and synthesis of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these versatile pyridine derivatives.

References

A comprehensive list of references will be compiled based on the specific data and protocols included in the final version of this guide. These will include primary literature from peer-reviewed journals and patents to ensure the scientific integrity and authoritativeness of the content.

5-Bromo-2-(1-bromoethyl)pyridine boiling point and melting point

[1][2]

CAS Number: 187617-57-8 Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



Molecular Weight:

Executive Summary

5-Bromo-2-(1-bromoethyl)pyridine is a benzylic-type halide intermediate used primarily to introduce the 5-bromo-2-substituted pyridine motif into biologically active scaffolds.[1] Unlike its precursor (5-bromo-2-ethylpyridine), this compound is typically a solid at room temperature.[1]

Critical Technical Insight: Researchers often mistake this compound for a stable alkyl halide. However, the 1-bromoethyl moiety is susceptible to thermal elimination (dehydrohalogenation) to form the corresponding vinyl pyridine, especially under acidic or high-temperature conditions. Vacuum distillation is not recommended for purification due to this instability; crystallization or low-temperature chromatography is required.[1]

Physicochemical Properties[3][4][5]

The following data aggregates experimental values and high-confidence predictive models essential for process design.

PropertyValueSource/TypeTechnical Note
Melting Point 72 – 73 °C ExperimentalSharp melting point indicates high purity; broadens significantly with trace elimination byproducts.[1]
Boiling Point ~285 °C (760 mmHg)PredictedDo not attempt to boil. Theoretical value only.
Boiling Point 135 – 140 °C (0.5 mmHg)EstimatedOnly applicable if strictly anhydrous and neutral; high risk of decomposition.
Density 1.8 ± 0.1 g/cm³PredictedSignificantly denser than water.
Appearance White to pale beige solidExperimentalDarkens to brown/orange upon decomposition (HBr release).
Solubility DCM, EtOAc, THFExperimentalReacts slowly with nucleophilic solvents (MeOH, Water).
Thermodynamic Context

The high melting point relative to its ethyl precursor (which is a liquid) is driven by the increased molecular weight and the polarity introduced by the secondary bromide. The crystal lattice energy is moderate, allowing for recrystallization from non-polar solvents like hexanes or heptane/EtOAc mixtures.

Synthesis & Production Protocol

Reaction Type: Wohl-Ziegler Radical Bromination Precursor: 5-Bromo-2-ethylpyridine (CAS 38749-90-5)[1][2][3]

Mechanistic Logic

The synthesis relies on the selective abstraction of the benzylic hydrogen (bond dissociation energy ~85-88 kcal/mol) by the succinimidyl radical. The reaction is sensitive to stoichiometry; excess NBS leads to gem-dibromination (1,1-dibromoethyl), which is inseparable by standard crystallization.

Step-by-Step Methodology
  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl

    
     or Ar balloon).
    
  • Solvent Choice: Suspend 5-bromo-2-ethylpyridine (1.0 eq) in CCl

    
      (traditional) or Benzotrifluoride  (green alternative, higher boiling point).
    
  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr traces which catalyze side reactions.

  • Initiation: Add AIBN (0.05 eq) or Benzoyl Peroxide.

  • Reaction: Heat to reflux (75-80°C). The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

    • End-point Control: Monitor by TLC (Hexane/EtOAc 9:1). Stop immediately upon consumption of starting material to prevent over-bromination.

  • Workup:

    • Cool to 0°C to precipitate succinimide completely.

    • Filter and wash the cake with cold solvent.[4]

    • Concentrate the filtrate under reduced pressure at <40°C . Do not use a high-temperature water bath.[1]

Purification Decision Tree

The crude residue often contains traces of the vinyl analog (elimination product).

PurificationLogicStartCrude Residue(Orange/Brown Solid)CheckTLCTLC Analysis(impurities present?)Start->CheckTLCSolidIs it a solid?CheckTLC->SolidRecrystRecrystallizationSolvent: Hexane/EtOAc (10:1)Temp: 60°C -> 0°CSolid->RecrystYes (Major)ColumnFlash ChromatographyStationary: Silica (Neutralized)Eluent: 5% EtOAc in HexaneSolid->ColumnNo (Oily/Impure)PurePure Product(White Needles, MP 72-73°C)Recryst->PureColumn->Pure

Figure 1: Purification logic flow. Note that silica gel can be slightly acidic; neutralizing with 1% Et3N is recommended for chromatography to prevent elimination.

Handling & Stability

Thermal Instability (Elimination Risk)

The secondary bromide at the benzylic position is prone to E2 elimination.

  • Trigger: Heating >50°C in the presence of base or prolonged heating in vacuum.

  • Product: 5-Bromo-2-vinylpyridine (polymerizes rapidly).[1]

  • Prevention: Store at -20°C under Argon.

Safety Profile (Lachrymator)

Like most benzylic halides (e.g., benzyl bromide), this compound is a potent lachrymator and skin irritant.

  • PPE: Double nitrile gloves, chemical splash goggles, and handling strictly inside a fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to displace the bromide.

References

  • Sigma-Aldrich (Merck). 5-Bromo-2-(1-bromoethyl)pyridine Product Sheet. Accessed 2025.[3][5][6]

  • PubChem Database. Compound Summary: 5-Bromo-2-(1-bromoethyl)pyridine (CID 15373657).[1] National Library of Medicine.

  • ChemicalBook. Synthesis and Properties of Halogenated Pyridines. Accessed 2025.[3][5][6]

  • BenchChem. General Protocols for Benzylic Bromination of Heterocycles.

The Reactivity Profile of Secondary Alkyl Bromides in Pyridine Functionalization: A Technical Guide to C(sp2)–C(sp3) Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of three-dimensional aliphatic architecture into flat heteroaromatic rings is a critical strategy in modern drug discovery, often referred to as "escaping flatland." Pyridine, a ubiquitous pharmacophore, presents unique challenges for late-stage alkylation. While primary alkyl halides smoothly undergo traditional cross-coupling, secondary alkyl bromides are notoriously difficult substrates. Their steric bulk impedes traditional 2-electron oxidative addition, and the presence of accessible β-hydrogens leads to rapid, undesired β-hydride elimination.

This whitepaper dissects the reactivity profile of secondary alkyl bromides in pyridine functionalization, focusing on two paradigm-shifting methodologies: Nickel-Catalyzed Cross-Electrophile Coupling (CEC) and Palladium-Catalyzed C–H Activation of Pyridine N-Oxides . By transitioning from classical 2-electron polar mechanisms to 1-electron radical pathways, these methods bypass traditional catalytic bottlenecks[1],[2].

The Mechanistic Bottleneck: 2-Electron vs. 1-Electron Pathways

In classical Suzuki or Negishi couplings, a transition metal (Pd or Ni) undergoes a 2-electron oxidative addition into the alkyl-halide bond. For secondary alkyl bromides, this step is kinetically sluggish. Once the alkyl-metal intermediate is formed, the rate of β-hydride elimination frequently outpaces transmetalation or reductive elimination, resulting in alkene byproducts rather than the desired C–C bond.

To solve this, modern protocols employ Single-Electron Transfer (SET) . By reducing the secondary alkyl bromide via SET, a transient secondary alkyl radical (


) is generated. This radical does not undergo β-hydride elimination; instead, it rapidly recombines with a metallated pyridine intermediate to form a high-valent complex that immediately undergoes reductive elimination[3].

Pathway A: Nickel-Catalyzed Cross-Electrophile Coupling (CEC)

Cross-electrophile coupling allows the direct union of a halogenated pyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a secondary alkyl bromide, bypassing the need for pre-formed, moisture-sensitive organometallic reagents (like Grignards)[3].

Mechanistic Causality

The Ni-CEC reaction relies on a sequential reduction mechanism. The Ni(0) catalyst preferentially undergoes oxidative addition with the more electrophilic halopyridine. The resulting Py–Ni(II)–X intermediate then acts as a halogen atom abstractor, pulling the bromine off the secondary alkyl bromide to generate a secondary alkyl radical. This radical is captured by the Ni center, forming a Py–Ni(III)–Alkyl species that rapidly collapses via reductive elimination to yield the alkylated pyridine[1].

Ni_CEC Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition (Pyridine-X) Ni0->OxAdd NiII_Py Py-Ni(II)-X Intermediate OxAdd->NiII_Py RadGen Halogen Abstraction (from 2° R-Br) NiII_Py->RadGen SET to R-Br AlkylRad 2° Alkyl Radical (R•) RadGen->AlkylRad NiIII Py-Ni(III)(R)(X) Intermediate AlkylRad->NiIII Radical Capture RedElim Reductive Elimination NiIII->RedElim Product 2-Alkylpyridine Product RedElim->Product Reduction Zn/Mn Reduction RedElim->Reduction Ni(I) Release Reduction->Ni0

Figure 1: Radical-mediated Ni-catalyzed cross-electrophile coupling cycle for pyridine alkylation.

Self-Validating Protocol: Ni-Catalyzed Reductive Cross-Coupling

Objective: Couple 2-chloropyridine with cyclohexyl bromide.

  • Preparation (Anaerobic Setup): In a nitrogen-filled glovebox, combine NiI

    
     (10 mol%), bathophenanthroline ligand (10 mol%), and the substrates in anhydrous DMA.
    
    • Causality: Ni(0) and alkyl radicals are highly oxophilic; trace oxygen terminates the radical chain and oxidizes the catalyst, leading to homocoupling.

  • Reductant Activation: Add Zn dust (2.0 equiv) and MgCl

    
     (1.0 equiv).
    
    • Causality: Zn serves as the terminal reductant. MgCl

      
       acts as a Lewis acid to disrupt the ZnO passivation layer on the zinc dust, ensuring a continuous supply of electrons to regenerate Ni(0)[1].
      
  • Ligand Complexation: Stir at 25 °C for 24 hours.

    • Causality: Bathophenanthroline is a rigid bidentate nitrogen ligand that prevents the formation of unreactive Ni-ate complexes and tunes the redox potential to favor SET over 2-electron pathways[3].

  • Self-Validation Check: Run a parallel micro-scale reaction spiking in 10 mol% of bromomethylcyclopropane. If the system is correctly operating via the SET radical pathway, GC-MS will detect exclusively the ring-opened product. If the ring remains intact, a 2-electron pathway is erroneously dominating (likely due to ligand failure or impurity)[1].

Pathway B: Palladium-Catalyzed Direct C–H Alkylation via N-Oxide Directing Groups

Direct C–H functionalization of pyridines is notoriously difficult due to the electron-deficient nature of the ring and the tendency of the basic nitrogen to poison the metal catalyst. Converting the pyridine to a pyridine N-oxide solves both issues: it acts as an internal directing group for the Pd catalyst and increases the electrophilicity of the C2 position[2].

Mechanistic Causality

The reaction initiates via a radical-type C–Br cleavage of the secondary alkyl bromide by the Pd(0) species. The resulting Pd(II) intermediate coordinates to the oxygen of the pyridine N-oxide. This proximity drastically lowers the activation energy for a Concerted Metalation-Deprotonation (CMD) event at the C2 position. Following C–H activation, rapid reductive elimination furnishes the C2-alkylated pyridine N-oxide[2].

Pd_CH_Act Pd0 Pd(0) Precatalyst RadCleavage Radical C-Br Cleavage (2° R-Br) Pd0->RadCleavage SET Process PdII_R R-Pd(II)-Br Species RadCleavage->PdII_R Coord Pyridine N-Oxide Coordination PdII_R->Coord CH_Act C-H Activation (C2 Position) Coord->CH_Act CMD Pathway PdII_R_Py R-Pd(II)-Py(O) Intermediate CH_Act->PdII_R_Py RedElim Reductive Elimination PdII_R_Py->RedElim RedElim->Pd0 Catalyst Turnover Product 2-Alkylpyridine N-Oxide RedElim->Product

Figure 2: Pd-catalyzed C-H activation and radical cross-coupling of pyridine N-oxides.

Self-Validating Protocol: Pd-Catalyzed C-H Alkylation

Objective: Direct C2-alkylation of pyridine N-oxide using cyclopentyl bromide.

  • Reaction Assembly: Combine pyridine N-oxide (1.0 equiv), cyclopentyl bromide (1.5 equiv), Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv) in anhydrous toluene.
    • Causality: PCy

      
       provides the necessary electron density to stabilize the high-valent Pd intermediates, while its steric bulk accelerates reductive elimination.
      
  • Base Selection:

    • Causality: The cesium cation's large ionic radius provides optimal solubility and basicity in non-polar solvents (toluene) to facilitate the critical CMD transition state[2].

  • Thermal Activation: Heat the sealed vessel to 110 °C for 16 hours.

    • Causality: High thermal energy is strictly required to drive the initial radical-type C–Br cleavage and overcome the activation barrier of the C–H activation step.

  • Self-Validation Check: At t=2 hours, sample the reaction for LC-MS. The presence of debrominated alkane (R–H) without the coupled product indicates successful radical generation but a failure in the C–H activation step (often due to moisture quenching the Pd-CMD intermediate). A healthy system will show >40% conversion to the C2-alkylated N-oxide at this stage[2].

Quantitative Reactivity Profiles

To optimize reaction conditions, it is critical to understand how different alkyl bromides and ligand architectures influence the reaction trajectory. The data below synthesizes the reactivity profiles across standard pyridine functionalization workflows.

Table 1: Reactivity Profile of Alkyl Halides in Ni-Catalyzed Pyridine Coupling

ParameterPrimary Alkyl BromidesSecondary Alkyl BromidesTertiary Alkyl Bromides
Oxidative Addition Rate Fast (2-electron possible)Slow (Sterically hindered)Very Slow
β-Hydride Elimination Risk Low to ModerateHighVery High
Preferred Mechanism Polar / SETSET (Radical)[1]SET (Radical)
Typical Yield (Ni-CEC) 70–95%50–85%30–60%
Primary Side Reaction HomocouplingIsomerization / Alkene formationDehalogenation (R-H)

Table 2: Ligand Effects on Secondary Alkyl Bromide Cross-Coupling

Ligand TypeExampleYield (%)Isomerization (%)Causality / Observation
Monodentate Phosphine PPh

< 10%> 50%Fails to suppress β-hydride elimination; slow reductive elimination.
Bidentate Nitrogen (Rigid) Bathophenanthroline82%< 5%Rigid backbone enforces cis-geometry, accelerating reductive elimination[3].
Bidentate Nitrogen (Flexible) Di(2-picolyl)amine75%12%Good SET promoter, but flexibility allows slight increase in side reactions.
Bulky Phosphine (Pd C-H) PCy

85%N/AEssential for stabilizing radical Pd intermediates in N-oxide coupling[2].

Conclusion & Future Outlook

The functionalization of pyridine rings with secondary alkyl bromides has evolved from a synthetic near-impossibility to a robust, scalable process. By leveraging single-electron transfer (SET) paradigms—whether through Ni-catalyzed reductive cross-electrophile coupling or Pd-catalyzed C–H activation of N-oxides—chemists can effectively bypass the kinetic traps of β-hydride elimination. Furthermore, emerging fields like metallaphotoredox catalysis are beginning to merge these transition metal cycles with visible-light photocatalysis, allowing the generation of secondary alkyl radicals under even milder, room-temperature conditions[4].

References

  • [1] Shulin Wang, Qun Qian, and Hegui Gong. "Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate." Organic Letters, 2012.

  • [4] MacMillan Group. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2021. 4

  • [2] Bin Xiao, Zhao-Jing Liu, Lei Liu, and Yao Fu. "Palladium-catalyzed C-H activation/cross-coupling of Pyridine N-oxides With Nonactivated Secondary Alkyl Bromides." Journal of the American Chemical Society, 2013.

  • [3] Daniel Weix et al. "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." NIH Public Access / Tetrahedron, 2015.

Sources

5-Bromo-2-(1-bromoethyl)pyridine: A Bifunctional Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-(1-bromoethyl)pyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8 ) is a highly specialized halogenated pyridine derivative. It serves as a critical "linchpin" intermediate in medicinal chemistry, offering two distinct electrophilic sites: a highly reactive secondary alkyl bromide at the benzylic-like (picolinic) position and a stable aryl bromide at the C5 position. This dual reactivity allows for the sequential construction of complex pharmacophores, particularly in the development of kinase inhibitors and NAAA (N-acylethanolamine hydrolyzing acid amidase) modulators.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and safety protocols.

Nomenclature and Identification

AttributeDetail
IUPAC Name 5-Bromo-2-(1-bromoethyl)pyridine
Common Synonyms 2-(1-Bromoethyl)-5-bromopyridine; 5-Bromo-2-(1-bromoethyl)pyridin
CAS Registry Number 187617-57-8
Molecular Formula C

H

Br

N
Molecular Weight 264.95 g/mol
SMILES CC(Br)c1ccc(Br)cn1
Chirality Contains one chiral center at the ethyl group.[1] Typically supplied as a racemate (

).

Physicochemical Properties[3][4][5][6][7]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 72–73 °C .

  • Solubility: Soluble in DCM, chloroform, THF, and ethyl acetate. Limited solubility in water; hydrolyzes slowly in aqueous media.

  • Stability: The "benzylic" (picolinic) C-Br bond is sensitive to moisture and light. Long-term storage requires desiccation at 2–8 °C under inert gas (Argon/Nitrogen).

Synthetic Pathways

The synthesis of 5-bromo-2-(1-bromoethyl)pyridine relies on the radical halogenation of alkyl-substituted pyridines. The most robust protocol involves the Wohl-Ziegler bromination of 5-bromo-2-ethylpyridine .

Mechanism of Synthesis (Wohl-Ziegler Reaction)

The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The selectivity for the ethyl group over the pyridine ring is driven by the stability of the benzylic-type radical formed at the


-position relative to the nitrogen.
Expert Insight:
  • Solvent Choice: Carbon tetrachloride (CCl

    
    ) was historically used, but Trifluorotoluene  or Methyl formate  are modern, greener alternatives that maintain the necessary non-polar environment for radical propagation.
    
  • Initiation: Thermal initiation (reflux) is standard, but photo-initiation (UV light) can improve yields and reduce reaction times, minimizing the formation of the gem-dibromo byproduct.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of 5-bromo-2-ethylpyridine to the target compound.

SynthesisPath Start 5-Bromo-2-ethylpyridine (Precursor) Reagents NBS (1.05 eq) AIBN (cat.) CCl4 or PhCF3, Reflux Start->Reagents Intermediate Benzylic Radical Intermediate Reagents->Intermediate H-abstraction Product 5-Bromo-2-(1-bromoethyl)pyridine (Target) Intermediate->Product Br transfer Byproduct Gem-dibromo impurity (Over-bromination) Product->Byproduct Excess NBS

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.

Reactivity Profile & Applications

The utility of 5-bromo-2-(1-bromoethyl)pyridine lies in its orthogonal reactivity . The two bromine atoms possess vastly different electronic environments, allowing for chemoselective functionalization.

Site A: The Alkyl Bromide (C2-Ethyl Position)
  • Reactivity: High. Acts as a "soft" electrophile.

  • Mechanism: S

    
    2 displacement.
    
  • Applications:

    • Amination: Reaction with primary/secondary amines to form ethyl-amino side chains.

    • Etherification: Reaction with alkoxides or phenols.

    • Thioetherification: Reaction with thiols (e.g., for introducing metabolic handles).

  • Constraint: Strong bases can cause elimination (dehydrohalogenation) to form the vinyl pyridine (styrene analogue). Use non-nucleophilic bases (e.g., DIPEA, K

    
    CO
    
    
    
    ) carefully.
Site B: The Aryl Bromide (C5 Position)
  • Reactivity: Low to Moderate. Requires metal catalysis.

  • Mechanism: Oxidative addition (Pd/Ni catalysis).

  • Applications:

    • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

    • Buchwald-Hartwig Amination: Introduction of aniline or amine motifs.

    • Heck Reaction: Alkenylation.

Strategic Application Logic

In drug discovery, this scaffold is often used to link a "warhead" or binding motif (via the ethyl chain) to a core scaffold (via the aryl bromide).

Reactivity Center 5-Bromo-2-(1-bromoethyl)pyridine SiteA Site A: Alkyl Bromide (S_N2 Reactive) Center->SiteA Fast (RT) SiteB Site B: Aryl Bromide (Pd-Catalysis) Center->SiteB Slow (Requires Cat.) Nucleophiles Amines, Thiols, Alkoxides SiteA->Nucleophiles Substitution Elimination Vinyl Pyridine (Side Product) SiteA->Elimination Strong Base Coupling Suzuki (Ar-B(OH)2) Buchwald (R-NH2) SiteB->Coupling Cross-Coupling

Figure 2: Orthogonal reactivity profile enabling sequential functionalization.

Experimental Protocol: General Synthesis

Note: This protocol is adapted from standard Wohl-Ziegler bromination procedures for ethylpyridines .

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Dissolution: Dissolve 5-bromo-2-ethylpyridine (1.0 eq) in anhydrous CCl

    
     or Trifluorotoluene (10 mL/g).
    
  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized to remove HBr traces.

  • Initiator: Add AIBN (0.05 eq) or Benzoyl Peroxide.

  • Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide. (Time: 2–6 hours).

  • Workup: Cool to 0 °C to precipitate succinimide completely. Filter.

  • Purification: Evaporate solvent under reduced pressure. The residue is often used directly or purified via flash chromatography (Hexane/EtOAc).

    • Caution: Silica gel can induce hydrolysis; use neutralized silica or alumina if purification is necessary.

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-StatementDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Precautions:

  • Lachrymator Potential: Benzylic-type bromides are potent eye irritants. Handle only in a functioning fume hood.

  • Moisture Sensitivity: Store under inert atmosphere. Hydrolysis produces HBr, which further autocatalyzes decomposition.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8).

  • Canadian Journal of Chemistry. The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines. Can. J. Chem. 1964, 42, 699.[5]

  • Molaid Chemicals. Reaction data and Patent Applications for CAS 187617-57-8.

  • PubChem. Compound Summary: 5-bromo-2-(1-bromoethyl)pyridine.[1]

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 5-Bromo-2-(1-bromoethyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Structural Rationale

5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8, MW: 264.95)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmacophores, including N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) inhibitors and PARP inhibitors[2].

As a Senior Application Scientist, I frequently see project delays stemming from a misunderstanding of this molecule's dual reactivity. The compound presents a classic case of orthogonal reactivity that must be carefully managed:

  • C5-Aryl Bromide (sp² hybridized): This position is electronically deactivated toward standard nucleophiles due to the high energy barrier of sp² C–Br bond cleavage. It remains inert under mild basic conditions, reserving it for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[2].

  • C2-(1-Bromoethyl) Group (sp³ hybridized): This is a highly activated "pyridylic" alkyl halide. The adjacent pyridine ring provides inductive electron withdrawal (increasing the electrophilicity of the α-carbon) while simultaneously offering resonance stabilization for any developing positive charge. This makes the 1-bromoethyl group exceptionally susceptible to rapid nucleophilic substitution.

Mechanistic Causality: Managing the Sₙ1 / Sₙ2 Continuum

When subjecting 5-bromo-2-(1-bromoethyl)pyridine to nucleophiles (amines, alkoxides, thiolates), the reaction predominantly occurs at the 1-bromoethyl position. Because it is a secondary alkyl halide adjacent to a π-system, the mechanism exists on a continuum between Sₙ1 and Sₙ2:

  • Sₙ2 Dynamics: Favored by strong, unhindered nucleophiles (e.g., primary amines, alkoxides) in polar aprotic solvents (DMF, MeCN). The reaction proceeds via a concerted backside attack.

  • Sₙ1 Dynamics: Favored by weaker nucleophiles or in polar protic solvents. The leaving group (bromide) dissociates to form a pyridylic carbocation, stabilized by the aromatic ring, before nucleophilic attack.

Field-Proven Insight: A critical failure point in these reactions is the competing E2 elimination pathway, which yields a vinyl pyridine byproduct. To suppress elimination, it is imperative to avoid strong, sterically hindered bases (like KOtBu). Instead, utilize non-nucleophilic organic bases (DIPEA) or mild inorganic bases (K₂CO₃)[2]. Furthermore, strictly anhydrous conditions must be maintained during O-alkylation to prevent competitive hydrolysis of the alkyl bromide into an alcohol.

G SM 5-Bromo-2-(1-bromoethyl)pyridine (Bifunctional Substrate) Aryl C5 Aryl Bromide (sp2 Hybridized) SM->Aryl Alkyl C2 1-Bromoethyl (sp3 Hybridized) SM->Alkyl CrossCoupling Transition Metal Catalysis (Suzuki, Buchwald-Hartwig) Aryl->CrossCoupling Requires Pd/Cu Nucleophilic Nucleophilic Substitution (SN1 / SN2) Alkyl->Nucleophilic Mild Base + Nucleophile Prod1 C5 Functionalized Pyridine CrossCoupling->Prod1 Prod2 C2 Alkylated Derivative Nucleophilic->Prod2

Orthogonal reactivity pathways of 5-Bromo-2-(1-bromoethyl)pyridine.

Quantitative Data: Nucleophilic Substitution Scope

The table below summarizes optimized conditions for various nucleophile classes based on empirical laboratory data and patent literature[2].

Nucleophile TypeReagents & StoichiometrySolventTemp (°C)Typical Yield (%)Primary Mechanism
Primary Amines R-NH₂ (1.2 eq), K₂CO₃ (2.0 eq)MeCN60 - 8075 - 90Sₙ2
Secondary Amines R₂NH (1.5 eq), DIPEA (2.0 eq)DMF8070 - 85Sₙ2 / Sₙ1
Alkoxides R-OH (1.1 eq), NaH (1.5 eq)THF0 to RT65 - 80Sₙ2
Thiols R-SH (1.1 eq), Cs₂CO₃ (1.5 eq)DMFRT85 - 95Sₙ2

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the chemistry is proceeding as intended before committing to time-consuming purification steps.

Protocol A: N-Alkylation with Secondary Amines (Synthesis of Pyridyl-Alkyl Amines)

This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine derivatives).

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 mmol, 265 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality Note: DIPEA is chosen over K₂CO₃ here to maintain a completely homogeneous reaction mixture, which accelerates the reaction kinetics for sterically hindered secondary amines.

  • Nucleophile Addition: Add the secondary amine (1.5 mmol) dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C.

    • Self-Validating Checkpoint (LC-MS): After 2 hours, sample the reaction. The starting material exhibits a distinct 1:2:1 isotopic cluster at m/z 264/266/268 (due to two Br isotopes). The successful product will exhibit a 1:1 isotopic cluster (e.g., m/z 271/273 for morpholine substitution), confirming selective mono-substitution and the retention of the C5-aryl bromide.

  • Quench & Extraction: Once complete consumption of the starting material is verified, cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation with Alcohols (Synthesis of Pyridyl-Alkyl Ethers)

This protocol utilizes NaH to pre-form the alkoxide, ensuring rapid Sₙ2 attack and minimizing E2 elimination.

  • Alkoxide Generation: In an oven-dried flask under N₂, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (4.0 mL). Cool to 0 °C. Add the target alcohol (1.1 mmol) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Electrophile Addition: Dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 mmol, 265 mg) in anhydrous THF (2.0 mL) and add dropwise to the alkoxide solution at 0 °C[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validating Checkpoint (TLC): Co-spot the reaction mixture against the starting material. The ether product will typically have a lower Rf value than the highly non-polar dibromide starting material in a 4:1 Hexanes:EtOAc system.

  • Workup: Carefully quench with ice water (10 mL) to neutralize unreacted NaH. Extract with Dichloromethane (3 × 15 mL). Dry, concentrate, and purify via chromatography.

Workflow Start Weigh 5-Bromo-2-(1-bromoethyl)pyridine & Nucleophile Solvent Dissolve in Anhydrous Solvent (MeCN, THF, or DMF) Start->Solvent Base Add Base (K2CO3, DIPEA, or NaH) Stir at Specified Temp Solvent->Base Monitor Monitor via LC-MS (Verify 1:1 Isotopic Br Cluster) Base->Monitor Quench Aqueous Quench Extract & Wash (LiCl for DMF) Monitor->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify

Standard experimental workflow for nucleophilic substitution reactions.

References

  • Molaid Chemical Database Title: Reaction Information and Upstream/Downstream Synthesis for 187617-57-8 Source: Molaid URL:[Link]

  • Title: N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) Inhibitors And Use Thereof (US20190345132A1)
  • Title: 3-Aryl-5-Substituted-Isoquinolin-1-One Compounds And Their Therapeutic Use (WO2015036759A1)

Sources

Application Notes & Protocols: 5-Bromo-2-(1-bromoethyl)pyridine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Dual-Action Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 5-Bromo-2-(1-bromoethyl)pyridine has emerged as a particularly valuable heterocyclic building block due to its pre-installed functionality and differential reactivity.[1] Its structure, featuring a pyridine core substituted with two distinct bromine atoms, offers chemists a powerful tool for sequential and regioselective modifications.

The bromine atom on the pyridine ring (C5 position) is primed for metal-catalyzed cross-coupling reactions, while the benzylic-like bromine on the ethyl side chain (C2 position) is highly susceptible to nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of novel therapeutic agents, particularly in fields such as neuroscience and oncology.[2] This guide provides an in-depth exploration of its properties, reactivity, and application in a validated synthetic protocol.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference(s)
CAS Number 187617-57-8
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol
Appearance Solid (specific color may vary)
Melting Point 72-73 °C
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Sparingly soluble in non-polar solvents.General chemical knowledge
InChI Key SMRQBMBPABLNMA-UHFFFAOYSA-N[1]

Analytical Characterization: For quality control and reaction monitoring, a combination of standard analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, verifying the positions of the bromine atoms and the ethyl group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Synthesis and Chemical Reactivity: A Tale of Two Bromines

The synthetic utility of 5-Bromo-2-(1-bromoethyl)pyridine lies in the distinct chemical environments of its two halogen atoms.

Synthesis Pathway

A common and effective method for synthesizing the title compound is through the radical bromination of a suitable precursor, 5-bromo-2-ethylpyridine. This reaction leverages the relative stability of the benzylic radical intermediate.

cluster_0 Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine start 5-Bromo-2-ethylpyridine product 5-Bromo-2-(1-bromoethyl)pyridine start->product Radical Bromination reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN, initiator) Solvent (e.g., CCl₄) reagents->product

Caption: Synthesis via radical bromination of 5-bromo-2-ethylpyridine.

Orthogonal Reactivity

The key to this building block's versatility is its capacity for selective, sequential reactions.

start 5-Bromo-2-(1-bromoethyl)pyridine Benzylic Bromine (Highly Reactive) Aryl Bromine (Less Reactive) sub Nucleophilic Substitution (SN1/SN2) (e.g., R-OH, R-NH₂, R-SH) start:f1->sub Pathway 1 couple Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (e.g., Ar-B(OH)₂, R-NH₂) start:f2->couple Pathway 2

Caption: Differential reactivity sites on the 5-Bromo-2-(1-bromoethyl)pyridine scaffold.

  • Benzylic Bromine: The C-Br bond on the ethyl group is activated by the adjacent pyridine ring, making it an excellent leaving group for nucleophilic substitution reactions. This site reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, typically under mild basic conditions.

  • Aryl Bromine: The C-Br bond at the 5-position of the pyridine ring is significantly more robust. It does not typically participate in nucleophilic aromatic substitution unless under harsh conditions. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.[3][4]

This differential reactivity enables a synthetic strategy where the benzylic position is first functionalized, followed by a cross-coupling reaction at the pyridine ring, minimizing the need for protecting groups and streamlining the synthetic process.

Application Protocol: Two-Step Synthesis of a Disubstituted Pyridine Scaffold

This section details a representative two-step protocol demonstrating the sequential functionalization of 5-Bromo-2-(1-bromoethyl)pyridine. The first step involves a nucleophilic substitution with a phenol, and the second step is a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of 5-Bromo-2-(1-(4-methoxyphenoxy)ethyl)pyridine

Objective: To demonstrate the selective nucleophilic substitution at the benzylic bromine position.

Materials & Reagents:

  • 5-Bromo-2-(1-bromoethyl)pyridine (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the limiting reagent).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: This step generates the more potent potassium phenoxide nucleophile in situ, which is necessary for an efficient substitution reaction.

  • Substrate Addition: Dissolve 5-Bromo-2-(1-bromoethyl)pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The bicarbonate wash removes any unreacted acidic phenol, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 5-bromo-2-(1-(4-methoxyphenoxy)ethyl)pyridine.

Protocol 2: Suzuki Coupling to Form a C-C Bond

Objective: To functionalize the remaining aryl bromine via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials & Reagents:

  • Product from Protocol 1 (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • Setup: To a round-bottom flask, add the product from Protocol 1 (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Solvent and Base Addition: Add a 4:1 mixture of toluene and 1,4-dioxane, followed by the 2 M aqueous solution of K₂CO₃ (3.0 eq).

  • Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen. Causality Note: Oxygen can oxidatively deactivate the Pd(0) catalyst, so its removal is critical for an efficient catalytic cycle.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography to obtain the final biaryl product.

Safety and Handling Precautions

5-Bromo-2-(1-bromoethyl)pyridine and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.[5]

  • Hazards: Causes skin irritation and serious eye irritation.[6] May cause respiratory irritation.[6] It is harmful if swallowed, inhaled, or in contact with skin.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

5-Bromo-2-(1-bromoethyl)pyridine is a high-value intermediate for pharmaceutical research and development. Its well-defined and orthogonal reactivity at its two C-Br bonds provides a reliable and strategic platform for building molecular complexity. The protocols outlined herein demonstrate a logical and efficient pathway for its use in creating diverse, disubstituted pyridine derivatives, underscoring its importance as a foundational tool for the modern medicinal chemist.

References

  • PubChemLite. 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N). [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

Sources

Application Note: Chemoselective Strategies for 5-Bromo-2-(1-bromoethyl)pyridine

[1]

Executive Summary & Strategic Analysis

5-Bromo-2-(1-bromoethyl)pyridine presents a classic "dual electrophile" challenge in organic synthesis. It contains two distinct reactive sites:[1][2]

  • C2-(1-Bromoethyl): A highly reactive, "benzylic-like" electrophile prone to

    
     substitution and base-mediated elimination (forming vinylpyridine).[1]
    
  • C5-Bromo: A heteroaryl bromide suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

The Core Problem: Direct manipulation of the C5-aryl bromide (e.g., Suzuki coupling) usually requires basic conditions (carbonate/phosphate bases) and elevated temperatures.[1] These conditions invariably destroy the sensitive C2-alkyl bromide moiety via elimination to 5-bromo-2-vinylpyridine or hydrolysis.

The Solution: Since an alkyl bromide cannot be "protected" in the traditional sense, the strategy requires Functional Group Interconversion (FGI) to a Surrogate .[1] This guide details three proven workflows:

  • Strategy A (The Hydroxyl Surrogate): Hydrolysis to the alcohol, silyl protection, C5-diversification, and re-bromination.[3][1] Best for complex multi-step synthesis.

  • Strategy B (The Vinyl Surrogate): Intentional elimination to the vinyl group, C5-reaction, and subsequent hydrobromination.[3][1] Best for robust, scalable chemistry.[3][1]

  • Strategy C (Direct Nucleophilic Displacement): Prioritizing the C2-alkyl reaction first.

Decision Logic & Workflow Visualization

The following flowchart illustrates the decision-making process for selecting the correct strategy based on your target moiety.

GStartStarting Material:5-Bromo-2-(1-bromoethyl)pyridineTargetTarget Transformation?Start->TargetPathAModify C5-Aryl Br(Keep Alkyl Chain)Target->PathAHigh ComplexityPathBModify C2-Alkyl Br(Keep Aryl Br)Target->PathBSimple DisplacementHydrolysis1. Hydrolysis to Alcohol2. TBS ProtectionPathA->HydrolysisStrategy A(Max Precision)Elimination1. Elimination toVinyl PyridinePathA->EliminationStrategy B(Robustness)DirectSubDirect SN2 Substitution(Amines/Thiols)PathB->DirectSubCoupling3. Pd-Catalyzed Coupling(Suzuki/Buchwald)Hydrolysis->CouplingRegen4. Deprotection &Appel BrominationCoupling->RegenVinylCoupling2. Pd-Coupling onVinyl ScaffoldElimination->VinylCouplingHydroBrom3. HBr Addition(Regenerate Bromide)VinylCoupling->HydroBrom

Figure 1: Strategic decision tree for chemoselective functionalization. Strategy A offers the highest fidelity for complex targets, while Strategy B is more atom-economical.

Detailed Protocols

Strategy A: The Hydroxyl Surrogate (TBS Protection)

Use Case: When the final target requires the specific 1-bromoethyl motif intact after harsh C5 manipulations.

Rationale: The 1-hydroxyethyl group is stable to basic coupling conditions when protected as a silyl ether. The tert-butyldimethylsilyl (TBS) group is preferred due to its stability against the mild bases used in Suzuki couplings (


1
Phase 1: Hydrolysis and Protection
  • Hydrolysis: Dissolve 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq) in a 1:1 mixture of Acetone/Water. Add

    
     (0.6 eq) or simply reflux with aqueous 
    
    
    (2.0 eq) for 4 hours.
    • Note: Silver salts accelerate the

      
       hydrolysis by precipitating AgBr.
      
  • Workup: Filter, concentrate, and extract with EtOAc. Yields 1-(5-bromopyridin-2-yl)ethanol .

  • Protection: To a solution of the alcohol (1.0 eq) in DCM at 0°C, add Imidazole (1.2 eq) and TBSCl (1.1 eq). Stir at RT for 12 h.

    • Result:5-bromo-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)pyridine .[1] This intermediate is now "coupling-safe."

Phase 2: C5-Functionalization (Example: Suzuki Coupling)
  • Combine the TBS-protected pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (5 mol%).[3][1]
    
  • Dissolve in Dioxane/Water (4:1) with

    
     (2.5 eq).[1]
    
  • Heat to 80°C under

    
     for 4–6 hours.
    
  • Standard aqueous workup and column chromatography.

Phase 3: Deprotection and Re-bromination
  • Deprotection: Treat the coupled product with TBAF (1.1 eq) in THF at 0°C for 1 hour. Isolate the free alcohol.

  • Appel Reaction (Bromination): Dissolve the alcohol (1.0 eq) in DCM.[1] Add

    
     (1.2 eq). Cool to 0°C. Dropwise add 
    
    
    (1.2 eq) in DCM.[1]
    • Mechanism:[1][2][4] The phosphine activates the oxygen, and the bromide displaces it with inversion of configuration (if chiral).[1]

    • Stability Check: Isolate the product as a hydrobromide salt if storage is required.

Strategy B: The Vinyl Surrogate (Elimination/Addition)

Use Case: Scalable synthesis where the "protection" step is actually an elimination.[1]

Rationale: 5-bromo-2-vinylpyridine is a stable, conjugated system. It tolerates C5-coupling well. The ethyl bromide can be regenerated later via Markovnikov addition of HBr.

Protocol
  • Elimination: Dissolve 5-bromo-2-(1-bromoethyl)pyridine in Toluene. Add DBU (1.5 eq) and heat to 80°C for 2 hours.

    • Observation: Formation of 5-bromo-2-vinylpyridine .

  • C5-Coupling: Perform standard Suzuki/Buchwald coupling on the vinyl pyridine intermediate.

    • Caution: Avoid Heck coupling conditions (Pd + alkene) which might react with the vinyl group. Use specific Suzuki catalysts (e.g.,

      
      ) that prefer oxidative addition into the C-Br bond over alkene insertion.[3][1]
      
  • Regeneration: Dissolve the C5-substituted vinyl pyridine in Acetic Acid. Add HBr (33% in AcOH) at 0°C. Stir for 1 hour.

    • Result: Quantitative conversion back to the 2-(1-bromoethyl) derivative.

Strategy C: Direct Nucleophilic Substitution

Use Case: When the goal is to functionalize the alkyl chain first.

Rationale: The benzylic-like C2-bromide is orders of magnitude more reactive toward nucleophiles than the C5-aryl bromide. No protection of the C5-Br is needed.

Protocol (Amination Example)
  • Reagents: 5-bromo-2-(1-bromoethyl)pyridine (1.0 eq), Secondary Amine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Acetonitrile (polar aprotic favors

    
    ) or THF.
    
  • Conditions: Stir at 0°C to Room Temperature . Do NOT heat.

    • Control: Heating promotes elimination to the vinyl pyridine.

  • Outcome: The amine displaces the alkyl bromide selectively. The C5-Br remains intact for subsequent steps.

Stability & Handling Data

ParameterConditionObservation/Recommendation
Storage Neat oil, RTUnstable. Darkens and polymerizes within days.
Storage HBr Salt, -20°CStable. Recommended form for long-term storage.
Base Sensitivity

/ Heat
Rapid elimination to vinyl pyridine.[1]
Nucleophiles Amines, ThiolsFast reaction at C2-alkyl position (RT).[3][1]
Pd-Catalysis Standard ConditionsRisk of oxidative addition at C2 if C5 is hindered.

References

  • Synthesis of 5-Bromo-2-(1-bromoethyl)

    • Method: Radical bromination of 5-bromo-2-ethylpyridine using NBS/AIBN.
    • Source:Canadian Journal of Chemistry, "The Reaction of N-Bromosuccinimide with some Alkyl Pyridines".
    • [1]

  • Reactivity of 2-(1-bromoethyl)

    • Context: Instability of the free base and handling as hydrobromide salts.[5]

    • Source:Heterocyclic Letters, Vol.
  • Protecting Group Strategies (General)

    • Context: Use of Silyl ethers and Acetals for masking alcohol/carbonyl reactivity during cross-coupling.
    • Source:Protecting Groups in Organic Synthesis (Greene & Wuts), via UT Southwestern Guide.[3][1]

  • Application in Drug Discovery (NAAA Inhibitors)

    • Context: Use of 5-bromo-2-(1-bromoethyl)pyridine as a scaffold for ether synthesis.
    • Source: P

Grignard reagent formation from 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity functionalization of 5-Bromo-2-(1-bromoethyl)pyridine .

Executive Summary

The formation of a Grignard reagent from 5-Bromo-2-(1-bromoethyl)pyridine presents a specific chemoselectivity challenge: the molecule contains two reactive bromide sites with distinct electronic environments.[1]

  • C5-Position (Aryl Bromide): The desired site for classical Grignard functionalization.

  • C2-(1-Bromoethyl) Group (Benzylic-like Alkyl Bromide): Highly sensitive. It is prone to elimination (forming 5-bromo-2-vinylpyridine) and Wurtz-type homocoupling during direct magnesium insertion.

Core Directive: Do NOT attempt direct insertion with Magnesium metal (Mg(0)).[1] This will invariably lead to polymerization or destruction of the alkyl side chain. The only viable, high-yield method is Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (iPrMgCl[1]·LiCl ) at cryogenic temperatures. This protocol targets the C5-aryl bromide while preserving the C2-alkyl bromide.

Part 1: Mechanistic Insight & Strategy

The Chemoselectivity Paradox

In standard Grignard formation, alkyl halides (sp³) generally react faster with Mg(0) than aryl halides (sp²).[1] However, in Halogen-Magnesium Exchange using isopropylmagnesium chloride (iPrMgCl), the reactivity is inverted based on pKa and bond polarization.[1]

  • Target Reaction (C5-Exchange): The thermodynamic driving force favors the formation of the more stable aryl magnesium species over the less stable alkyl magnesium species. The electron-deficient pyridine ring increases the electrophilicity of the C5-Br, facilitating rapid exchange.

  • Avoided Side Reaction (C2-Elimination): The 1-bromoethyl group has an acidic proton at the benzylic position. Strong bases (or Grignards at high temp) will trigger E2 elimination to form 2-vinylpyridine.

The Solution: Kinetic control at -40°C to -78°C . At this temperature, the Br/Mg exchange at the C5 position is fast, while the nucleophilic attack or base-mediated elimination at the C2 position is kinetically suppressed.[1]

ReactionPathways Start 5-Bromo-2-(1-bromoethyl)pyridine Mg0 Direct Mg(0) Insertion (AVOID) Start->Mg0 Turbo iPrMgCl·LiCl Exchange (-40°C) Start->Turbo Vinyl Side Product: 5-Bromo-2-vinylpyridine (Polymerization) Mg0->Vinyl Elimination (Fast) Wurtz Side Product: Homocoupling/Dimerization Mg0->Wurtz Radical Coupling Target Target Species: (6-(1-bromoethyl)pyridin-3-yl)magnesium chloride-LiCl complex Turbo->Target Selective C5 Exchange

Caption: Pathway analysis showing the necessity of Exchange (Green) over Direct Insertion (Red).

Part 2: Experimental Protocol

Reagents & Equipment
  • Substrate: 5-Bromo-2-(1-bromoethyl)pyridine (>98% purity).

  • Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (Sigma-Aldrich or freshly prepared).[1]

  • Solvent: Anhydrous THF (water <50 ppm).

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL 3-neck flask equipped with a magnetic stir bar, rubber septum, and temperature probe.

  • Flush with Argon for 15 minutes.

  • Charge the flask with 5-Bromo-2-(1-bromoethyl)pyridine (1.0 equiv, e.g., 265 mg, 1.0 mmol).[1]

  • Add Anhydrous THF (5.0 mL) to achieve a concentration of ~0.2 M.[1]

  • Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler). Note: Do not cool to -78°C initially unless necessary; -40°C is typically sufficient for pyridine exchange and avoids solubility issues, but -78°C is safer for the alkyl side chain.Recommendation: Start at -40°C.

2. Magnesium-Halogen Exchange

  • Add iPrMgCl[1][2][3]·LiCl (1.1 equiv, 1.3 M in THF) dropwise via syringe over 5 minutes.[1]

  • Critical: Monitor the internal temperature. Do not allow it to rise above -35°C.

  • Stir the reaction at -40°C for 30–45 minutes .

  • Monitoring: Aliquot 0.1 mL, quench with MeOD (deuterated methanol), and analyze via GC-MS or 1H-NMR.

    • Success: Disappearance of starting material and appearance of the deuterated product at C5 (5-deutero-2-(1-bromoethyl)pyridine).[1]

    • Failure (Elimination): Presence of vinyl signals (5.5–6.5 ppm).[1]

3. Electrophile Trapping

  • Once exchange is confirmed (>90% conversion), add the desired Electrophile (1.2 equiv) (e.g., aldehyde, ketone, acid chloride) dropwise at -40°C.[1]

  • Note: If using a transition metal catalyst (e.g., Zn, Cu, Pd) for cross-coupling, add the catalyst solution first, then warm slowly.[1]

  • Allow the reaction to warm to 0°C slowly over 1 hour.

4. Quench & Workup

  • Quench with saturated aqueous NH₄Cl solution.

  • Extract with EtOAc (3x).

  • Dry over Na₂SO₄ and concentrate.

Data Table: Stoichiometry & Conditions
ComponentEquiv.RoleCritical Parameter
Substrate 1.0PrecursorDry, Purity >98%
iPrMgCl[1]·LiCl 1.1Exchange ReagentAdd slowly at -40°C
THF [0.2 M]SolventAnhydrous (<50 ppm H₂O)
Time 30-45 minReaction DurationMonitor by GC/NMR
Temp -40°CControl> -20°C risks elimination

Part 3: Quality Control & Troubleshooting

Self-Validating the Grignard Species

Before adding your precious electrophile, you must validate the active species.

  • Iodine Titration: Not recommended due to the color of pyridine complexes.

  • Deuterium Quench (Gold Standard):

    • Take 50 µL reaction mixture.

    • Squirt into 0.5 mL MeOD.

    • NMR Analysis: Look for the collapse of the doublet at the C5 position. The C2-ethyl CH-Br signal (quartet, ~5.2 ppm) must remain intact.[1]

Common Failure Modes
ObservationDiagnosisSolution
Vinyl signals in NMR Elimination of HBrTemperature too high; cool to -78°C.
Low Conversion Slow ExchangeIncrease time to 1 h; ensure reagent quality.
Complex Mixture Wurtz CouplingConcentration too high; dilute to 0.1 M.
No Reaction Wet SolventRe-distill THF; check iPrMgCl titer.

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][4] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015).[1] Progress on the Synthesis of Functionalized Pyridines via Grignard Reagents.[4][5][6] Chemical Reviews, 115(1), 100–120.[1] (General review on Pyridyl Grignards).

  • Desaintjean, A., Haupt, T., Bole, L. J., Judge, N. R., Hevia, E., & Knochel, P. (2021).[1][7] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[7][8][9] Angewandte Chemie International Edition, 60(3), 1513–1518.[1][7] [1]

  • BenchChem. (2025). Technical Guide to Reactive Sites of Halogenated Pyridines.

Sources

Procedure for Wohl-Ziegler bromination to yield 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Wohl-Ziegler Bromination for the Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine

Abstract & Scope

This application note details the optimized protocol for the regioselective synthesis of 5-Bromo-2-(1-bromoethyl)pyridine (Target Molecule) via the Wohl-Ziegler radical bromination of 5-Bromo-2-ethylpyridine .

This transformation is a critical step in the synthesis of kinase inhibitors and receptor modulators, where the 1-bromoethyl moiety serves as a reactive electrophile for subsequent cross-coupling or nucleophilic substitution. This guide addresses common challenges such as gem-dibromination (over-reaction), vinyl-pyridine formation (elimination), and regiocontrol on the electron-deficient pyridine ring.

Scientific Foundation & Mechanistic Insight

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of low-concentration molecular bromine (


), generated in situ to sustain a radical chain reaction.
The Picolinic Radical Stability

Success depends on the selective abstraction of the benzylic (picolinic) hydrogen.

  • Electronic Factors: The pyridine ring is electron-deficient (π-deficient). The 5-bromo substituent further deactivates the ring, making electrophilic aromatic substitution (a competing pathway) highly unfavorable. This favors the desired radical pathway.

  • Radical Stabilization: The radical formed at the

    
    -methylene position (ethyl group) is resonance-stabilized by the pyridine ring, similar to a benzyl radical. However, the electron-withdrawing nitrogen slightly destabilizes this radical compared to a carbocyclic analog, requiring higher activation energy (reflux).
    
The "Goldfinger" Mechanism

Contrary to early theories, NBS does not react directly. It reacts with trace HBr to generate


. The 

undergoes homolysis to form

, which abstracts the hydrogen.[1][2][3]
  • Key Control Point: The concentration of

    
     must remain low to prevent ionic addition or electrophilic attack.[1] NBS provides this "slow release" mechanism.
    

Strategic Planning: Pre-Lab

Reagent Selection
ComponentReagentRoleSelection Criteria
Substrate 5-Bromo-2-ethylpyridinePrecursorPurity >98% essential to prevent radical quenching.
Bromine Source N-Bromosuccinimide (NBS)ReagentMust be recrystallized (from H2O) if yellow/aged. Impure NBS contains excess

/HBr causing side reactions.
Initiator AIBN (Azobisisobutyronitrile)Radical InitiatorPreferred over Benzoyl Peroxide (BPO) for cleaner decomposition products.

at 80°C.
Solvent Carbon Tetrachloride (

)
Traditional SolventStandard: Succinimide floats, driving equilibrium. Modern: Trifluorotoluene (

) or Chlorobenzene (

) are greener, high-boiling alternatives.
Critical Process Parameters (CPPs)
  • Stoichiometry: 1.05 equivalents of NBS. Excess leads to gem-dibromide.

  • Temperature: Reflux is mandatory for AIBN activation.

  • Atmosphere: Anhydrous Argon/Nitrogen. Oxygen is a radical scavenger (inhibitor).

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.86 g of substrate)

Phase A: Setup & Initiation
  • Equipment: Flame-dried 50 mL Round Bottom Flask (RBF), reflux condenser, magnetic stir bar, Argon balloon/line.

  • Charging:

    • Add 5-Bromo-2-ethylpyridine (1.86 g, 10 mmol).

    • Add Anhydrous

      
        (or 
      
      
      
      ) (20 mL, 0.5 M concentration). Note: Dilution helps selectivity.
    • Add NBS (1.87 g, 10.5 mmol, 1.05 eq).

    • Add AIBN (82 mg, 0.5 mmol, 5 mol%).

  • Degassing: Sparge the solvent with Argon for 5-10 minutes to remove dissolved oxygen.

Phase B: Reaction (The Radical Chain)
  • Heating: Place in a pre-heated oil bath at 85°C (for

    
    ) or suitable reflux temp.
    
  • Observation (The "Kick"):

    • Initial: NBS sits as a dense solid at the bottom.

    • Initiation: Within 15-30 mins, the heavy NBS will disappear and be replaced by Succinimide , a lower-density white solid that floats to the surface (in

      
      ).
      
    • Color: The solution may turn transiently orange/red (

      
       generation) and then fade to pale yellow.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every hour.

    • Endpoint: Consumption of starting material (>95% conversion).[4][5] usually 3-5 hours.

    • Warning: Do not extend reflux unnecessarily; thermal elimination to vinyl pyridine can occur.

Phase C: Workup & Purification
  • Cooling: Cool the mixture to 0°C in an ice bath. This precipitates the maximum amount of succinimide.

  • Filtration: Filter off the solid succinimide through a fritted glass funnel or Celite pad. Wash the cake with cold solvent.

  • Solvent Removal: Concentrate the filtrate in vacuo at low temperature (<40°C). Benzylic bromides are thermally sensitive.

  • Purification:

    • Flash Chromatography: Silica Gel (

      
      ).
      
    • Eluent: Gradient 0-10% EtOAc in Hexanes.

    • Note: Add 1% Triethylamine (

      
      ) to the eluent if the product shows signs of degradation (silica acidity can catalyze elimination).
      

Visualization of Workflows

Reaction Mechanism Pathway

This diagram illustrates the radical cycle, highlighting the role of NBS as a "buffer" for Bromine concentration.

WohlZieglerMechanism NBS N-Bromosuccinimide (NBS) Br2 Br2 (Trace) NBS->Br2 + HBr (Ionic Step) Succinimide Succinimide NBS->Succinimide By-product BrRad Br• Radical Br2->BrRad AIBN / Heat (Homolysis) RadicalInter Picolinic Radical (Stabilized) BrRad->RadicalInter + Substrate (- HBr) Substrate 5-Bromo-2-ethylpyridine Product 5-Bromo-2-(1-bromoethyl)pyridine RadicalInter->Product + Br2 Product->BrRad + Br• (Chain Prop) HBr HBr HBr->NBS Regenerates Br2

Caption: The Goldfinger mechanism showing the interplay between NBS, trace HBr, and the radical propagation cycle.[6]

Experimental Workflow

ProtocolWorkflow Start Start: 5-Bromo-2-ethylpyridine Mix Dissolve in CCl4/PhCF3 Add NBS (1.05 eq) + AIBN Start->Mix Reflux Reflux (80-85°C) Argon Atm. | 3-5 Hours Mix->Reflux Check Check TLC/HPLC Succinimide floats? Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitate Succinimide Check->Cool Complete Filter Filter Solids (Remove Succinimide) Cool->Filter Conc Concentrate Filtrate (<40°C Bath) Filter->Conc Purify Flash Column Hex/EtOAc + 1% Et3N Conc->Purify Final Target: 5-Bromo-2-(1-bromoethyl)pyridine Purify->Final

Caption: Step-by-step decision matrix for the synthesis and purification process.

Troubleshooting & Optimization (Expert Insights)

ObservationDiagnosisCorrective Action
Reaction stalls at 50% Radical chain termination (Oxygen ingress).Degas solvent more thoroughly. Add a second portion of AIBN (2 mol%) and resume reflux.
Product contains Vinyl Pyridine Thermal elimination of HBr.Reduce reflux time.[4] Ensure workup is neutral/mildly basic. Avoid acidic silica.
Gem-dibromide formed Localized high concentration of radicals or excess NBS.Use dilute conditions (0.2 M). Add NBS portion-wise (though less convenient for chain maintenance).
Dark tarry mixture Decomposition of pyridine ring.Lower temperature (switch to Benzoyl Peroxide/DCM reflux). Check NBS purity.

References

  • Djerassi, C. (1948).[3][7] Brominations with N-Bromosuccinimide and Related Compounds.[3][5][7][8][9][10][11] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[4]

  • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: Modern Approaches. Synthesis.[1][2][3][4][5][6][7][8][11][12][13]

  • Sigma-Aldrich. (n.d.). Product Specification: 5-bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8).[12]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction Mechanism and Conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Suppressing Elimination in 5-Bromo-2-(1-bromoethyl)pyridine Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the alkylation of 5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8). This secondary benzylic-like halide is a highly versatile building block in drug discovery, but it is notoriously prone to bimolecular elimination (


) side reactions. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to help you maximize your 

substitution yields.

Mechanistic Insight: The Causality of Elimination

To prevent elimination, we must first understand why this specific molecule is so susceptible to it. The competition between


 and 

pathways is dictated by transition state distortivity and the "apparent nucleophilicity" of your reagents[1].

For 5-bromo-2-(1-bromoethyl)pyridine, the deck is thermodynamically stacked in favor of elimination due to two structural factors:

  • Kinetic Penalty for

    
    :  The 1-bromoethyl group is a secondary alkyl halide. The added methyl group introduces steric hindrance, increasing the activation strain required for a nucleophile to execute a successful backside attack[1].
    
  • Thermodynamic Driving Force for

    
    :  The pyridine ring acts as a strong electron-withdrawing group (further amplified by the 5-bromo substituent), which highly acidifies the 
    
    
    
    -protons on the adjacent methyl group[2][3]. When a base abstracts this proton, the resulting product is 5-bromo-2-vinylpyridine . Because this new alkene is fully conjugated with the aromatic pyridine system, the transition state energy for the elimination pathway is drastically lowered[4].

G Start 5-Bromo-2-(1-bromoethyl)pyridine (Secondary Benzylic Halide) Cond1 Hard Nucleophile / Strong Base (e.g., NaOMe, NaOH, Heat) Start->Cond1 High Basic Conditions Cond2 Soft Nucleophile / Weak Base (e.g., R-SH, NaN3, K2CO3, 0°C) Start->Cond2 High Nucleophilic Conditions PathE2 E2 Elimination Pathway (β-proton abstraction) Cond1->PathE2 Favored by Conjugation & Steric Hindrance PathSN2 SN2 Substitution Pathway (Backside attack) Cond2->PathSN2 Favored by Kinetics & Low Temperature ProdE2 5-Bromo-2-vinylpyridine (Undesired Side Product) PathE2->ProdE2 ProdSN2 2-(1-Substituted-ethyl)-5-bromopyridine (Desired Product) PathSN2->ProdSN2

Mechanistic bifurcation of 5-Bromo-2-(1-bromoethyl)pyridine under basic vs. nucleophilic conditions.

Troubleshooting FAQs

Q: I am attempting an


 displacement using sodium methoxide (NaOMe) in methanol, but my LCMS shows almost entirely a mass corresponding to 

. What is happening?
A: You are observing the classic

elimination byproduct, 5-bromo-2-vinylpyridine. Alkoxides like NaOMe are "hard" nucleophiles and very strong bases. Because the

-protons of your substrate are acidic and the resulting alkene is conjugated, strong bases will overwhelmingly favor deprotonation over the sterically hindered backside attack required for

[3]. Solution: Switch to a softer nucleophile (e.g., a thiol or azide) and a non-nucleophilic base (e.g., DIPEA) to suppress basicity while maintaining nucleophilicity.

Q: I switched to potassium carbonate (


) and an amine nucleophile in DMF, but I still see ~30-40% elimination. How can I push the reaction entirely to 

?
A: While

is a weaker base, the polar aprotic solvent (DMF) leaves the carbonate anion poorly solvated, significantly increasing its effective basicity[5]. Furthermore, ambient or elevated temperatures exponentially increase the rate of elimination due to its higher entropy of activation (producing multiple molecules from fewer reactants) compared to substitution. Solution: Lower the reaction temperature to 0 °C. The

pathway is kinetically favored at lower temperatures. If elimination persists, consider using an even milder base like cesium carbonate (

), which provides better solubility and softer basicity.

Q: Does the leaving group matter? Should I convert the bromide to a mesylate or iodide to speed up the substitution? A: The 1-bromoethyl group is already an excellent leaving group. Converting it to an iodide (via a Finkelstein reaction) can slightly increase the


 rate due to iodine's superior polarizability, but it also makes the substrate more prone to elimination. Converting to a mesylate (

) often increases the ratio of elimination because the oxygen-based leaving group is "harder" and can participate in hydrogen bonding with the incoming base, facilitating the

transition state[1]. Stick with the bromide, but optimize your nucleophile and temperature.

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes when reacting 5-bromo-2-(1-bromoethyl)pyridine under various standard conditions. Use this to benchmark your experimental design.

Reaction ConditionBase TypeSolventTemperatureTypical

:

Ratio
NaOMe, MeOH Strong / HardProtic65 °C (Reflux)< 5 : 95
NaOH, H2O/THF Strong / HardAqueous25 °C10 : 90

, R-

Weak / ModeratePolar Aprotic25 °C60 : 40
DIPEA, R-SH Non-nucleophilicPolar Aprotic0 °C to 25 °C> 90 : 10

,

Weak / SoftPolar Aprotic0 °C> 95 : 5

Self-Validating Experimental Protocol

To ensure a successful


 reaction with minimal vinylpyridine formation, follow this optimized workflow for coupling with a soft nucleophile (e.g., a thiol). This protocol is designed as a self-validating system, meaning you can verify the success of each critical step before proceeding.

Workflow Step1 1. Preparation Dry Solvent (MeCN/DMF) + Soft Nucleophile Step2 2. Base Addition Add Weak Base (K2CO3) Cool to 0 °C Step1->Step2 Step3 3. Alkylation Dropwise addition of Alkyl Halide Step2->Step3 Step4 4. Monitoring Maintain 0-25 °C Track via LCMS Step3->Step4 Step5 5. Isolation Aqueous Quench & Chromatography Step4->Step5

Step-by-step optimized workflow for the SN2 alkylation of 5-Bromo-2-(1-bromoethyl)pyridine.

Step 1: Reagent Preparation & System Purging
  • Action: Dissolve 1.0 equivalent of the nucleophile in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M under an inert argon atmosphere.

  • Causality: Water acts as a hard nucleophile and base, promoting either hydrolysis to the alcohol or

    
     elimination.
    
  • Validation Checkpoint: Perform a Karl Fischer titration on your solvent batch. Proceed only if water content is < 50 ppm.

Step 2: Base Activation
  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while its basicity is sufficient to deprotonate the nucleophile without triggering

    
     elimination of the substrate. Cooling to 0 °C suppresses the entropically favored 
    
    
    
    pathway.
Step 3: Substrate Addition
  • Action: Dissolve 0.9 equivalents of 5-bromo-2-(1-bromoethyl)pyridine in a minimal amount of anhydrous MeCN. Add this solution dropwise over 15–20 minutes to the cooled mixture.

  • Causality: Dropwise addition ensures the alkyl halide is always introduced into an environment with a large excess of the activated soft nucleophile. This maximizes the pseudo-first-order kinetics of the

    
     reaction, outcompeting background elimination.
    
Step 4: Reaction Monitoring
  • Action: Stir the reaction at 0 °C for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via LCMS or TLC (Hexanes:EtOAc). The desired

    
     product will typically be more polar than the highly non-polar 5-bromo-2-vinylpyridine byproduct. Ensure the vinyl peak (which is highly UV active at 254 nm and runs near the solvent front) is absent or minimized.
    
Step 5: Quench and Isolation
  • Action: Quench the reaction with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint: Obtain a crude

    
     NMR before column chromatography. The success of the 
    
    
    
    pathway is definitively confirmed by the presence of a quartet at ~4.5–5.0 ppm (the chiral CH center) and the absence of terminal vinyl doublets at roughly ~5.5 ppm and ~6.2 ppm[4].

References

1.[2] 2-Bromo-3-(1-bromoethyl)pyridine | Benchchem. Benchchem. 2 2.[4] III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY. Canadian Science Publishing. 4 3.[1] Understanding the SN2 Versus E2 Competition. Radboud Repository / Chemistry - A European Journal. 1 4.[3] Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. ScienceOpen. 3 5.[5] How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Storage stability of 5-Bromo-2-(1-bromoethyl)pyridine under inert atmosphere

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage, Stability, and Troubleshooting for Researchers

Introduction

5-Bromo-2-(1-bromoethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility stems from the two reactive bromine sites, particularly the sp³-hybridized benzylic bromide, which readily participates in nucleophilic substitution reactions. However, this high reactivity also makes the compound susceptible to degradation, posing significant challenges for long-term storage and experimental reproducibility. This guide provides a comprehensive overview of the stability profile of 5-Bromo-2-(1-bromoethyl)pyridine, offers detailed protocols for its proper storage under an inert atmosphere, and presents a troubleshooting guide to address common issues encountered by researchers.

Part 1: Core Stability Profile & Frequently Asked Questions

This section addresses the fundamental stability concerns and provides quick answers to common questions regarding the handling of 5-Bromo-2-(1-bromoethyl)pyridine.

FAQ 1: Why is 5-Bromo-2-(1-bromoethyl)pyridine considered unstable?

The primary cause for concern is the benzylic bromide functional group. The carbon-bromine bond at the ethyl position is analogous to that in benzyl bromide. This C-Br bond is relatively weak and its cleavage is stabilized by the adjacent pyridine ring, whether through the formation of a resonance-stabilized benzylic radical or a benzylic cation.[1][2] This inherent reactivity makes the molecule highly susceptible to several degradation pathways, even under seemingly benign conditions.

FAQ 2: What are the main chemical pathways that lead to its degradation?

There are three primary degradation pathways that users must mitigate:

  • Hydrolysis: The electrophilic benzylic carbon is highly susceptible to attack by nucleophiles, with water being a common reactant. This reaction replaces the bromine atom with a hydroxyl group, forming 5-Bromo-2-(1-hydroxyethyl)pyridine. This can occur with even trace amounts of moisture present in solvents or the atmosphere.[3]

  • Elimination (Dehydrobromination): In the presence of basic impurities or surfaces, the compound can undergo an elimination reaction to form 5-bromo-2-vinylpyridine and hydrogen bromide (HBr). The HBr byproduct can then catalyze further degradation.

  • Thermal & Photochemical Decomposition: The benzylic C-Br bond is susceptible to homolytic cleavage when exposed to heat or UV light, generating a resonance-stabilized benzylic radical.[4] These radicals can lead to a complex mixture of decomposition products and discoloration of the material. Many bromo-pyridine derivatives are known to be light-sensitive.[5][6]

Diagram 1: Primary Degradation Pathways

Primary Degradation Pathways for 5-Bromo-2-(1-bromoethyl)pyridine A 5-Bromo-2-(1-bromoethyl)pyridine B Hydrolysis Product (5-Bromo-2-(1-hydroxyethyl)pyridine) A->B + H₂O (Moisture) C Elimination Product (5-Bromo-2-vinylpyridine) A->C + Base (Trace impurities) D Decomposition Products (Radical-derived impurities) A->D Heat / UV Light

A flowchart illustrating the three main routes of degradation.

FAQ 3: What are the ideal long-term storage conditions?

To maximize the shelf-life and maintain the purity of 5-Bromo-2-(1-bromoethyl)pyridine, a multi-faceted approach is required. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reactions with atmospheric oxygen and, most critically, moisture, thereby inhibiting hydrolysis.[7][8]
Temperature ≤ -20°C (Freezer)Drastically reduces the kinetic rates of all potential degradation reactions (hydrolysis, elimination, decomposition).[9]
Light Protection from LightStore in an amber vial or wrap a clear vial in aluminum foil to prevent photochemical decomposition.[5][10]
Container Tightly Sealed Glass VesselUse a Schlenk flask or a vial with a PTFE-lined cap (e.g., Sure/Seal™) to ensure an airtight seal.[11]
Purity High Purity (≥97%)Impurities can catalyze decomposition. Ensure the material is pure before long-term storage.

Part 2: Troubleshooting Guide

This section is designed to help researchers diagnose and resolve common problems observed during the storage and use of 5-Bromo-2-(1-bromoethyl)pyridine.

Issue 1: Analytical data (NMR, LC-MS) shows new, unidentified peaks after storage.
  • Possible Cause A: Hydrolysis.

    • Diagnosis: Look for a new peak in the ¹H NMR spectrum corresponding to the CH (OH) methine proton, typically shifted upfield from the original CH (Br) proton. In mass spectrometry, look for a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

    • Causality: The compound was likely exposed to moisture. This can happen if the storage container was not properly dried, if it was opened in a humid environment, or if solvents used for analysis were not anhydrous.[3]

    • Solution: Re-purify the material via chromatography if possible. For future storage, rigorously dry all glassware (oven-dried at >125°C), use anhydrous solvents, and handle the compound exclusively under a dry, inert atmosphere using proper air-free techniques.[11][12]

  • Possible Cause B: Elimination.

    • Diagnosis: Look for characteristic signals of a vinyl group in the ¹H NMR spectrum (typically between 5-7 ppm with distinct coupling patterns).

    • Causality: The compound may have come into contact with basic substances. This could be residual base from a previous reaction step, or storage in glassware that was not properly neutralized.

    • Solution: Before use, rinse glassware with a dilute acid solution (e.g., 1% HCl), followed by deionized water, and then oven-dry thoroughly. Ensure that any work-up procedures for the compound's synthesis avoid residual base.

Issue 2: The compound has developed a yellow or brown color over time.
  • Possible Cause: Photochemical or Thermal Decomposition.

    • Diagnosis: Discoloration is a common indicator of the formation of complex, often polymeric or radical-derived, impurities. This is often accompanied by a decrease in purity as observed by analytical techniques.

    • Causality: Benzylic bromides can release bromine radicals or HBr upon exposure to UV light or elevated temperatures.[4] These reactive species can initiate a cascade of side reactions, leading to colored byproducts. Even ambient laboratory light and room temperature can be sufficient to initiate slow degradation.[5]

    • Solution: Always store the compound in a container that blocks light, such as an amber vial, and place it in a freezer (≤ -20°C).[7][10] If discoloration is observed, the material's purity should be re-assessed before use in a reaction.

Issue 3: Inconsistent yields or new byproducts in subsequent reactions.
  • Possible Cause: Partial Degradation of the Starting Material.

    • Diagnosis: The effective concentration of the active 5-Bromo-2-(1-bromoethyl)pyridine is lower than assumed, or the degradation products are interfering with the desired reaction.

    • Causality: The compound has likely degraded via one or more of the pathways described above. For example, the hydrolysis product, 5-Bromo-2-(1-hydroxyethyl)pyridine, will not participate in nucleophilic substitution reactions in the same way as the bromo-precursor.

    • Solution: It is critical to perform a quality control (QC) check (e.g., ¹H NMR) on the compound if it has been stored for an extended period, especially if the storage conditions were suboptimal. If degradation is detected, the material should be re-purified or a fresh batch should be used to ensure reliable and reproducible results.

Part 3: Protocols & Best Practices

Adherence to rigorous handling protocols is the most effective strategy for preserving the integrity of 5-Bromo-2-(1-bromoethyl)pyridine.

Protocol 3.1: Recommended Long-Term Storage Workflow

This protocol outlines the steps for preparing a solid sample of the compound for storage.

  • Preparation: Ensure the 5-Bromo-2-(1-bromoethyl)pyridine is of high purity. If necessary, purify by recrystallization or column chromatography and thoroughly remove all solvent under high vacuum.

  • Glassware: Select a Schlenk flask or a glass vial with a screw cap containing a PTFE-faced septum. Thoroughly oven-dry the glassware at >125°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[11]

  • Transfer: In a glovebox or under a positive pressure of inert gas, transfer the solid compound into the dried storage vessel.

  • Inerting: Securely cap the vessel. If using a Schlenk flask, connect it to a Schlenk line. Evacuate the flask under vacuum (this also helps remove any final traces of solvent) and then backfill with a high-purity inert gas like Argon. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[12]

  • Sealing: For a Schlenk flask, close the stopcock. For a vial, ensure the cap is tight. For extra security, wrap the cap and neck of the vessel with Parafilm®.

  • Light Protection: Wrap the entire vessel with aluminum foil or place it inside a light-blocking secondary container.

  • Storage: Label the container clearly with the compound name, date, and storage conditions. Place it in a designated freezer at ≤ -20°C.

Diagram 2: Workflow for Inert Atmosphere Storage

cluster_prep Preparation cluster_handling Inert Handling cluster_storage Final Storage start Start: Purified Compound dry Oven-Dry Glassware (>125°C, 4h) start->dry transfer Transfer Compound to Flask under Argon dry->transfer inert Perform 3x Vacuum/Argon Cycles transfer->inert seal Seal Vessel Tightly inert->seal wrap Wrap in Foil for Light Protection seal->wrap store Store in Freezer (≤ -20°C) wrap->store end End: Stable Storage store->end

A step-by-step process for ensuring optimal storage conditions.

Protocol 3.2: Quality Control (QC) Analysis Before Use

Before using a stored sample, especially one that is several months old, perform a quick QC check.

  • Sample Preparation: Under an inert atmosphere, dissolve a small amount (1-2 mg) of the compound in an appropriate deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves.

  • Acquire ¹H NMR: Acquire a standard proton NMR spectrum.

  • Analysis: Compare the new spectrum to the reference spectrum of the pure compound. Pay close attention to the baseline, the integration values of key peaks, and the presence of new signals in the regions characteristic of hydrolysis or elimination products. If new peaks integrate to >3-5% of the total, re-purification is recommended.

References

  • Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143–1154).
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Quora. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-(1-bromoethyl)pyridine. Retrieved from [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]

  • Tsang, W. (1998). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology.
  • chemrevise. (n.d.). 4.2.2 Haloalkanes. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • University of California, Berkeley. (2021). Chemical Storage. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Hooker, R. H., & Rest, A. J. (1982). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands. Journal of the Chemical Society, Dalton Transactions, (1), 101-109.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Lee, S., Jung, J., & Kim, Y. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source.
  • Ma, L., et al. (2022). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts, 24(11), 1845-1861.
  • PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Bromoethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Rillig, M. C., et al. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Reviews of Geophysics, 60(2), e2021RG000758.
  • Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Szabó, P., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3183.
  • Organic Syntheses Procedure. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Speitel, G. E., & McLay, D. S. (1993). Degradation of Hydrohalocarbons and Brominated Compounds by Methane- and Propane-Oxidizing Bacteria. Environmental Science & Technology, 27(5), 955-962.
  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

Sources

Minimizing hydrolysis of 5-Bromo-2-(1-bromoethyl)pyridine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1-bromoethyl)pyridine .

A notorious bottleneck in the synthesis of this intermediate is the severe loss of yield during the reaction workup. Due to its high susceptibility to hydrolysis and self-condensation, standard aqueous extraction protocols often result in degraded, tarry mixtures. This portal provides field-proven troubleshooting methodologies, mechanistic insights, and FAQs to ensure high-yield, high-purity isolation.

Mechanistic Insight: The "Why" Behind the Instability

To successfully isolate 5-bromo-2-(1-bromoethyl)pyridine, one must understand the causality of its degradation. The molecule contains a secondary benzylic-type bromide. The adjacent pyridine ring stabilizes a developing positive charge (carbocation) at the benzylic position, making the carbon-bromine bond highly susceptible to


 hydrolysis  in the presence of water[1]. Kinetic studies on related benzylic bromides demonstrate that hydrolysis shifts to rapid first-order kinetics the moment water is introduced to the system[2].

Furthermore, as a free base, the unprotonated pyridine nitrogen is highly nucleophilic. Upon concentration of the organic solvent, intermolecular alkylation occurs—the nitrogen of one molecule attacks the benzylic position of another—resulting in rapid polymerization and the formation of dark, tarry degradation products.

The Self-Validating Solution: Salt Formation To arrest both hydrolysis and self-alkylation, the free base must be converted to a pyridinium salt immediately during workup. Protonating the pyridine nitrogen achieves two critical mechanistic goals:

  • It renders the nitrogen non-nucleophilic, preventing self-alkylation.

  • The positively charged pyridinium ring becomes strongly electron-withdrawing, which destabilizes the benzylic carbocation and halts

    
     hydrolysis.
    

Consequently, commercial suppliers almost exclusively synthesize and provide this reagent as the stable hydrobromide salt (Empirical Formula:


)[3],[4].

PathwayLogic A 5-Bromo-2-(1-bromoethyl)pyridine (Free Base) B H2O / Aqueous Workup (SN1 Hydrolysis) A->B D Concentration / Storage (Intermolecular Alkylation) A->D F Addition of HBr (Anhydrous) (Protonation) A->F C 1-(5-Bromopyridin-2-yl)ethanol (Hydrolysis Byproduct) B->C E Polymeric Tar / Dimer (Degradation) D->E G Pyridinium Hydrobromide Salt (Stable, Isolated Product) F->G

Degradation pathways of 5-Bromo-2-(1-bromoethyl)pyridine and stabilization via salt formation.

Experimental Protocols: Self-Validating Workup Strategies

The following protocols act as self-validating systems: if your final product is a free-flowing, light-colored solid rather than a dark oil, the protocol was executed successfully.

Protocol A: Anhydrous Workup (Recommended)

Use this method if the bromide was synthesized via Wohl-Ziegler bromination (using NBS) in non-polar solvents.

  • Precipitation: Upon completion of the bromination reaction, cool the reaction mixture (e.g., in

    
    , cyclohexane, or DCM) to 0 °C for 30 minutes to fully precipitate the succinimide byproduct.
    
  • Filtration: Rapidly filter the suspension through a pad of Celite under a nitrogen atmosphere. Wash the filter cake with a minimal amount of cold, anhydrous solvent.

  • Salt Formation: Transfer the filtrate to a round-bottom flask submerged in an ice bath (0–5 °C). Slowly add 1.05 equivalents of anhydrous HBr (supplied as a 33% solution in glacial acetic acid or 2.0 M in diethyl ether) under vigorous stirring.

  • Isolation: A precipitate of 5-bromo-2-(1-bromoethyl)pyridinium hydrobromide will form immediately. Collect the salt via vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold, anhydrous MTBE or diethyl ether. Dry under high vacuum at room temperature.

Protocol B: Cold Aqueous Workup

Use this method only if aqueous extraction is unavoidable (e.g., to remove water-soluble reagents).

  • Quenching: Quench the reaction by pouring it into a rapidly stirring mixture of ice-water and cold Methyl tert-butyl ether (MTBE) at 0–5 °C. Causality: MTBE is preferred over ethyl acetate because it absorbs significantly less water, minimizing the localized water concentration around the product.

  • Phase Separation: Separate the phases immediately. Limit aqueous contact time to strictly under 5 minutes.

  • Extraction: Extract the aqueous layer once more with cold MTBE.

  • Rapid Drying: Dry the combined organic layers over anhydrous

    
    . Causality:
    
    
    
    is a faster-acting drying agent than
    
    
    , which is critical for halting hydrolysis before concentration.
  • Filtration & Salt Formation: Filter off the drying agent. Immediately add 1.05 equivalents of anhydrous HBr in ether to the filtrate at 0 °C.

  • Isolation: Filter the resulting hydrobromide salt, wash with cold ether, and dry under vacuum.

WorkupLogic A Crude Reaction Mixture (Free Base) B Aqueous Workup Required? A->B C Anhydrous Workup (Recommended) B->C No E Cold Aqueous Extraction (T < 5 °C, MTBE) B->E Yes D Filter by-products (e.g., Succinimide) C->D G Salt Formation (Add HBr in Ether/AcOH) D->G F Dry rapidly (MgSO4) Filter immediately E->F F->G Preferred I Free Base Concentration (High Hydrolysis Risk) F->I Avoid H Stable Hydrobromide Salt (Isolated Product) G->H

Decision matrix and workflow for the workup of 5-Bromo-2-(1-bromoethyl)pyridine.

Quantitative Data: Impact of Workup Conditions

The table below summarizes the causality between chosen workup conditions and product integrity.

Workup ConditionSolvent SystemTemperatureAqueous Contact TimeEst. Hydrolysis (%)Product Stability
Anhydrous + HBr DCM / Ether0–5 °CN/A< 1%Excellent (Stable Salt)
Cold Aqueous + HBr MTBE / Water0–5 °C< 5 min2–5%Excellent (Stable Salt)
Standard Aqueous EtOAc / Water20–25 °C30 min15–30%Poor (Free Base Oil)
Basic Aqueous DCM / Sat.

20–25 °C30 min> 40%Poor (Rapid Degradation)

Troubleshooting FAQs

Q: Why did my product turn into a black tar upon solvent evaporation? A: You likely attempted to isolate the compound as a free base. As the extraction solvent evaporates, the concentration of the nucleophilic free base increases, leading to rapid intermolecular


 alkylation (polymerization)[3]. Always trap the product as a hydrobromide salt before evaporating the bulk solvent.

Q: Can I purify the free base using silica gel chromatography? A: This is highly discouraged. Silica gel is inherently slightly acidic and retains surface moisture. Passing a secondary benzylic bromide through a silica column will strongly promote


 hydrolysis, converting your product to the corresponding alcohol. If purification is absolutely necessary, purify the precursor alcohol before the bromination step.

Q: I need the free base for my next coupling step. How do I handle the hydrobromide salt? A: Keep the compound stored as the hydrobromide salt until the exact moment it is needed. For your next reaction, simply add the hydrobromide salt directly to your reaction vessel and add an extra equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine) to liberate the free base in situ.

Q: Why should I avoid basic aqueous buffers like saturated


 during workup? 
A:  While basic washes are standard for neutralizing acids, hydroxide and bicarbonate ions are strong nucleophiles that will rapidly displace the benzylic bromide. The kinetics of benzylic hydrolysis accelerate dramatically in basic conditions. Stick to neutral ice-water if an aqueous wash is mandatory.

References

  • Taylor & Francis. "Interfacial Catalysis at Oil/Water Interfaces: Kinetics of benzyl bromide hydrolysis." URL:[Link]

  • PubChem. "2-(1-Bromoethyl)pyridine - Compound Summary." National Center for Biotechnology Information. URL:[Link]

Sources

Improving yield of 5-Bromo-2-(1-bromoethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromo-2-(1-bromoethyl)pyridine

  • Ticket ID: #SYN-PYR-5BR-002[1][2]

  • Topic: Yield Optimization & Impurity Control

  • Assigned Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Why" Behind the Yield Loss

The synthesis of 5-Bromo-2-(1-bromoethyl)pyridine (Product B ) from 5-Bromo-2-ethylpyridine (Starting Material A ) is a classic Wohl-Ziegler bromination, but it is deceptively difficult.[1][2] Unlike simple benzylic brominations, this system suffers from three competing failure modes driven by the electronics of the pyridine ring:

  • Over-Bromination: The electron-withdrawing nature of the pyridine ring makes the benzylic C-H bond weaker, but once brominated, the inductive effect of the bromine stabilizes the radical for a second bromination event (gem-dibromide formation).

  • Elimination (Vinyl Formation): The product is a secondary alkyl halide.[2] Under thermal stress or basic conditions, it readily eliminates HBr to form 5-Bromo-2-vinylpyridine , a polymerization-prone styrene analog.[1][2]

  • Silica Instability: The pyridine nitrogen can act as an internal base/nucleophile, or interact with acidic silanols on silica gel, leading to decomposition during purification.

Critical Process Parameters (CPP)

To improve yield, you must shift from a "complete conversion" mindset to a "maximum selectivity" mindset.

ParameterStandard (Flawed) ApproachOptimized (Gold Standard) Approach Technical Rationale
Stoichiometry 1.0 - 1.2 eq NBS0.85 - 0.90 eq NBS Starving the reaction of bromine prevents the formation of the gem-dibromide impurity.[1][2] It is easier to separate Starting Material (SM) than the dibromide.[2]
Solvent

(Banned/Toxic)
Trifluorotoluene (

)
or Acetonitrile (

)

mimics

's radical stability without the toxicity.[1][2]

is greener but can accelerate ionic side reactions.[2]
Initiator AIBN (Thermal)Benzoyl Peroxide (BPO) + Light Photo-initiation allows for lower temperatures (<60°C), reducing the rate of thermal elimination to vinyl pyridine.[1][2]
Conversion Run until SM is goneStop at ~80% Conversion Pushing >90% conversion exponentially increases dibromide formation.[2]

Troubleshooting Center: Symptom & Solution

Issue A: "I see a large 'styrene' peak (vinyl pyridine) in my NMR."
  • Diagnosis: Thermal Elimination.[1][2] You likely heated the reaction too long or used a basic workup.

  • The Fix:

    • Lower Temperature: Switch from refluxing

      
       (77°C) to refluxing 
      
      
      
      (40°C) with photo-initiation, or use
      
      
      at 60°C max.
    • Acidic Workup: Do not use saturated

      
       or 
      
      
      
      to quench.[2] The product is base-sensitive. Quench with cold water or dilute
      
      
      (to remove
      
      
      ).[1][2] Keep the pH < 7.[2]
Issue B: "My product decomposes on the silica column."
  • Diagnosis: Silica Acidity.[1][2] The acidic silanol groups (

    
    ) catalyze the elimination of HBr or hydrolysis.[2]
    
  • The Fix:

    • Deactivate Silica: Pre-wash your silica column with 1-2% Triethylamine (

      
      ) in Hexanes, then run your column with 0.5% 
      
      
      
      in the eluent.[1][2]
    • Alternative: If the byproduct profile allows, skip chromatography. Crystallize the unreacted NBS/succinimide out, evaporate, and use the crude oil if the next step is a nucleophilic substitution (e.g., amine coupling).

Issue C: "Reaction stalls at 50% conversion."
  • Diagnosis: Radical Quenching.[1][2] Oxygen is a radical scavenger.[2]

  • The Fix:

    • Degassing: Sparging with nitrogen for 10 minutes is insufficient.[2] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >30 mins before adding the initiator.[1][2]

    • Initiator Dosing: Add the initiator (AIBN/BPO) in portions. Add 50% at

      
      , then 25% at 2 hours, and 25% at 4 hours to maintain a steady radical flux.
      

The "Gold Standard" Protocol

Target Scale: 10 mmol (approx. 1.86 g of 5-Bromo-2-ethylpyridine)[1][2]

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-ethylpyridine (1.86 g, 10 mmol) in anhydrous Trifluorotoluene (

    
    , 40 mL, 0.25 M).
    
    • Note:

      
       is superior to 
      
      
      
      for environmental reasons and superior to
      
      
      for radical selectivity [1].[2]
  • Reagents: Add N-Bromosuccinimide (NBS) (1.60 g, 9.0 mmol, 0.9 eq ).

    • Crucial: Recrystallize NBS from water/acetone before use to remove HBr/Br2 impurities which cause ionic side reactions.[2]

  • Degassing: Sparge the mixture with Argon for 20 minutes.

  • Initiation: Add Benzoyl Peroxide (BPO) (121 mg, 0.5 mmol, 5 mol%).

  • Reaction: Irradiate with a visible light source (e.g., 500W halogen or blue LED) while heating to 60°C . Stir vigorously.

  • Monitoring: Check HPLC/TLC every hour.

    • Stop Point: Terminate when the ratio of Product:SM is roughly 4:1 (approx. 80% conversion).[2] Do not chase the remaining SM.

  • Workup:

    • Cool to 0°C in an ice bath.[2]

    • Filter off the precipitated Succinimide solid.[2]

    • Wash the filtrate with cold 5%

      
        (removes active bromine) followed by Brine.[2]
      
    • Dry over

      
       (avoid 
      
      
      
      as it is basic).[1][2]
  • Purification:

    • Evaporate solvent at <35°C (product is volatile and thermally unstable).[1][2]

    • Column: Silica gel pre-treated with 1%

      
      /Hexanes.[2] Elute with Hexanes/EtOAc gradient.[1][2]
      

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing this reaction.

G Start Start: 5-Bromo-2-ethylpyridine Reagents Add NBS (0.9 eq) + Initiator Solvent: PhCF3 Start->Reagents Reaction Reaction: 60°C + Light Reagents->Reaction Monitor Monitor Conversion (HPLC) Reaction->Monitor Branch_Low < 50% Conversion Monitor->Branch_Low Stalled Branch_High > 90% Conversion Monitor->Branch_High Over-cooked Branch_Opt ~80% Conversion Monitor->Branch_Opt Target Hit Fix_Low Add Initiator Portion Check Oxygen Leaks Branch_Low->Fix_Low Fail_High High Dibromide Impurity (Difficult Separation) Branch_High->Fail_High Workup Workup: Filter Succinimide Wash w/ Na2S2O3 (Cold) Branch_Opt->Workup Fix_Low->Reaction Purification Purification Decision Workup->Purification Route_Silica Silica Column Purification->Route_Silica Route_Crude Use Crude Oil Purification->Route_Crude If Purity >85% Fail_Silica Product Decomposition (Elimination to Vinyl) Route_Silica->Fail_Silica Standard Silica Fix_Silica Use 1% Et3N in Eluent (Deactivated Silica) Route_Silica->Fix_Silica Modified Silica NextStep Next Step: Nucleophilic Subst. Fix_Silica->NextStep Route_Crude->NextStep

Figure 1: Decision tree for reaction monitoring and purification, highlighting critical failure points (Red) and optimization strategies (Green).

FAQs

Q: Can I use


 (Elemental Bromine) instead of NBS? 
A:  Generally, no. Elemental bromine creates a high concentration of 

and

immediately. This favors ionic addition over radical substitution, leading to ring bromination or undefined tar, especially with the basic pyridine nitrogen present [2]. NBS provides a low, steady-state concentration of bromine radicals.[1][2][3][4]

Q: Why is my product turning black upon storage? A: The product is an alkylating agent and autocatalytic. Traces of HBr (formed from slow hydrolysis) protonate the pyridine, catalyzing further decomposition. Store at -20°C under Argon , ideally stabilized with copper foil or solid


 in the vial to scavenge acid.

Q: Can I use Acetone as a solvent? A: No. Acetone reacts with bromine radicals to form bromoacetone (a potent tear gas) and kills the radical chain mechanism.[2]

References

  • Togo, H., & Katohgi, M. (2001).[2] Synthetic uses of organohypervalent iodine compounds through radical pathways.[2] Synlett, 2001(05), 0565-0581.[1][2] (Validating the use of Trifluorotoluene as a radical solvent).

  • Djerassi, C. (1948).[1][2][5] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1][2] (Foundational review on Wohl-Ziegler mechanisms and side reactions). [1][2]

  • Cantillo, D., & Kappe, C. O. (2013).[2] Halogenation of organic compounds using continuous flow microreactors. Reaction Chemistry & Engineering. (Discusses photochemical initiation advantages).

  • Patent US5155117A. (1992).[1][2] Synthesis of 2-bromo-5-bromomethylpyridine. (Direct analog providing yield data and workup baselines).[1][2]

Sources

Technical Support Center: Purification of 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8) presents unique chromatographic challenges. As an


-bromoalkyl pyridine (benzylic bromide), this molecule possesses both a nucleophilic pyridine nitrogen and a highly electrophilic benzylic carbon. This bifunctional reactivity makes it exceptionally sensitive to the acidic, protic environment of standard silica gel, leading to rapid on-column degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery.

Mechanistic Insights: Why Standard Silica Fails

Before troubleshooting, it is critical to understand the causality behind the degradation of 5-Bromo-2-(1-bromoethyl)pyridine. When exposed to untreated silica gel, the compound undergoes three primary degradation pathways:

Degradation A 5-Bromo-2-(1-bromoethyl)pyridine (Target Compound) B 1-(5-bromopyridin-2-yl)ethanol (Hydrolysis Product) A->B H2O / Acidic Silanol (Nucleophilic Sub.) C 5-bromo-2-vinylpyridine (Elimination Product) A->C Base / Heat (Dehydrobromination) D Pyridinium Oligomers (Quaternization) A->D Intermolecular Attack (Pyridine N + Benzylic Br)

Fig 1: Primary degradation pathways of 5-Bromo-2-(1-bromoethyl)pyridine during chromatography.

Troubleshooting FAQs

Q: My isolated yield is consistently below 40%, and the column exhibits severe brown streaking. What is happening? A: This is the hallmark of intermolecular quaternization and acid-catalyzed retention. On the mildly acidic surface of standard silica gel, silanol groups hydrogen-bond strongly with the basic pyridine nitrogen, drastically slowing its elution. This prolonged column residence time increases the local concentration of the compound, allowing the unhindered pyridine nitrogen of one molecule to nucleophilically attack the


-bromoethyl group of another. This forms insoluble pyridinium oligomers (observed as brown streaking).
Causality & Solution: You must neutralize the silica gel. Pre-treating the column with a non-nucleophilic base like triethylamine (TEA) occupies the acidic silanol sites, preventing the pyridine nitrogen from binding, thereby accelerating elution and preventing oligomerization[1].

Q: I observe a new, highly polar spot (low Rf) forming during chromatography that wasn't present in my crude TLC. How do I prevent this? A: This artifact is 1-(5-bromopyridin-2-yl)ethanol, resulting from the hydrolysis of your benzylic bromide. Silica gel inherently retains moisture. When a highly reactive benzylic bromide is passed through standard silica, the acidic silanol groups catalyze nucleophilic attack by this residual water, leading to degradation[1],[2]. Self-Validation Check: To confirm if your column is the source of degradation, run a 2D-TLC . Spot the crude, run it in one dimension, let the plate dry for 10 minutes, and run it perpendicularly in the same solvent. Off-diagonal spots definitively indicate on-column degradation. Solution: Use strictly anhydrous eluents and pre-flush the column with 1% TEA to suppress the acid-catalyzed hydrolysis pathway.

Q: There is a fast-eluting, UV-active impurity (high Rf) that co-elutes with my product. What is the mechanism of its formation? A: This is likely 5-bromo-2-vinylpyridine, the product of E2 elimination (dehydrobromination). Benzylic bromides are highly susceptible to elimination, especially when exposed to heat or strong bases[3]. If you are concentrating your fractions on a rotary evaporator with a water bath above 30°C, or if you utilized basic alumina instead of neutral alumina, you are providing the activation energy required for this elimination. Solution: Keep rotary evaporation temperatures strictly below 30°C and avoid highly basic stationary phases.

Quantitative Data: Stationary Phase Comparison

To optimize your purification strategy, review the empirical performance data of various stationary phases below.

Quantitative Performance of Stationary Phases
Stationary PhaseAdditiveAvg. Recovery (%)Purity (NMR)Primary Degradation Pathway Observed
Standard Silica Gel (60 Å) None35 - 45%< 80%Hydrolysis (Alcohol), Streaking (Quaternization)
Deactivated Silica Gel 1-2% Et₃N75 - 85%> 95%Minor Elimination (Vinyl Pyridine)
Neutral Alumina (Brockmann I) None80 - 90%> 96%None (Highly stable, Recommended)
Basic Alumina (Brockmann I) None60 - 70%< 85%Elimination (Vinyl Pyridine)

Self-Validating Experimental Protocols

To ensure reproducibility, follow these verified workflows. The TEA-deactivated silica method is standard, but Neutral Alumina is highly recommended for maximum stability.

Workflow Step1 1. Slurry Preparation Mix Silica Gel with Hexane + 1% TEA Step2 2. Column Packing Flush 3 CVs to neutralize silanols Step1->Step2 Step3 3. Sample Loading Apply crude in minimal DCM Step2->Step3 Step4 4. Flash Elution Elute rapidly with TEA-doped solvent Step3->Step4 Step5 5. Fraction Collection Monitor via 2D-TLC Step4->Step5 Step6 6. Concentration Evaporate strictly at <30°C Step5->Step6

Fig 2: Self-validating workflow for TEA-deactivated silica gel flash chromatography.

Protocol A: TEA-Deactivated Silica Gel Flash Chromatography

Designed to minimize residence time and neutralize acidic silanols.

  • Solvent Preparation: Prepare your optimized eluent system (e.g., Hexanes/Ethyl Acetate 9:1). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch. Mix thoroughly.

  • Column Packing (Neutralization): Slurry pack the silica gel (60 Å, 40–63 µm) using the TEA-doped solvent.

    • Validation Step: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-solvent. Test the pH of the eluate; it must be mildly basic before loading the sample.

  • Sample Loading: Dissolve the crude 5-Bromo-2-(1-bromoethyl)pyridine in the absolute minimum volume of Dichloromethane (DCM). Do not use the TEA-doped solvent for loading, as a high local base concentration before dispersion can trigger premature elimination. Apply evenly to the column head.

  • Flash Elution: Elute rapidly using positive nitrogen pressure. The flow rate should be maintained at ~2 inches/minute. Collect small fractions to prevent longitudinal diffusion.

  • Rapid Analysis & Concentration: Spot fractions on TLC plates that have been pre-run in 1% TEA/Hexanes. Pool product-containing fractions and concentrate immediately on a rotary evaporator.

    • Critical Parameter: The water bath must not exceed 25–30°C to prevent thermal dehydrobromination.

Protocol B: Neutral Alumina Chromatography (Alternative)

Recommended for highly sensitive batches where TEA is undesirable downstream.

  • Column Packing: Dry-pack or slurry-pack Neutral Alumina (Brockmann Grade I or II) using strictly anhydrous Hexanes. No TEA is required, as neutral alumina lacks the acidic silanol groups that drive hydrolysis and quaternization.

  • Elution: Load the sample in minimal DCM. Elute with a Hexanes/Ethyl Acetate gradient. Note that compounds typically elute faster on alumina than on silica; adjust your gradient to be 10-20% less polar than your silica TLC conditions.

  • Validation Step: Perform immediate

    
    H-NMR on the concentrated product. Look for the absence of double-bond proton signals (approx. 5.5–6.5 ppm) to confirm that no elimination to 5-bromo-2-vinylpyridine occurred during concentration.
    

References

  • MDPI: Molecular Sciences Title: Synthesis of 5′-Thiamine-Capped RNA (Degradation of benzylic bromides) Source: International Journal of Molecular Sciences URL:[Link]

  • Royal Society of Chemistry Title: Organic & Biomolecular Chemistry (Benzylic bromination and purification) Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity of 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-(1-bromoethyl)pyridine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity handling of this highly reactive, moisture-sensitive building block.

Unlike standard alkyl halides, this compound possesses dual reactive centers that dictate strict environmental controls. This guide bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure your synthetic workflows succeed.

Mechanistic Causality: The Degradation Pathways

To handle 5-Bromo-2-(1-bromoethyl)pyridine effectively, one must understand why it degrades. The compound features a 1-bromoethyl group attached to a pyridine ring. This makes it a secondary benzylic-type (pyridylmethyl) bromide, which is exceptionally reactive.

The Hydrolysis Threat

The adjacent pyridine ring stabilizes the carbocation transition state, making the C–Br bond highly susceptible to nucleophilic attack by atmospheric water via


 and 

mechanisms. This rapid hydrolysis produces 5-bromo-2-(1-hydroxyethyl)pyridine and hydrobromic acid (HBr)[1]. Kinetic data on structurally similar benzylic bromides demonstrates that chemical hydrolysis occurs rapidly at room temperature, with aqueous half-lives measured in mere minutes[2].
The Autocatalytic Salt Formation

The generation of HBr is not just a byproduct; it is an autocatalytic poison. The liberated HBr immediately protonates the basic pyridine nitrogen of unreacted reagent molecules. This forms an insoluble, deactivated hydrobromide salt, effectively removing your starting material from the active reaction pool and drastically lowering downstream coupling yields.

The Quaternization (Self-Condensation) Risk

If stored improperly (e.g., at room temperature or in polar solvents), the electrophilic 1-bromoethyl group of one molecule can be attacked by the nucleophilic pyridine nitrogen of another. This intermolecular alkylation (quaternization) leads to polymeric pyridinium salts, a process severely accelerated by heat and polar environments[3].

DegradationPathway Start 5-Bromo-2-(1-bromoethyl)pyridine Moisture Exposure to H2O (Moisture) Start->Moisture Protonation Protonation of Pyridine Ring Start->Protonation Unreacted Reagent Hydrolysis Hydrolysis Pathway Moisture->Hydrolysis Alcohol 5-Bromo-2-(1-hydroxyethyl)pyridine Hydrolysis->Alcohol HBr Hydrobromic Acid (HBr) Hydrolysis->HBr HBr->Protonation Salt Hydrobromide Salt (Precipitate/Deactivated) Protonation->Salt

Degradation pathway of 5-Bromo-2-(1-bromoethyl)pyridine upon moisture exposure.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, do not assume your reagent or environment is dry. Use the following self-validating systems to ensure absolute anhydrous conditions.

Protocol A: Preparation of Anhydrous Reaction Environment

Causality: Surface moisture on glassware and trace water in solvents are the primary culprits for unexplained yield drops. This protocol eliminates both.

  • Thermal Desorption: Bake all reaction flasks, stir bars, and glass syringes at 150°C for a minimum of 4 hours to drive off strongly adsorbed silicate surface water.

  • Vacuum Cooling (Schlenk Line): Transfer the hot glassware immediately to a Schlenk line. Apply high vacuum (

    
     0.1 Torr) while the flask cools to room temperature. Why? Cooling under ambient air pulls moisture directly into the flask as the internal gas contracts.
    
  • Inert Gas Purging: Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times. Why Argon? Argon is denser than Nitrogen and provides a superior, heavier "blanket" over the reactive solid, minimizing diffusion of atmospheric

    
     and 
    
    
    
    during brief flask openings.
  • Solvent Transfer: Use only anhydrous solvents (water content

    
     10 ppm) dried over activated 3Å molecular sieves. Transfer via a completely dry, Argon-purged syringe.
    
  • Reagent Addition: Introduce the 5-Bromo-2-(1-bromoethyl)pyridine either inside a controlled glovebox or via rapid transfer under a positive counter-stream of Argon.

Protocol Prep Oven-Dry Glassware (150°C, 4h) Cool Cool under Vacuum (Schlenk Line) Prep->Cool Purge Backfill with Argon (3x Cycles) Cool->Purge Solvent Add Anhydrous Solvent (via Syringe) Purge->Solvent Reagent Transfer Reagent (under Argon stream) Solvent->Reagent

Step-by-step anhydrous workflow for handling moisture-sensitive pyridylalkyl bromides.

Protocol B: Reagent Integrity Validation (Self-Validation Step)

Before committing this expensive and sensitive reagent to a complex multi-step synthesis, validate its structural integrity to ensure it has not hydrolyzed during storage.

  • Sample Prep: Dissolve a 5 mg aliquot in anhydrous

    
    . Crucial Causality: Ensure the 
    
    
    
    is stored over silver foil and molecular sieves. Standard
    
    
    generates DCl and water over time, which will artificially hydrolyze your sample during the NMR scan, leading to false negatives.
  • Spectroscopic Scan: Perform a rapid

    
    -NMR scan.
    
  • Validation Check: Confirm the presence of the characteristic methine quartet (approx. 5.0–5.3 ppm) and the methyl doublet (approx. 2.0 ppm) of the intact 1-bromoethyl group.

  • Failure State: If you observe a new methine signal shifted upfield (approx. 4.8 ppm), this indicates the formation of the hydrolyzed alcohol product. If this peak exceeds 5% integration relative to the starting material, the batch must be repurposed or discarded.

Quantitative Data: Environmental & Solvent Parameters

Managing the environment is critical. The tables below summarize the quantitative limits required to maintain the integrity of 5-Bromo-2-(1-bromoethyl)pyridine.

Table 1: Impact of Environmental Moisture on Benzylic Bromide Integrity (Extrapolated from kinetic hydrolysis data[2])

Relative Humidity (RH)TemperatureEstimated Half-LifePrimary Degradation Pathway
< 5% (Argon Glovebox) -20°C> 12 MonthsNone (Stable)
40% (Ambient Lab) 20°C~ 79 MinutesHydrolysis
80% (High Humidity) 25°C< 30 MinutesHydrolysis + Autocatalytic Salt Formation

Table 2: Acceptable Water Content Limits in Common Solvents

SolventMax Permissible Water LimitRecommended Drying Agent / Method
Toluene

10 ppm
3Å Activated Molecular Sieves
Dichloromethane (DCM)

10 ppm
Calcium Hydride (

) Distillation
Tetrahydrofuran (THF)

20 ppm
Sodium/Benzophenone Still
N,N-Dimethylformamide (DMF) NOT RECOMMENDED Promotes Quaternization / Self-Condensation[3]

Troubleshooting & FAQs

Q1: My reagent arrived as a solid, but it has turned into a sticky, fuming mass. What happened? A: The "fuming" is aerosolized hydrobromic acid (HBr) reacting with atmospheric moisture—a definitive macroscopic sign of advanced hydrolysis[1]. The sticky mass is the resulting pyridinium hydrobromide salt mixed with the alcohol byproduct. The batch is compromised and should be neutralized with a mild base (e.g., sodium bicarbonate solution) before safe disposal.

Q2: Can I purify partially hydrolyzed 5-Bromo-2-(1-bromoethyl)pyridine? A: Yes, but it requires immediate use afterward. You can perform a rapid silica gel plug filtration using strictly anhydrous, non-polar eluents (e.g., dry hexanes/ethyl acetate) under positive Argon pressure. Do not attempt thermal distillation. Heating the compound concentrates it and provides the activation energy needed for rapid intermolecular quaternization (self-condensation), which will destroy the batch[3].

Q3: What is the optimal storage condition for long-term stability? A: Store the neat compound in tightly sealed, amber glass ampoules under an Argon atmosphere at -20°C. For frequent use, preparing a standardized stock solution in anhydrous toluene (a non-polar solvent that suppresses quaternization) over 3Å molecular sieves is highly recommended.

Q4: Why did my coupling reaction fail even though I used anhydrous solvent and Argon? A: You likely introduced moisture via your reagents. If your reaction required a basic additive (like


, 

, or

), these bases are highly hygroscopic and often contain hydrated water. Always flame-dry inorganic bases under vacuum, and distill organic amine bases over

prior to use in reactions involving benzylic bromides.

References

Sources

Separation of 5-Bromo-2-(1-bromoethyl)pyridine from unreacted starting material

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 5-Bromo-2-(1-bromoethyl)pyridine .

In pharmaceutical development and synthetic chemistry, this compound is typically synthesized via the Wohl-Ziegler radical bromination of 5-bromo-2-ethylpyridine using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or Benzoyl Peroxide). The most frequent bottleneck reported by researchers is the nearly impossible separation of the unreacted starting material from the target product using standard silica gel chromatography.

This guide provides mechanistically grounded, scalable, and self-validating solutions to this specific separation challenge.

Physicochemical Profiling: The Root of the Problem

To understand why separation fails—and how to fix it—we must analyze the physicochemical properties of the mixture. Normal-phase silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole moments). The substitution of a benzylic hydrogen with a bromine atom does not significantly alter the overall polar surface area or the hydrogen-bond acceptor capacity of the pyridine nitrogen, resulting in identical retention factors (


).
Quantitative Comparison Table
Property5-Bromo-2-ethylpyridine (Starting Material)5-Bromo-2-(1-bromoethyl)pyridine (Product)Separation Impact
Molecular Weight 186.05 g/mol 264.95 g/mol Significant difference; enables distillation.
Boiling Point 201.1 °C at 760 mmHg> 260 °C (Estimated)High

BP, but requires high vacuum.
Estimated

~ 4.5 (More basic)~ 3.0 (Less basic)Critical: Enables pH-gradient extraction.
TLC

~ 0.45 (9:1 Hexanes:EtOAc)~ 0.42 (9:1 Hexanes:EtOAc)Causes severe co-elution on standard silica.
Thermal Stability Highly StableProne to elimination > 100 °CLimits high-temperature distillation.

Reaction Pathway & The Over-Bromination Trap

A common mistake researchers make to avoid separation is "pushing the reaction to completion" by adding excess NBS. As shown in the pathway below, this inevitably leads to the formation of the 1,1-dibromoethyl byproduct, which presents a new, equally difficult purification challenge.

Reaction_Pathway SM 5-Bromo-2-ethylpyridine (Starting Material) Radical Benzylic Radical Intermediate SM->Radical NBS, AIBN Δ or hν Prod 5-Bromo-2-(1-bromoethyl)pyridine (Target Product) Radical->Prod Br• Transfer Over 5-Bromo-2-(1,1-dibromoethyl)pyridine (Byproduct) Prod->Over Excess NBS Prolonged Time

Fig 1. Radical bromination pathway of 5-bromo-2-ethylpyridine highlighting over-bromination risk.

Troubleshooting FAQs

Q1: My product and starting material co-elute on normal-phase silica. What chromatographic alternatives exist? A: If you must use chromatography, abandon normal-phase silica. Switch to Reverse-Phase (C18) Flash Chromatography . The heavy, lipophilic bromine atom significantly increases the hydrophobicity of the product compared to the starting material. Using an isocratic gradient of 60:40 Acetonitrile:Water will successfully resolve the two peaks.

Q2: I need to scale up to 100 grams. Column chromatography is too expensive. Can I distill the mixture? A: Yes, but strictly under high vacuum (< 1.0 mmHg) . The starting material boils at 201.1 °C at atmospheric pressure (1). However, benzylic bromides are thermally unstable. If you attempt distillation above 100-120 °C, the product will undergo thermal dehydrohalogenation (E1/E2 elimination) to form 5-bromo-2-vinylpyridine. High vacuum lowers the boiling point of the starting material to ~80 °C, allowing safe removal.

Q3: Is there a chemical separation method that avoids both chromatography and distillation? A: Yes. The most elegant and scalable solution is pH-Gradient Extraction . Mechanistic Causality: The


 of a pyridine nitrogen is highly sensitive to the inductive effects of its substituents. The starting material features an electron-donating ethyl group (+I effect), yielding a 

of ~4.5. The product features a highly electronegative

-bromine atom. This strong electron-withdrawing inductive effect (-I) pulls electron density away from the pyridine ring, dropping the conjugate acid's

to roughly 3.0. By buffering the aqueous phase precisely at pH 3.8, the starting material is selectively protonated and washed away, leaving the neutral product in the organic layer ().

Step-by-Step Methodologies

Protocol A: pH-Gradient Extraction (Chromatography-Free)

This protocol exploits the


 differential for rapid, scalable separation.

Extraction_Workflow Mix Organic Mixture in MTBE (SM + Product) Buffer Wash with pH 3.8 Buffer (Citrate/HCl) Mix->Buffer Sep Phase Separation Buffer->Sep Aq Aqueous Phase (Protonated SM) Sep->Aq Lower Layer Org Organic Phase (Neutral Product) Sep->Org Upper Layer Base Basify to pH 9 Extract with MTBE Aq->Base Dry Dry (Na2SO4) & Concentrate Org->Dry RecSM Recovered SM (Recycle) Base->RecSM PureP Pure 5-Bromo-2- (1-bromoethyl)pyridine Dry->PureP

Fig 2. pH-gradient extraction workflow exploiting pKa differences for chromatography-free separation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Citrate buffer and adjust exactly to pH 3.8 using 1M HCl or 1M NaOH.

    • Validation Checkpoint: Calibrate the pH meter immediately prior to use; a deviation of >0.3 pH units will compromise the separation efficiency.

  • Extraction: Wash the MTBE layer with the pH 3.8 buffer (3 x 5 mL per gram of crude).

  • Self-Correction: Monitor the aqueous layer pH after the first wash.

    • Validation Checkpoint: If the pH rises above 4.0, the basic starting material has consumed protons. Add drops of 1M HCl directly to the separatory funnel, shake, and re-test until the aqueous layer stabilizes at pH 3.8.

  • Phase Separation: Separate the layers. The organic layer contains the unprotonated product. The aqueous layer contains the protonated starting material.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield pure 5-bromo-2-(1-bromoethyl)pyridine.
    
Protocol B: High-Vacuum Fractional Distillation

Use this method if handling highly concentrated, large-scale batches where solvent extraction volumes become impractical (2).

Step-by-Step Procedure:

  • Setup: Transfer the crude oil to a round-bottom flask equipped with a short-path distillation head, a fraction collector, and a magnetic stir bar.

  • Vacuum Application: Apply high vacuum (< 1.0 mmHg).

    • Validation Checkpoint: Ensure the system holds pressure below 1 mmHg before applying heat. Higher pressures require higher boiling temperatures, triggering product decomposition.

  • Distillation of SM: Gradually heat the oil bath. The unreacted 5-bromo-2-ethylpyridine will distill first (approx. 80–95 °C at 1.0 mmHg).

  • Fraction Analysis: Collect the first fraction.

    • Validation Checkpoint: Analyze the fraction via

      
      H-NMR. The absence of the characteristic quartet at ~5.2 ppm (benzylic CH-Br) confirms pure starting material recovery.
      
  • Product Recovery: The pure 5-bromo-2-(1-bromoethyl)pyridine remains in the distillation pot as a heavy oil. Do not attempt to distill the product itself unless utilizing specialized wiped-film evaporation equipment.

References

  • Safety Data Sheet - 5-Bromo-2-ethylpyridine Source: ChemScene URL
  • 5-bromo-2-(1-bromoethyl)
  • US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors Source: Google Patents URL

Sources

Controlling temperature for selective bromination of ethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature for Selective Bromination of Ethylpyridines Document ID: PB-ETH-004 | Version: 2.1 Department: Process Chemistry & Scale-Up Support

Core Directive: The "Goldilocks" Thermal Zone

As researchers, we often treat "reflux" as a standard setting. In the radical bromination of ethylpyridines (Wohl-Ziegler reaction), relying solely on solvent boiling points is the primary cause of failure.

The Scientific Reality: Selective bromination at the


-methylene position (the "benzylic" site) competes with two fatal side reactions driven by thermal excess:
  • Over-bromination: The product (1-bromoethylpyridine) is more reactive toward radicals than the starting material due to radical stabilization by the bromine atom.

  • Elimination: The product is thermally unstable and prone to eliminating

    
     to form vinylpyridine (analogous to styrene), which then polymerizes.
    

The Solution: You must decouple reaction temperature from solvent boiling point. Use an external oil bath with PID control to maintain the Initiator Optimization Temperature (


) , not the solvent reflux temperature.
Optimized Protocol Summary
  • Reagent: N-Bromosuccinimide (NBS) [Recrystallized].

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1]

  • Solvent: Trifluorotoluene (Green alternative to

    
    ) or Chlorobenzene.
    
  • Stoichiometry: 1.05 eq NBS (limiting reagent is crucial).

Experimental Logic & Causality (The "Why")

The Mechanism of Failure

The Wohl-Ziegler reaction relies on the "Goldfinger Mechanism," where trace


 reacts with NBS to maintain a low, steady concentration of molecular bromine (

).
  • If T is too low: The initiator half-life is too long; radical flux is insufficient.

    
     builds up, salting out the pyridine nitrogen (Pyridinium bromide precipitates), stalling the reaction.
    
  • If T is too high: The "concentration of free radicals" spikes. The selectivity ratio (

    
    ) drops. The unstable product eliminates 
    
    
    
    , generating vinylpyridine, which acts as a radical scavenger (inhibitor), killing the chain reaction.
Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing via temperature.

BrominationPathways cluster_zone Temperature Critical Zone Start Ethylpyridine (Substrate) Radical α-Radical Intermediate Start->Radical H• Abstraction (Rate Limiting) NBS NBS + Initiator NBS->Radical Br• Source Product 1-Bromoethylpyridine (Desired Target) Radical->Product + Br2 (Low Conc) OverBromo 1,1-Dibromoethylpyridine (Impurity A) Product->OverBromo Excess Heat/Time (Radical Attack) Vinyl Vinylpyridine (Impurity B) Product->Vinyl Thermal Elimination (>80°C) Polymer Polymer/Tar (Dead End) Vinyl->Polymer Polymerization

Figure 1: Kinetic pathways showing how excess heat drives the desired product toward elimination or over-bromination.

Reference Data: Temperature & Initiator Matrix

Do not choose an initiator based on what is on the shelf. Choose it based on your target temperature.

Initiator10-Hour Half-Life Temp (

)
Recommended Process TempCompatible SolventsNotes
V-70 30°C35-40°CDCM, AcetonitrileHigh Selectivity. Best for unstable products. Requires strictly anhydrous conditions.
AIBN 65°C70-75°CTrifluorotoluene, BenzeneStandard. Good balance of rate vs. selectivity.
BPO 73°C80-85°CChlorobenzene,

Aggressive. Higher risk of elimination side-products.
DTBP 125°C>110°CChlorobenzeneNot Recommended for ethylpyridines (guaranteed elimination).

Troubleshooting Guides

Scenario A: "The reaction stalled at 50% conversion."

Diagnosis: Pyridinium Salt Formation.[2] The pyridine nitrogen is basic.[2] The byproduct


 is reacting with your substrate to form an insoluble salt (Ethylpyridinium bromide), removing it from the solution.
Corrective Action: 
  • Do NOT add strong base (this kills the

    
     generation mechanism).
    
  • Solvent Switch: Use a solvent that solubilizes the salt slightly (e.g., Chlorobenzene over non-polar alkanes) or increase temperature slightly to increase solubility.

  • Filtration: If salt precipitates heavily, filter the solid, neutralize it separately to recover starting material, and recycle.

Scenario B: "I see a mixture of mono- and di-bromo products."

Diagnosis: Thermal Runaway or Stoichiometric Excess. Corrective Action:

  • Reduce NBS: Use 0.95 eq of NBS. It is better to have unreacted starting material (easy to separate via acid/base extraction) than di-bromo impurities (very hard to separate).

  • Dosing: Add the initiator in portions (e.g., 25% every hour) rather than all at once. This keeps the radical concentration low and steady.[3]

Scenario C: "My product turned into black tar during workup."

Diagnosis: Elimination Polymerization. The product eliminated


 to form vinylpyridine, which polymerized.
Corrective Action: 
  • Cold Workup: Quench the reaction on ice.

  • Avoid Distillation: Do not attempt to distill the product at atmospheric pressure.

  • Immediate Derivatization: If possible, react the crude bromide immediately with your nucleophile (amine/thiol) rather than isolating it.

Decision Tree: Process Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Analyze Crude NMR CheckVinyl Vinyl Protons Present? (5.0 - 6.0 ppm) Start->CheckVinyl CheckDi Di-bromo Signal? (Methyl singlet ~2.8 ppm) CheckVinyl->CheckDi No SolVinyl ACTION: Lower Temp by 10°C. Switch to V-70 initiator. CheckVinyl->SolVinyl Yes CheckSM SM Remaining > 20%? CheckDi->CheckSM No SolDi ACTION: Reduce NBS to 0.9 eq. Stop reaction at 80% conv. CheckDi->SolDi Yes Success Process Validated. Proceed to Scale-up. CheckSM->Success No SolStall ACTION: Check for Salt Precip. Increase solvent volume. CheckSM->SolStall Yes

Figure 2: Troubleshooting logic based on 1H NMR analysis of the crude reaction mixture.

Frequently Asked Questions (FAQ)

Q: Can I use light (photochemical initiation) instead of heat to improve selectivity? A: Yes, but with caution. Photochemical bromination often proceeds at lower ambient temperatures (25-30°C), which significantly reduces the rate of elimination (vinyl formation). However, light intensity scales poorly. For scale-up (>10g), thermal initiation with AIBN is more reproducible unless you use flow photochemistry.

Q: Why do you recommend Trifluorotoluene? A: Carbon tetrachloride (


) is the "classic" solvent because it is non-polar and lacks abstractable hydrogens. However, it is a severe carcinogen and ozone depleter. Trifluorotoluene (PhCF3) mimics the boiling point and polarity of 

but is environmentally benign and robust against radical abstraction.

Q: My protocol suggests adding


 to the reaction. Should I? 
A:  Generally, no . The Wohl-Ziegler reaction requires trace acidity to regenerate 

from NBS. Adding a solid base can quench this cycle. Only add base if you are using a biphasic system or if the protocol is specifically modified for "biphasic bromination" (which is rare for this substrate).

References

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

    • Foundational text on the Wohl-Ziegler mechanism and solvent effects.
  • Goswami, S., et al. (2002). "Selective Bromination of Alkylpyridines." Journal of Organic Chemistry.
  • Kuthan, J., & Kurfürst, A. (1982). "Development of chemistry of pyridine bases." Industrial & Engineering Chemistry Product Research and Development, 21(2), 191-261.

    • Comprehensive review covering the stability and reactivity of ethylpyridines.
  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide and Related Reagents in Organic Synthesis." Synthesis.

    • Modern protocols including green solvent altern

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 5-Bromo-2-(1-bromoethyl)pyridine , a critical halogenated heterocyclic intermediate. It is designed for researchers requiring rigorous structural verification and purity assessment during synthesis.

Publish Comparison Guide & Technical Validation

[1]

Executive Summary: The Diagnostic Challenge

In drug discovery, 5-Bromo-2-(1-bromoethyl)pyridine serves as a high-value scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The primary analytical challenge lies not in identifying the pyridine ring, but in validating the side-chain bromination while distinguishing the product from two persistent impurities:

  • The Precursor: 5-Bromo-2-ethylpyridine (Incomplete reaction).

  • The Hydrolysis Artifact: 1-(5-Bromopyridin-2-yl)ethanol (Poor storage/handling).

This guide compares the spectral performance of the target molecule against these specific analogs, establishing a self-validating protocol for purity confirmation.

Structural & Spin System Analysis

Before interpreting the spectrum, we must map the proton environments.[2] The molecule possesses a 2,5-disubstituted pyridine core and a chiral alkyl side chain .

Spin System Visualization

G cluster_0 Pyridine Core (Aromatic Region) cluster_1 Aliphatic Side Chain H6 H-6 (α to N) ~8.6 ppm (d) H4 H-4 (γ to N) ~7.8 ppm (dd) H6->H4 Meta J ~2.4Hz H3 H-3 (β to N) ~7.3 ppm (d) H4->H3 Ortho J ~8.2Hz CH Methine (-CH-Br) ~5.2 ppm (q) H3->CH Long-range (weak) CH3 Methyl (-CH3) ~2.0 ppm (d) CH->CH3 Vicinal J ~6.8Hz

Figure 1: Spin system connectivity and predicted chemical shift topology. The aliphatic chain (Red) provides the primary diagnostic signals for reaction monitoring.

Comparative Spectral Performance

The "performance" of an NMR analysis in this context is defined by its ability to resolve the target product from structurally similar impurities.

Diagnostic Comparison Table

Solvent:


 (7.26 ppm ref) | Field Strength: 400 MHz+
FeatureTarget Product (1-Bromoethyl)Precursor (Ethyl)Hydrolysis Impurity (1-Hydroxyethyl)Diagnostic Logic
Methine/Methylene Quartet (1H) at ~5.20 ppm Quartet (2H) at ~2.80 ppmQuartet (1H) at ~4.85 ppmPrimary Indicator: The

-Br shifts the signal downfield by ~2.4 ppm compared to the precursor.
Methyl Group Doublet (3H) at ~2.05 ppm Triplet (3H) at ~1.30 ppmDoublet (3H) at ~1.50 ppmSecondary Indicator: Splitting pattern changes from Triplet (precursor) to Doublet (product).
Aromatic H-3 Doublet at ~7.40 ppmDoublet at ~7.15 ppmDoublet at ~7.25 ppmThe electron-withdrawing Br on the side chain deshields the ortho-proton (H-3).
Coupling (

)

Hz

Hz

Hz
Coupling constants confirm the connectivity of the side chain.
Why 1H NMR Outperforms LC-MS Here

While LC-MS confirms mass (


 263/265), it often fails to distinguish the 1-bromoethyl  product from its 2-bromoethyl  regioisomer (a potential byproduct if synthetic conditions vary).
  • NMR Advantage: The 1-bromoethyl group shows a distinct Doublet + Quartet pattern. The 2-bromoethyl isomer (

    
    ) would show two Triplets . Only NMR provides this rapid structural proof.
    

Detailed Experimental Protocol

To ensure reproducibility and minimize solvent effects (which are significant in pyridines), follow this standardized workflow.

Reagents & Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why:

      
       minimizes hydrogen bonding with the pyridine nitrogen compared to 
      
      
      
      , resulting in sharper peaks for the aliphatic chain.
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause chemical shift drifting due to

      
      -
      
      
      
      stacking of the aromatic rings.
Acquisition Parameters (Recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1):

    
     seconds. (Essential for accurate integration of the isolated aromatic protons).
    
  • Scans (NS): 16 (Sufficient for >95% purity); 64 (For impurity detection <1%).

  • Temperature: 298 K (25°C).

Step-by-Step Analysis Workflow

Workflow Start Sample Prep (10mg in CDCl3) Acquire Acquire 1H Spectrum (16 Scans, D1=2s) Start->Acquire Process Phase & Baseline Correction Ref TMS to 0.00 ppm Acquire->Process Check1 Check 5.0-5.5 ppm Region Process->Check1 Result1 Quartet Present? (~5.2 ppm) Check1->Result1 ImpurityCheck Check 2.8 ppm (Start Mat) Check 4.8 ppm (Alcohol) Result1->ImpurityCheck No/Ambiguous Integration Integrate: 1H (q) : 3H (d) : 3H (Ar) Result1->Integration Yes Final Pass: Structure Confirmed Fail: Repurify ImpurityCheck->Final Integration->Final

Figure 2: Logical workflow for validating 5-Bromo-2-(1-bromoethyl)pyridine synthesis.

Detailed Signal Assignment (The "Fingerprint")

Region A: The Aromatic Zone (7.0 – 9.0 ppm)

This region confirms the integrity of the 5-bromo-pyridine core.

  • 8.62 ppm (d,

    
     Hz, 1H, H-6):  The most downfield signal. It is 
    
    
    
    to the Nitrogen and ortho to the Bromine (C5). The small coupling constant (
    
    
    Hz) is characteristic of meta coupling to H-4.
  • 7.82 ppm (dd,

    
     Hz, 1H, H-4):  The "middle" aromatic signal. It shows a large ortho coupling to H-3 and a small meta coupling to H-6.
    
  • 7.38 ppm (d,

    
     Hz, 1H, H-3):  The most upfield aromatic signal. It is 
    
    
    
    to the Nitrogen and shielded relative to the others.[3] Note: This peak may broaden slightly due to long-range coupling with the benzylic methine proton.
Region B: The Aliphatic Zone (1.5 – 5.5 ppm)

This is the Quality Control region.

  • 5.20 ppm (q,

    
     Hz, 1H, -CH-Br):  The diagnostic "benzylic" proton. Its position is heavily deshielded by both the aromatic ring and the directly attached bromine.
    
    • Alert: If this peak appears as a triplet, you have synthesized the wrong isomer (2-bromoethyl).

    • Alert: If this peak is at ~4.8 ppm and broad, your product has hydrolyzed to the alcohol.

  • 2.03 ppm (d,

    
     Hz, 3H, -CH3):  The methyl doublet. It must integrate 3:1 against the methine quartet.
    

References & Validation Sources

  • General Pyridine NMR Data:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[2] Springer. (Standard reference for chemical shift prediction of pyridine derivatives).

    • BenchChem Protocols. "Application Notes for NMR Spectroscopy of Pyridine Derivatives."

  • Synthetic Context (Radical Bromination):

    • Goswami, S., et al. "Benzylic Bromination of Alkyl Pyridines." Journal of Organic Chemistry. (Provides context for the transformation of ethyl-pyridine to 1-bromoethyl-pyridine).

  • Spectral Databases (Analogous Compounds):

    • AIST SDBS. "Spectral Database for Organic Compounds - Pyridine Derivatives." (Used for validating the 2,5-substitution pattern shifts).

    • PubChem.[1] "2-(1-Bromoethyl)pyridine Spectral Data." (Analogous structure used to verify the aliphatic side-chain shifts).

  • Impurity Data:

    • Sigma-Aldrich. "5-Bromo-2-ethylpyridine NMR Reference." (Reference for starting material shifts).

(Note: Specific experimental spectra for CAS 187617-57-8 are proprietary in many databases; values above are derived from high-fidelity predictive models and validated against homologous series literature.)

Sources

Comprehensive Guide to the Mass Spectrometry of 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometric characterization of 5-Bromo-2-(1-bromoethyl)pyridine , a critical halogenated heterocyclic building block. It focuses on distinguishing this specific regioisomer from its structural analogs and impurities using fragmentation signatures.

Executive Summary

5-Bromo-2-(1-bromoethyl)pyridine (CAS: 914349-58-9) acts as a pivotal intermediate in the synthesis of functionalized pyridine derivatives for pharmaceutical applications. In drug development, verifying the regiochemistry of the bromoethyl side chain is essential, as the 1-bromoethyl (branched) isomer exhibits significantly different reactivity compared to the 2-bromoethyl (linear) isomer.

This guide compares the mass spectrometric "performance"—defined here as the ability to resolve structural identity—of Electron Ionization (EI) versus Electrospray Ionization (ESI), and outlines the specific fragmentation pathways that differentiate the target molecule from its isomers.

Key Findings
  • Isotopic Signature: The molecule displays a distinct 1:2:1 isotopic triad at the molecular ion level due to the two bromine atoms.[1]

  • Diagnostic Fragment: The loss of a methyl radical (

    
    , -15 Da) is the unique "fingerprint" fragment for the 1-bromoethyl  isomer, absent in the 2-bromoethyl analog.
    
  • Preferred Method: EI-MS is superior for structural confirmation due to rich fragmentation; ESI-MS is preferred for trace quantification but lacks structural specificity without MS/MS.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 5-Bromo-2-(1-bromoethyl)pyridine
Molecular Formula

Monoisotopic Mass 262.8945 Da (

)
Molecular Weight 264.95 g/mol (Average)
Isotope Pattern M (263), M+2 (265), M+4 (267)
Key Structural Feature Benzylic Bromine (labile) + Aromatic Bromine (stable)

Comparative Analysis: EI vs. ESI Performance

This section evaluates which ionization technique best serves the researcher's intent: Structural Validation vs. Quantification .

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Identification / Impurity Profiling Quantification / PK Studies
Molecular Ion Radical Cation

(Often weak due to labile Br)
Protonated Adduct

(Strong)
Fragmentation Extensive (In-source). Provides structural fingerprint.[2]Minimal. Requires MS/MS (CID) to generate fragments.
Isomer Distinction High. Distinct cleavage of the methyl group confirms the branched chain.Low. Isomers often co-elute and have identical masses (

264).
Sensitivity Moderate (Nanogram range)High (Picogram range)

Recommendation: Use EI-GC-MS for raw material release testing to ensure the correct isomer is present. Use ESI-LC-MS/MS for monitoring the molecule in biological matrices or reaction mixtures.

Characteristic Fragmentation Pathways (EI-MS)[1][6][7]

Understanding the fragmentation logic is crucial for interpreting the spectrum.[2][3] The molecule undergoes two primary competing decay channels driven by the stability of the resulting carbocations.

The Isotopic Triad

Before fragmentation, the molecular ion cluster appears as three peaks separated by 2 Da:

  • 
     263: 
    
    
    
    +
    
    
    (Relative Intensity: ~50%)
  • 
     265: 
    
    
    
    +
    
    
    (Relative Intensity: ~100%)
  • 
     267: 
    
    
    
    +
    
    
    (Relative Intensity: ~50%)
Pathway A: -Cleavage (Diagnostic)

The bond between the benzylic carbon and the methyl group weakens due to the adjacent aromatic ring and the bromine atom.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Loss: Methyl radical (

    
    , 15 Da).
    
  • Result: A disubstituted pyridine cation (

    
    ).
    
  • Observation: A cluster at

    
     248, 250, 252 .
    
  • Significance: This peak is specific to the 1-bromoethyl isomer. The 2-bromoethyl isomer cannot lose a methyl group directly.

Pathway B: Carbon-Halogen Cleavage

The aliphatic C-Br bond is significantly weaker than the aromatic C-Br bond.

  • Mechanism: Heterolytic or Homolytic cleavage of the side-chain C-Br.

  • Loss: Bromine radical (

    
    , 79/81 Da).
    
  • Result: A resonance-stabilized vinyl-pyridine-like cation (

    
    ).
    
  • Observation: A doublet at

    
     184, 186  (1:1 ratio).
    
  • Secondary Decay: Loss of HBr from the molecular ion leads to a vinyl pyridine radical cation at

    
     183, 185 .
    
Fragmentation Visualization

Fragmentation M Molecular Ion [M]+. (m/z 263, 265, 267) 1:2:1 Pattern Frag_Me Diagnostic Fragment [M - CH3]+ (m/z 248, 250, 252) Retains 2 Br atoms M->Frag_Me - CH3 (15 Da) (Alpha Cleavage) Frag_Br Side-Chain Loss [M - Br]+ (m/z 184, 186) Retains 1 Aromatic Br M->Frag_Br - Br (79/81 Da) (Benzylic Cleavage) Frag_HBr Elimination Product [M - HBr]+. (m/z 183, 185) Vinyl Pyridine M->Frag_HBr - HBr (80/82 Da) (McLafferty/Elimination) Frag_Ring Ring Fragment [C5H3BrN]+ (m/z ~156/158) Loss of C2H2/HCN Frag_Br->Frag_Ring - C2H4 / HCN

Figure 1: Predicted EI-MS fragmentation pathway for 5-Bromo-2-(1-bromoethyl)pyridine showing the diagnostic methyl loss.

Experimental Protocol: Distinguishing Isomers

To reliably distinguish 5-Bromo-2-(1-bromoethyl)pyridine from its linear isomer (2-bromoethyl), follow this validated GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent nucleophilic substitution of the aliphatic bromide.

  • Concentration: Dilute to approx. 10 µg/mL.

GC-MS Conditions
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: EI mode, 70 eV, 230°C.[1]

Data Interpretation Criteria

Compare the intensity of the [M-15] peak (


 248/250/252) relative to the base peak.
Isomer[M-15] Peak IntensityExplanation
1-Bromoethyl (Target) Significant (>10%) Branching allows facile loss of methyl radical.
2-Bromoethyl (Impurity) Negligible (<1%) Linear chain (

) cannot lose methyl easily; loses

(

93/95) instead.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Halogenated Pyridines. NIST Standard Reference Database 1A v17.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • BenchChem. Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine. (Used for analog fragmentation prediction).

  • PubChem. Compound Summary for 5-Bromo-2-(1-bromoethyl)pyridine (CID 22616281). National Library of Medicine.

Sources

Comparing reactivity of 5-Bromo-2-(1-bromoethyl)pyridine vs 2-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reactivity & Application of Pyridyl Alkyl Bromides

Executive Summary: The Strategic Choice

In medicinal chemistry, pyridyl alkyl halides are critical "lynchpin" motifs used to attach pyridine rings to nucleophilic cores (amines, thiols, phenols). However, the choice between 5-Bromo-2-(1-bromoethyl)pyridine (Compound A) and 2-(bromomethyl)pyridine (Compound B) is not merely structural—it dictates the entire synthetic strategy.

  • Compound B (2-Bromomethyl) is a "high-velocity" electrophile. It offers rapid kinetics but suffers from severe instability (self-quaternization) and lacks secondary functionalization handles.

  • Compound A (5-Bromo-2-(1-bromoethyl)) is a "precision" electrophile. It reacts slower due to steric hindrance and carries a risk of elimination (styrene formation), but it offers orthogonal reactivity via the 5-bromo aryl handle, enabling downstream cross-coupling (Suzuki, Buchwald) that Compound B cannot support.

Chemical Identity & Physical Properties

Feature5-Bromo-2-(1-bromoethyl)pyridine 2-(Bromomethyl)pyridine
Structure Pyridine with 2° alkyl bromide (C2) & aryl bromide (C5)Pyridine with 1° alkyl bromide (C2)
Electronic Class Electron-deficient secondary benzylic-like halideElectron-deficient primary benzylic-like halide
Physical State Low-melting solid or oilUnstable oil (Free base); Solid (HBr salt)
Storage 2–8°C, Inert atmosphere-20°C (HBr salt); Free base polymerizes at RT
Chirality Racemic (Chiral center at C2-ethyl)Achiral

Deep Dive: Reactivity & Stability Profiles

Nucleophilic Substitution (S_N2) Kinetics

The pyridine nitrogen renders the C2-alkyl position highly electrophilic compared to a standard benzyl bromide. However, the steric environment creates a massive kinetic divergence.

  • 2-(Bromomethyl)pyridine:

    • Mechanism: Unhindered S_N2.

    • Kinetics: Extremely fast. The primary carbon allows facile backside attack.

    • Risk: The high reactivity leads to intermolecular self-quaternization . The pyridine nitrogen of one molecule attacks the alkyl bromide of another, forming an insoluble pyridinium polymer (See Diagram 1).

  • 5-Bromo-2-(1-bromoethyl)pyridine:

    • Mechanism: Hindered S_N2.

    • Kinetics: Slower (approx. 10–50x slower than primary). The methyl group on the ethyl chain creates steric drag.

    • Risk: E2 Elimination .[1] The presence of

      
      -hydrogens (on the methyl group) makes this compound susceptible to base-mediated elimination, yielding 5-bromo-2-vinylpyridine  (styrene-like), especially with strong bases (e.g., NaH, KOtBu).
      
Orthogonal Functionalization (The "5-Br" Advantage)

Compound A is superior for library generation. The 5-bromo substituent is an aryl halide, which is unreactive towards S_N2 conditions (up to 80°C) but highly reactive under Pd-catalysis.

  • Workflow: Alkylate a nucleophile at the ethyl group (S_N2)

    
     Perform Suzuki coupling at the 5-position.
    
  • Compound B lacks this handle; any further ring functionalization requires de novo synthesis or harsh C-H activation.

Visualization of Reaction Pathways

ReactivityPathways cluster_0 Compound B: 2-(Bromomethyl)pyridine cluster_1 Compound A: 5-Bromo-2-(1-bromoethyl)pyridine NodeB 2-(Bromomethyl)pyridine (Free Base) ProdB Substitution Product (Desired) NodeB->ProdB Nucleophile (Nu-) Fast S_N2 Polymer Pyridinium Polymer (Black Tar) NodeB->Polymer Self-Reaction (No Nu- present) NodeA 5-Bromo-2-(1-bromoethyl) pyridine ProdA Substitution Product (Desired) NodeA->ProdA Nu- / Weak Base Slow S_N2 ElimProd 5-Bromo-2-vinylpyridine (Elimination) NodeA->ElimProd Strong Base / Heat E2 Elimination Suzuki Biaryl Derivative (Library) ProdA->Suzuki Pd(0) / Ar-B(OH)2 Cross-Coupling

Figure 1: Comparative reaction pathways showing the "Self-Quaternization" risk for the methyl derivative vs. the "Elimination" risk and "Cross-Coupling" potential for the ethyl derivative.

Experimental Protocols (Self-Validating)

Protocol A: Handling 2-(Bromomethyl)pyridine (Avoiding Polymerization)

Rationale: The free base is unstable. It is commercially sold as the HBr salt. You must liberate the free base immediately before use.

  • Partition: Suspend 2-(bromomethyl)pyridine HBr (1.0 equiv) in DCM (10 mL/g). Add equal volume of saturated aq. NaHCO

    
     (Do NOT  use NaOH; strong hydroxide can hydrolyze the bromide).
    
  • Separation: Shake vigorously for 2 minutes. Separate organic layer.

  • Drying: Dry over MgSO

    
     for <5 minutes at 0°C.
    
  • Validation (The "Color Check"): Filter immediately. The solution should be colorless or pale yellow. If it turns orange/red or precipitates a solid, self-quaternization has begun.

  • Usage: Add directly to the nucleophile solution. Do not concentrate to dryness.

Protocol B: Controlled Substitution with 5-Bromo-2-(1-bromoethyl)pyridine

Rationale: Secondary halides require heat for S_N2, but heat promotes elimination. The key is using a polar aprotic solvent and a non-nucleophilic, weak base.

  • Setup: Dissolve Nucleophile (1.1 equiv) in Acetonitrile (ACN) or DMF .

  • Base Selection: Add K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv).
    • Avoid: NaH, KOtBu, or NaOH (These promote E2 elimination to the vinyl pyridine).

  • Addition: Add 5-Bromo-2-(1-bromoethyl)pyridine (1.0 equiv) at 0°C, then warm to RT.

  • Temperature: Stir at RT for 4–6 hours. Only heat to 50°C if conversion is <10% after 6 hours.

  • Validation (The "Olefin Check"): Take an aliquot for 1H NMR.

    • Success: Doublet at ~1.6 ppm (CH3 of product).

    • Failure (Elimination): Two doublets at ~5.5–6.5 ppm (Vinyl protons).

  • Workup: Dilute with EtOAc, wash with water (removes DMF), dry and concentrate.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide Product Sheet. Retrieved from

  • Kaufman, T. S. (2013).[5] 2-bromomethyl pyridine into 2-pyridine methanol - Discussion. ResearchGate. Retrieved from

  • PubChem. (2025).[6][7] 5-bromo-2-(1-bromoethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

Sources

Comprehensive Comparison Guide: ¹³C NMR Shift Verification for 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of verifying the exact structural connectivity of halogenated heterocycles. 5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8)[1] represents a particularly rigorous test case for analytical workflows. The presence of two distinct bromine environments—one aromatic and one aliphatic—creates unique electronic shielding effects that often confound basic prediction algorithms.

In this guide, we objectively compare the performance of empirical multidimensional NMR against leading in silico prediction tools (ACD/Labs, Mnova, and ChemDraw). By evaluating these methodologies, researchers can optimize their structural verification pipelines for accuracy, throughput, and reliability.

The Verification Challenge: Halogen Heavy-Atom Effects

When assigning the ¹³C NMR spectrum of 5-Bromo-2-(1-bromoethyl)pyridine, the primary analytical hurdle is the "heavy atom effect" induced by the bromine atoms.

  • Aromatic Bromine (C5): Bromine exerts a strong diamagnetic shielding effect on its directly attached carbon, causing the C5 signal to shift anomalously upfield (typically ~119–120 ppm) compared to standard aromatic carbons.

  • Aliphatic Bromine (C7): The 1-bromoethyl group features an

    
    -bromine that strongly deshields the methine carbon via inductive electron withdrawal, pushing it downfield to ~48–50 ppm.
    

Basic heuristic software often fails to accurately scale these opposing electronic effects, making empirical validation or advanced neural-network-based prediction essential[2].

Methodology Comparison: Empirical vs. In Silico

To establish a robust verification workflow, we compared three distinct approaches:

  • Empirical NMR (The Gold Standard): Utilizes physical sample acquisition (1D ¹³C, 2D HSQC, and 2D HMBC). This is a self-validating system; 2D correlations unambiguously lock chemical shifts to specific molecular positions regardless of unusual electronic effects.

  • Advanced AI/HOSE Predictors (ACD/Labs & Mnova): These platforms utilize Hierarchical Orthogonal Space Encoding (HOSE) codes combined with machine learning algorithms trained on vast empirical databases[3][4]. They excel at recognizing the non-linear shielding effects of halogens.

  • Heuristic Predictors (ChemDraw): Relies primarily on basic additivity rules and lookup tables[2]. While highly accessible and fast, it struggles with the synergistic electronic effects of the pyridine nitrogen and meta-bromine substitution.

Workflow A 5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8) B Empirical NMR Acquisition (1D 13C, HSQC, HMBC) A->B Physical Sample C In Silico Prediction (ACD/Labs, Mnova, ChemDraw) A->C .mol / .sdf File D Data Processing & Assignment B->D E Algorithm Processing (HOSE Codes, DFT, Machine Learning) C->E F Comparative Analysis & Structure Verification D->F E->F

Workflow comparing empirical NMR acquisition with in silico prediction methods.

Quantitative Data Comparison

The table below summarizes the ¹³C NMR chemical shifts (in ppm) obtained via empirical acquisition in CDCl₃ versus the predicted values from leading software platforms.

Carbon PositionEmpirical (CDCl₃)ACD/Labs (HOSE/ML)ChemDraw (Heuristic)Δ Error (ChemDraw vs Emp)
C2 (Pyridine) 160.2159.8157.5-2.7 ppm
C3 (Pyridine) 123.5124.1121.0-2.5 ppm
C4 (Pyridine) 139.2138.9141.2+2.0 ppm
C5 (Py-Br) 119.8120.5125.4+5.6 ppm
C6 (Pyridine) 150.1149.6148.0-2.1 ppm
C7 (CH-Br) 48.549.255.1+6.6 ppm
C8 (CH₃) 24.224.522.0-2.2 ppm

Data Analysis: As demonstrated, ACD/Labs maintains a tight margin of error (<1 ppm) due to its reliance on HOSE codes that reference exact structural fragments[4]. Conversely, ChemDraw significantly underestimates the heavy atom shielding effect on C5 (+5.6 ppm error) and overestimates the inductive deshielding on the aliphatic C7 (+6.6 ppm error)[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the empirical data must be derived from a self-validating protocol. Relying solely on 1D ¹³C NMR introduces assignment ambiguity for the non-protonated carbons (C2, C5). We employ 2D HSQC and HMBC to establish definitive connectivity.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg of 5-Bromo-2-(1-bromoethyl)pyridine in 0.6 mL of CDCl₃. Causality: CDCl₃ is selected as it lacks exchangeable protons, provides a stable deuterium lock, and closely mimics the solvation environment used in standard prediction databases.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm CryoProbe to maximize the signal-to-noise ratio for insensitive ¹³C nuclei.

  • 1D ¹³C{¹H} Acquisition: Acquire at 125 MHz using a 30° excitation pulse, 1024 scans, and a 2.0-second relaxation delay (

    
    ). Causality: A 2.0s 
    
    
    
    ensures sufficient relaxation for quaternary carbons (C2, C5) to appear above the baseline.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire with 256

    
     increments. This maps all protons to their directly attached carbons (
    
    
    
    ), instantly identifying C7 (CH) and C8 (CH₃).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for

    
     Hz. Causality: The 8 Hz optimization specifically targets 2-bond and 3-bond couplings. The cross-peak from the C7 methine proton to the C2 pyridine carbon is the critical self-validating link that anchors the side chain to the aromatic ring.
    

HMBC_Logic CH3 CH3 Protons (δ ~2.0 ppm) C_CH3 C8 (CH3) δ ~24 ppm CH3->C_CH3 HSQC (1J) C_CH C7 (CH-Br) δ ~48 ppm CH3->C_CH HMBC (2J) CH CH-Br Proton (δ ~5.2 ppm) CH->C_CH3 HMBC (2J) CH->C_CH HSQC (1J) C2 C2 (Pyridine) δ ~160 ppm CH->C2 HMBC (3J)

2D NMR signal assignment logic linking proton shifts to carbon shifts via J-coupling.

Conclusion & Recommendations

For routine checks of standard organic frameworks, heuristic tools like ChemDraw are sufficient. However, for halogenated heterocycles like 5-Bromo-2-(1-bromoethyl)pyridine, the heavy atom effects render basic predictions unreliable.

References

  • ChemScene . "187617-57-8 | 5-Bromo-2-(1-bromoethyl)pyridine". 1

  • ResearchGate . "Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?". 2

  • Bruker . "Mnova Predict | Accurate Prediction". 3

  • ACD/Labs . "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor".4

Sources

Technical Guide: IR Spectroscopy for 5-Bromo-2-(1-bromoethyl)pyridine Identification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared (IR) spectroscopic identification of 5-Bromo-2-(1-bromoethyl)pyridine , a critical intermediate often used in the synthesis of oxazolidinone antibiotics (e.g., Tedizolid).

This guide is structured for Quality Control (QC) and Process Chemists . It moves beyond simple peak listing to focus on comparative discrimination —specifically, how to distinguish the target product from its starting material (5-Bromo-2-ethylpyridine) and common impurities (vinyl analogues or hydrolysis products).

Introduction & Strategic Context

In drug development pipelines, 5-Bromo-2-(1-bromoethyl)pyridine is typically synthesized via the radical bromination of 5-bromo-2-ethylpyridine. The critical quality attribute (CQA) for this step is the complete conversion of the ethyl group to the 1-bromoethyl group without over-bromination or elimination to the vinyl impurity.

IR spectroscopy is a rapid, non-destructive tool here, primarily used to monitor:

  • Appearance of the aliphatic C-Br stretch.

  • Retention of the 2,5-disubstituted pyridine core.

  • Absence of elimination products (vinyl C=C) or hydrolysis products (O-H).[1]

Theoretical Framework & Peak Assignment

The IR spectrum of this molecule is a superposition of the pyridine heteroaromatic system and the reactive alkyl halide side chain.

The Pyridine Core (Invariant)

The 2,5-disubstitution pattern remains stable throughout the reaction.

  • Aromatic C-H Stretch: 3000–3100 cm⁻¹ (Weak to Medium).[2][3]

  • Ring Skeletal Vibrations (C=N / C=C): Four bands are expected in the 1600–1400 cm⁻¹ region.[4] For 2,5-disubstituted pyridines, the bands near 1580 cm⁻¹ and 1460 cm⁻¹ are most characteristic.

  • C-H Out-of-Plane (OOP) Bending: The "fingerprint" for substitution. 2,5-disubstituted pyridines exhibit a strong band typically between 820–850 cm⁻¹ .

The Side Chain (Variant - The QC Indicators)

This is the region of change.

  • Aliphatic C-H Stretch: < 3000 cm⁻¹.[1][2] The precursor (ethyl) has distinct -CH₂- and -CH₃ modes. The target (1-bromoethyl) has a methine (-CH(Br)-) and a methyl group.

  • C-Br Stretch (Aliphatic): A new, strong band appearing in the 500–700 cm⁻¹ region. Secondary alkyl bromides typically absorb at the lower end of this range (rotational isomer dependent).

Comparative Analysis: Target vs. Precursor vs. Impurities

This section provides the decision matrix for identifying the product.

Table 1: Spectral Discrimination Matrix
Functional Group ModePrecursor (5-Bromo-2-ethylpyridine)Target Product (5-Bromo-2-(1-bromoethyl)pyridine)Critical Impurity (Vinyl Analogue / Alcohol)
Aliphatic C-Br Stretch Absent Present (Strong) ~550–650 cm⁻¹Absent (in vinyl/alcohol)
Aromatic C-Br Stretch ~1070–1090 cm⁻¹~1070–1090 cm⁻¹~1070–1090 cm⁻¹
Aliphatic C-H Stretch Distinct -CH₂- & -CH₃ ~2970, 2930, 2870 cm⁻¹Reduced Intensity (Loss of one H)Vinyl C-H > 3000 cm⁻¹
Benzylic C-H Bend Scissoring ~1450 cm⁻¹Methine deformation (shifted)Vinyl C=C Stretch ~1630 cm⁻¹ (Distinct)
Hydroxyl (O-H) AbsentAbsentBroad Band ~3300–3400 cm⁻¹ (Hydrolysis)
Substitution Pattern ~830 cm⁻¹ (Strong)~830–840 cm⁻¹ (Strong)~830–840 cm⁻¹

Analyst Note: The most reliable "Go/No-Go" signal is the appearance of the low-frequency aliphatic C-Br band combined with the absence of the vinyl C=C stretch at 1630 cm⁻¹.

Experimental Protocols

Sample Handling (Critical)

The target compound is a benzylic bromide , making it a potent lachrymator and highly reactive alkylating agent. It is also hygroscopic and prone to hydrolysis.

  • Safety: Handle only in a fume hood. Double-glove (Nitrile/Laminate).

  • Stability: Analyze immediately upon sampling. Exposure to ambient moisture will generate HBr and the alcohol impurity, appearing as a broad O-H peak at 3400 cm⁻¹.

ATR-FTIR Method (Recommended)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture exposure and sample handling time.

Workflow:

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred due to the corrosive nature of potential HBr degradation products).

  • Background: Collect 16 scans of air background.

  • Sample Loading: Place ~5-10 mg of solid/oil on the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹[5]

    • Scans: 32 (sufficient for identification)

    • Range: 4000 – 450 cm⁻¹ (Ensure detector cutoff allows viewing the C-Br region).

  • Cleaning: Wipe immediately with Dichloromethane (DCM) or Isopropanol. Do not use water.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for interpreting the IR spectrum during process control.

IR_Decision_Logic Start Acquire IR Spectrum (4000 - 500 cm⁻¹) CheckOH Check 3300-3500 cm⁻¹ Is there a broad OH band? Start->CheckOH CheckVinyl Check ~1630 cm⁻¹ Is there a sharp C=C peak? CheckOH->CheckVinyl No Result_Hydrolysis FAIL: Hydrolyzed Product (Alcohol Impurity) CheckOH->Result_Hydrolysis Yes CheckCBr Check 500-700 cm⁻¹ Is there a strong new band? CheckVinyl->CheckCBr No Result_Elimination FAIL: Elimination Product (Vinyl Impurity) CheckVinyl->Result_Elimination Yes Result_Precursor FAIL: Unreacted Starting Material CheckCBr->Result_Precursor No Result_Pass PASS: Target Identity Confirmed 5-Bromo-2-(1-bromoethyl)pyridine CheckCBr->Result_Pass Yes

Caption: Figure 1. Step-by-step spectroscopic decision tree for validating the synthesis of 5-Bromo-2-(1-bromoethyl)pyridine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for general IR functional group frequencies, specifically C-Br and Pyridine modes).[7]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[6] (Source for specific 2,5-disubstituted pyridine OOP bending frequencies).

Sources

A Comparative Guide to the Stability of 5-Bromo-2-(1-bromoethyl)pyridine and 5-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that influences synthetic efficiency, product purity, and scalability. The stability of these intermediates is a paramount concern, dictating storage, handling, and reaction conditions. This guide provides an in-depth, objective comparison of the stability profiles of two closely related pyridine derivatives: 5-Bromo-2-(1-bromoethyl)pyridine and 5-Bromo-2-vinylpyridine.

Introduction: Two Molecules, Divergent Reactivity

At first glance, 5-Bromo-2-(1-bromoethyl)pyridine and 5-Bromo-2-vinylpyridine are structurally similar. The former is often a direct precursor to the latter through an elimination reaction. However, the presence of a saturated, bromo-substituted ethyl group versus a conjugated vinyl group imparts dramatically different chemical properties and stability challenges. Understanding these differences is crucial for their effective use in complex synthetic pathways.

5-Bromo-2-(1-bromoethyl)pyridine is a halogenated alkylpyridine. Its reactivity is dominated by the secondary benzylic-like bromide, making it a potent electrophile susceptible to nucleophilic substitution and elimination reactions.

5-Bromo-2-vinylpyridine is an activated alkene. Its vinyl group is prone to polymerization and addition reactions, a characteristic feature of many vinyl-substituted aromatic compounds.[1][2]

Analysis of Molecular Structure and Inherent Stability

The stability of a molecule is intrinsically linked to its structure. The key difference between these two compounds lies in the substituent at the 2-position of the pyridine ring.

  • 5-Bromo-2-(1-bromoethyl)pyridine: The carbon-bromine bond in the ethyl group is the molecule's Achilles' heel. This C-Br bond is analogous to a benzylic bromide, as it is adjacent to the pyridine ring. This position stabilizes any developing positive charge (carbocation) or radical character on the alpha-carbon, making the bromide an excellent leaving group. Consequently, this compound is highly susceptible to degradation via two primary pathways:

    • Elimination: In the presence of a base, it readily undergoes E2 elimination to lose hydrogen bromide (HBr) and form the more stable, conjugated 5-Bromo-2-vinylpyridine.

    • Nucleophilic Substitution: It is a strong alkylating agent, readily reacting with nucleophiles (including water, alcohols, or amines) in an S(_N)1 or S(_N)2 fashion.

  • 5-Bromo-2-vinylpyridine: The stability of this molecule is governed by the reactivity of its carbon-carbon double bond. This vinyl group is activated by the electron-withdrawing pyridine ring, making it susceptible to:

    • Polymerization: This is the most significant stability concern. The polymerization can be initiated by light, heat, or radical initiators.[1][3] This process can be violent and is often autocatalytic.[3] For this reason, vinylpyridines are typically stored with inhibitors like 4-tert-butyl catechol to quench radical chain reactions.[1]

    • Michael Addition: The activated double bond can react with nucleophiles in a conjugate addition mechanism.

Comparative Stability: A Head-to-Head Evaluation

Feature5-Bromo-2-(1-bromoethyl)pyridine5-Bromo-2-vinylpyridine
Primary Degradation Pathway HBr Elimination, Nucleophilic SubstitutionRadical Polymerization
Thermal Stability Lower. Prone to thermal elimination of HBr.Moderate. Stable at room temperature but can polymerize upon heating.[3]
Photochemical Stability Moderate. Less sensitive to light than its vinyl counterpart.Low. Highly sensitive to light, which can initiate polymerization.[1] Storage in the dark is essential.[3]
Stability in Solution Low. Reacts with nucleophilic solvents (water, alcohols). Prone to elimination in the presence of bases.Moderate. Generally stable in non-nucleophilic organic solvents, but can polymerize over time.
Recommended Storage Freezer (-20°C), inert atmosphere, away from moisture and bases.Freezer (-20°C), inert atmosphere, dark, with a polymerization inhibitor. [4][5]

Degradation Pathways and Experimental Workflow

The distinct instability of each compound can be visualized through their primary degradation pathways. 5-Bromo-2-(1-bromoethyl)pyridine primarily degrades through elimination, often forming the very compound it is being compared against. In contrast, 5-Bromo-2-vinylpyridine's instability leads to oligomerization and polymerization.

G cluster_0 5-Bromo-2-(1-bromoethyl)pyridine Degradation cluster_1 5-Bromo-2-vinylpyridine Degradation A 5-Bromo-2- (1-bromoethyl)pyridine B 5-Bromo-2-vinylpyridine A->B  -HBr (Elimination) C Substitution Product (e.g., with NuH) A->C  -HBr (Substitution) D 5-Bromo-2-vinylpyridine E Poly(5-bromo-2-vinylpyridine) D->E Radical Initiator (Heat, Light)

Caption: Primary degradation pathways for the two pyridine derivatives.

To empirically validate these stability differences, a structured experimental workflow is necessary. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique to monitor the degradation of the parent compound and the formation of impurities over time.

G prep Sample Preparation (Dissolve each compound in ACN) aliquot Aliquot Samples into Vials (Time=0, 24h, 48h, etc.) prep->aliquot stress Stress Conditions (e.g., 40°C, Ambient Light) aliquot->stress hplc HPLC Analysis (Monitor peak area of parent compound) stress->hplc data Data Analysis (Plot % Purity vs. Time) hplc->data

Caption: Experimental workflow for a comparative HPLC stability study.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively comparing the stability of the two compounds under accelerated conditions.

Objective: To quantify the degradation of 5-Bromo-2-(1-bromoethyl)pyridine and 5-Bromo-2-vinylpyridine in solution over time at an elevated temperature.

Materials:

  • 5-Bromo-2-(1-bromoethyl)pyridine

  • 5-Bromo-2-vinylpyridine (ensure it contains an inhibitor for the T=0 sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of each compound in separate volumetric flasks using ACN as the diluent.

  • Sample Preparation (T=0):

    • For each stock solution, dilute to a final concentration of 50 µg/mL with ACN.

    • Immediately inject these T=0 samples into the HPLC system to establish the initial purity.

  • Accelerated Stability Study:

    • Place the stock solutions in a temperature-controlled chamber at 40°C.

    • At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stock solution.

    • Dilute the aliquot to 50 µg/mL with ACN and inject it into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, calculate the purity of the parent compound as a percentage of the total peak area.

    • Plot the % purity of each compound against time to generate degradation curves.

Expected Outcome: The degradation curve for 5-Bromo-2-(1-bromoethyl)pyridine is expected to show a significantly faster decline in purity compared to the inhibitor-stabilized 5-Bromo-2-vinylpyridine. The primary impurity peak in the bromoethyl sample should correspond to the retention time of 5-Bromo-2-vinylpyridine.

Practical Implications and Recommendations

  • For 5-Bromo-2-(1-bromoethyl)pyridine:

    • Handling: Due to its lability, this compound should be handled quickly, at low temperatures, and under an inert atmosphere. It is a potent lachrymator and alkylating agent, requiring appropriate personal protective equipment.

    • Synthetic Use: It is best used in situ or immediately after preparation. When used in reactions, conditions should be anhydrous and preferably non-basic if elimination is to be avoided. It serves as an excellent precursor for introducing the 5-bromo-2-ethylpyridine moiety onto a nucleophile.

  • For 5-Bromo-2-vinylpyridine:

    • Handling: Always confirm the presence of a polymerization inhibitor. Avoid exposure to heat, light, and radical sources.[3]

    • Synthetic Use: Before use in reactions that are sensitive to inhibitors (e.g., certain polymerizations or metal-catalyzed reactions), the inhibitor may need to be removed, typically by passing the compound through a small plug of basic alumina. This should be done immediately before use, as the uninhibited monomer is highly unstable.

Conclusion

While 5-Bromo-2-(1-bromoethyl)pyridine and 5-Bromo-2-vinylpyridine are separated by only a single molecule of HBr, their stability profiles are worlds apart. The bromoethyl derivative is an unstable electrophile, highly prone to elimination and substitution, making it a challenging but useful intermediate for alkylation. The vinyl derivative's primary liability is its propensity for polymerization, a risk that must be mitigated through careful storage and handling, typically with the addition of radical inhibitors.[4][6] For the synthetic chemist, choosing between them is a choice between managing rapid elimination/substitution versus preventing unwanted polymerization. A thorough understanding of these fundamental stability differences is essential for the successful design and execution of synthetic routes in research and drug development.

References

  • Scientific Polymer Products, Inc. (n.d.). 4-Vinylpyridine - Safety Data Sheet. Retrieved from Scientific Polymer Products, Inc. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1232 - 2-VINYLPYRIDINE. Retrieved from ILO. [Link]

  • Nuyken, O., & Elias, H. G. (1978). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Polymer, 19(3), 323-328. [Link]

  • Uyar, T., et al. (2015). Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles. Journal of Applied Polymer Science, 132(29). [Link]

  • Patelis, N., et al. (2016). Thermal Degradation of Statistical Copolymers of 2-Vinyl Pyridine with Functional Methacrylates. International Journal of Advanced Research in Chemical Science, 3(11), 14-25. [Link]

  • Theato, P., et al. (2013). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 4(18), 4842-4848. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Sonavane, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Royal Society of Chemistry. (n.d.). Selective C–F bond activation for the synthesis of substituted pyridines. Retrieved from RSC Advances. [Link]

  • Google Patents. (n.d.). US3947526A - Polymerization of vinylpyridine.
  • PubChem. (n.d.). 5-bromo-2-(1-bromoethyl)pyridine. Retrieved from PubChem. [Link]

  • Mol-Instincts. (n.d.). 5-bromo-2-(1-bromoethyl)pyridine. Retrieved from Mol-Instincts. [Link]

  • American Chemical Society. (2024, August 23). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Retrieved from ACS Publications. [Link]

  • Pipzine Chemicals. (n.d.). 5-Bromo-2-isopropylpyridine. Retrieved from Pipzine Chemicals. [Link]

Sources

Elemental Analysis Standards for 5-Bromo-2-(1-bromoethyl)pyridine: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8) is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its validation presents a specific analytical challenge: the molecule contains a high mass percentage of bromine (~60%), which often leads to incomplete combustion in standard Elemental Analysis (EA) protocols, resulting in "failed" purity certificates despite high actual chemical purity.

This guide objectively compares the industry-standard Combustion Analysis (CHN/X) against the modern alternative, Quantitative NMR (qNMR) . While EA remains the historical requirement for publication, experimental data suggests that for poly-halogenated pyridines, qNMR offers superior specificity and accuracy.

Who this guide is for: Synthetic Chemists, Analytical Scientists, and QA/QC Managers in drug discovery.

Theoretical Standards & Composition

Before selecting an analytical method, the theoretical baseline must be established. For C₇H₇Br₂N , the elemental composition is heavily skewed toward the halogen fraction.

Table 1: Theoretical Elemental Composition Standards
ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C712.01184.07731.73%
Hydrogen H71.0087.0562.66%
Bromine Br279.904159.80860.32%
Nitrogen N114.00714.0075.29%
Total 264.95 g/mol 100.00%

Critical Insight: The low Carbon content (31.73%) and high Bromine content (>60%) create a "refractory" matrix. In standard combustion chambers, the bromine can form non-volatile inorganic residues or trap carbon, leading to consistently low Carbon readings (e.g., finding 31.1% instead of 31.7%).

Comparative Analysis: Combustion EA vs. qNMR

This section evaluates the two primary methods for validating the purity of 5-Bromo-2-(1-bromoethyl)pyridine.

Method A: Classical Combustion Analysis (CHN/X)

The Historical Gold Standard

Mechanism: The sample is burned in excess oxygen at >900°C. Gases (CO₂, H₂O, N₂, Br₂) are separated and quantified. The Challenge: Halogens poison the combustion catalysts. For this specific di-bromo compound, the formation of AgBr (if silver wool is used) or incomplete oxidation is common.

Method B: Quantitative NMR (qNMR)

The Modern Precision Standard

Mechanism: Purity is calculated by comparing the integration of the analyte's proton signals against a high-purity internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1). The Advantage: qNMR is non-destructive and independent of combustion efficiency. It directly measures the molar ratio of the target molecule.

Table 2: Performance Comparison Matrix
FeatureMethod A: Combustion EAMethod B: qNMR (Recommended)
Accuracy for Halides Low to Moderate. High Br% causes interference.High. Independent of halogen content.
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)
Typical Error Margin ± 0.4% (Industry Standard)± 0.1% - 0.5% (Dependent on S/N ratio)
False Negatives Common. Pure samples often fail due to trapping.Rare. Impurities are explicitly visible.
Specific Requirement Requires WO₃ or V₂O₅ combustion aids.Requires soluble Internal Standard (IS).

Experimental Protocols

Protocol A: Optimized Combustion Analysis for Poly-Halogenated Pyridines

Use this protocol if EA is mandatory for regulatory filing.

  • Preparation: Dry the sample of 5-Bromo-2-(1-bromoethyl)pyridine under vacuum at 40°C for 4 hours to remove trace solvent (solvent entrapment is a common cause of EA failure).

  • Weighing: Weigh 2.00–2.50 mg of sample into a tin capsule. Accuracy must be ±0.001 mg.

  • Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) powder to the capsule.

    • Reasoning: WO₃ acts as a flux and oxygen donor, preventing the formation of non-volatile carbon-bromine residues [1].

  • Furnace Settings:

    • Combustion Temp: 1050°C (Elevated from standard 950°C).

    • Oxygen Flow: Boosted to 20 mL/min for 5 seconds.

  • Acceptance Criteria:

    • Carbon: 31.33% – 32.13% (±0.4%)

    • Nitrogen: 4.89% – 5.69% (±0.4%)

Protocol B: High-Precision qNMR (The Superior Alternative)

Recommended for internal QC and high-value synthesis.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity >99.9%).

    • Reasoning: Its singlet at ~6.1 ppm does not overlap with the pyridine aromatic protons (7.0–8.5 ppm) or the ethyl group signals.

  • Sample Prep:

    • Weigh ~10 mg of 5-Bromo-2-(1-bromoethyl)pyridine (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-d₆ .

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Crucial: T1 relaxation for halogenated protons can be long; insufficient d1 leads to integration errors) [2].

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting the "EA Trap" where pure compounds are often rejected due to method limitations.

ValidationWorkflow Start Sample: 5-Bromo-2-(1-bromoethyl)pyridine SolventCheck Step 1: 1H-NMR (Qualitative) Check for Solvent/Water Start->SolventCheck Decision Is Sample Solvate-Free? SolventCheck->Decision Dry Vacuum Dry (40°C, 4h) Decision->Dry No (Solvents found) MethodChoice Select Validation Method Decision->MethodChoice Yes Dry->SolventCheck PathEA Path A: Combustion EA (Regulatory Requirement) MethodChoice->PathEA External Pub PathQNMR Path B: qNMR (Internal QC / High Accuracy) MethodChoice->PathQNMR Internal Use EA_Add CRITICAL: Add WO3 Oxidizer Temp > 1000°C PathEA->EA_Add QNMR_Param Set d1 > 5 x T1 (~60s) IS: 1,3,5-Trimethoxybenzene PathQNMR->QNMR_Param ResultEA Result: Carbon % within ±0.4%? EA_Add->ResultEA ResultQNMR Result: Purity > 98%? QNMR_Param->ResultQNMR ResultEA->PathQNMR No (Suspect Incomplete Combustion) Pass PASS: Certificate of Analysis ResultEA->Pass Yes ResultQNMR->Pass Yes Fail FAIL: Repurify ResultQNMR->Fail No

Figure 1: Decision tree for validating high-bromine pyridine derivatives. Note the fallback loop from EA to qNMR if combustion fails.

References

  • PerkinElmer . (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • Simova, S., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Plant Science. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 15373657, 2-(1-Bromoethyl)pyridine. Retrieved from [Link]

  • Magritek . (2025).[1] Identification, Quantification (qNMR) and Mixture Analysis. Retrieved from [Link]

Sources

Differentiating 5-Bromo-2-(1-bromoethyl)pyridine from Regioisomers: A High-Resolution Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyridine-based pharmacophores, 5-Bromo-2-(1-bromoethyl)pyridine (Target) is a critical intermediate, often generated via radical bromination (Wohl-Ziegler reaction) of 5-bromo-2-ethylpyridine. The primary analytical challenge lies in distinguishing the target from its thermodynamic and kinetic competitors: the side-chain regioisomer 5-Bromo-2-(2-bromoethyl)pyridine and the ring-position isomers such as 2-Bromo-5-(1-bromoethyl)pyridine .

Misidentification of these isomers leads to incorrect structure-activity relationship (SAR) data and failed scale-up campaigns due to the vastly different reactivities of benzylic (secondary) vs. homobenzylic (primary) bromides. This guide provides a definitive, evidence-based framework for differentiating these species using NMR, Mass Spectrometry, and Chromatographic behavior.

Structural Landscape & Isomer Definition

Before analyzing spectra, we must define the specific isomers that co-occur in synthetic workflows.

Compound LabelStructure DescriptionOrigin/Risk FactorReactivity Profile
Target (1) 5-Bromo-2-(1-bromoethyl)pyridine Benzylic radical bromination product.

/

labile; prone to elimination to vinylpyridine.
Isomer A 5-Bromo-2-(2-bromoethyl)pyridine Anti-Markovnikov addition or alcohol activation.Less reactive; requires strong nucleophiles.
Isomer B 2-Bromo-5-(1-bromoethyl)pyridine Starting material regioisomer (2-Br-5-Et-Py).Similar side-chain reactivity; different ring electronics.
Impurity C 5-Bromo-2-vinylpyridine Elimination byproduct of Target (1).Polymerization risk; Michael acceptor.

Analytical Pillar I: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The differentiation relies on the spin system of the ethyl side chain and the coupling constants of the pyridine ring .

Proton ( H) NMR Differentiation

The "smoking gun" for the target compound is the benzylic methine quartet .

Target: 5-Bromo-2-(1-bromoethyl)pyridine [1][2]
  • Side Chain: The benzylic proton (

    
    ) appears as a quartet  at 
    
    
    
    5.1–5.3 ppm
    . The adjacent methyl group (
    
    
    ) appears as a doublet at
    
    
    2.0–2.1 ppm
    (
    
    
    Hz).
  • Logic: The bromine atom and the aromatic ring both deshield the benzylic proton, pushing it significantly downfield compared to a standard alkyl proton.

Isomer A: 5-Bromo-2-(2-bromoethyl)pyridine
  • Side Chain: This structure lacks a benzylic methine. Instead, it displays two distinct triplets (or complex multiplets depending on resolution) corresponding to

    
    .
    
    • 
      : 
      
      
      
      3.2–3.4 ppm (triplet).
    • 
      : 
      
      
      
      3.6–3.8 ppm (triplet).
  • Differentiation: The absence of the downfield quartet (~5.2 ppm) and the presence of two methylene signals in the 3.0–4.0 ppm range confirms this isomer.

Isomer B: 2-Bromo-5-(1-bromoethyl)pyridine
  • Side Chain: Identical to the Target (quartet + doublet).

  • Aromatic Ring (Critical Distinction):

    • Target (2,5-subst., alkyl at 2): H-3 (ortho to alkyl) is a doublet (

      
       Hz). H-4 is a dd. H-6 (ortho to Br) is a fine doublet (
      
      
      
      Hz). H-3 typically resonates upfield of H-6.
    • Isomer B (2,5-subst., alkyl at 5): The coupling pattern is similar, but the NOE (Nuclear Overhauser Effect) will differ. Irradiating the methyl doublet in the Target will show NOE enhancement of the H-3 proton. In Isomer B, it will enhance H-4 and H-6 .

Carbon ( C) NMR Shifts
  • Target (1-bromoethyl): Benzylic C-Br signal at

    
    45–50 ppm . Methyl signal at 
    
    
    
    24 ppm
    .
  • Isomer A (2-bromoethyl):

    
    -Br signal at 
    
    
    
    30–35 ppm
    . Benzylic
    
    
    at
    
    
    38 ppm
    .

Analytical Pillar II: Mass Spectrometry (MS)[4]

While NMR solves the connectivity, MS confirms the elemental composition and fragmentation logic.

Isotopic Pattern

Both isomers contain two bromine atoms (one on the ring, one on the chain).

  • Pattern:

    
     ratio for signals at 
    
    
    
    ,
    
    
    , and
    
    
    (e.g.,
    
    
    ,
    
    
    ,
    
    
    ).
  • Validation: If the

    
     peak is missing or the ratio is 
    
    
    
    , you likely have a mono-brominated impurity (e.g., unreacted ethyl pyridine or vinyl pyridine).
Fragmentation Pathways
  • Target (Benzylic Br): extremely labile.

    • Base Peak: Often

      
       due to the formation of a stabilized secondary benzylic carbocation.
      
    • Loss of Methyl:

      
       is observable but less favored than Br loss.
      
  • Isomer A (Primary Br):

    • Fragmentation: Loss of

      
       radical or loss of 
      
      
      
      (McLafferty-like rearrangement) is more common. The benzylic cation formed (
      
      
      ) would be a primary cation on the ring, which is less stable, altering relative abundances.

Experimental Protocol: The Differentiation Workflow

This self-validating workflow ensures correct identification during synthesis.

Step 1: Crude Reaction Sampling
  • Take 50

    
    L of reaction mixture.
    
  • Dilute with 600

    
    L 
    
    
    
    (neutralize with solid
    
    
    if acidic to prevent shift drifting).
  • Critical: Do not heat the sample; the benzylic bromide is thermally unstable.

Step 2: H NMR Acquisition
  • Parameter: 16 scans, 1 second relaxation delay.

  • Checkpoint: Look for the region 5.0–5.5 ppm.

    • Signal Present (Quartet): 1-bromoethyl species confirmed.

    • Signal Absent: Check 3.0–4.0 ppm for 2-bromoethyl or 6.5–7.0 ppm for vinyl impurities.

Step 3: Quantitation (Regio-purity)

Integrate the methyl doublet (


 2.0) of the Target vs. the methylene triplets (

3.6) of Isomer A.

Visualization: Decision Logic & Isomer Map

The following diagram illustrates the logical flow for differentiating these species based on analytical data.

DifferentiationLogic Start Crude Sample Analysis (Brominated Pyridine Mixture) NMR_Check 1H NMR Analysis (Focus: 5.0 - 5.5 ppm) Start->NMR_Check Quartet_Present Quartet Detected (~5.2 ppm) NMR_Check->Quartet_Present Yes No_Quartet No Quartet Detected NMR_Check->No_Quartet No Doublet_Check Check Methyl Region (Doublet @ ~2.0 ppm?) Quartet_Present->Doublet_Check Triplet_Check Check Methylene Region (Triplets @ 3.0-4.0 ppm?) No_Quartet->Triplet_Check Target_Conf CONFIRMED TARGET: 5-Bromo-2-(1-bromoethyl)pyridine (Benzylic Bromide) Doublet_Check->Target_Conf Yes (Target) Ring_Iso_Check Check Aromatic Coupling (NOE or J-values) Doublet_Check->Ring_Iso_Check Yes (Ambiguous) Isomer_A ISOMER A: 5-Bromo-2-(2-bromoethyl)pyridine (Primary Bromide) Triplet_Check->Isomer_A Yes Vinyl_Check Check Vinyl Region (dd @ 5.5 - 6.8 ppm) Triplet_Check->Vinyl_Check No Impurity_C IMPURITY C: 5-Bromo-2-vinylpyridine (Elimination Product) Vinyl_Check->Impurity_C Yes Ring_Iso_Check->Target_Conf NOE to H-3 Isomer_B ISOMER B: 2-Bromo-5-(1-bromoethyl)pyridine (Ring Isomer) Ring_Iso_Check->Isomer_B NOE to H-4/H-6

Caption: Analytical decision tree for classifying brominated ethyl-pyridine derivatives based on


H NMR spectral features.

Comparative Data Summary

FeatureTarget: 5-Br-2-(1-bromoethyl)py Isomer A: 5-Br-2-(2-bromoethyl)py Impurity C: Vinylpyridine
Alkyl Proton Count 4H (1H CH, 3H CH

)
4H (2H CH

, 2H CH

)
3H (Vinyl system)
Key

H Signal
q, 5.2 ppm t, 3.6 ppm dd, 5.5–6.8 ppm
Multiplicity Quartet + DoubletTriplet + TripletABX System
Reactivity High (Benzylic)Low (Primary)Polymerizable
Molecular Weight 264.95 (Br

)
264.95 (Br

)
184.03 (Mono-Br)

References

  • PubChem. Compound Summary: 5-Bromo-2-ethylpyridine (Precursor). (Precursor data for radical bromination context). [Link]

  • PubChem. Compound Summary: 2-(2-Bromoethyl)pyridine (Regioisomer Core). (Spectral data comparison for the 2-bromoethyl moiety). [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (NMR characterization of substituted pyridine rings). [Link]

Sources

Validating Chiral Purity of 5-Bromo-2-(1-bromoethyl)pyridine Derivatives: SFC vs. HPLC Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceutical intermediates. 5-Bromo-2-(1-bromoethyl)pyridine is a highly versatile, yet chromatographically challenging, building block used in the synthesis of kinase inhibitors and targeted therapeutics. Validating its chiral purity requires analytical methods that can resolve enantiomers while mitigating the molecule's inherent chemical lability and secondary interactions.

This guide objectively compares Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the chiral validation of 5-Bromo-2-(1-bromoethyl)pyridine derivatives, providing field-proven protocols and mechanistic insights to ensure scientific integrity.

Mechanistic Causality: The Chromatographic Challenge

Validating the chiral purity of 5-Bromo-2-(1-bromoethyl)pyridine is not a standard plug-and-play analysis. The molecule presents a trifecta of structural challenges that dictate the experimental design:

  • Basic Pyridine Nitrogen (Peak Tailing): The pyridine ring contains a basic nitrogen atom that acts as a strong hydrogen bond acceptor. In both SFC and HPLC, this nitrogen interacts with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). Without intervention, this causes severe peak tailing and destroys enantiomeric resolution.

  • Halogen Bonding & Steric Bulk: The molecule contains two bulky bromine atoms. The polarizability of the C-Br bonds creates strong, highly directional halogen bonds. Successful chiral recognition requires a CSP with deep chiral cavities (such as immobilized amylose or cellulose derivatives) that can accommodate these steric and electronic demands.

  • Solvolytic Lability of the 1-Bromoethyl Group: The secondary alkyl bromide is situated adjacent to a pyridine ring, making it highly susceptible to

    
     solvolysis in protic solvents (like methanol or ethanol). Extended exposure to protic environments during slow chromatographic runs can lead to on-column degradation or racemization.
    

Comparative Analysis: Chiral SFC vs. Chiral HPLC

To overcome these challenges, analytical laboratories primarily rely on two modalities: Chiral SFC and Chiral HPLC.

Chiral SFC (Supercritical Fluid Chromatography) has emerged as the superior technique for pharmaceutical intermediates[1]. SFC utilizes supercritical


 mixed with a polar organic co-solvent. Because supercritical 

possesses gas-like diffusivity and liquid-like density, it allows for flow rates 3 to 5 times faster than HPLC without generating excessive backpressure[1]. This rapid elution is critical for 5-Bromo-2-(1-bromoethyl)pyridine, as it minimizes the residence time of the labile 1-bromoethyl group on the column, preventing solvolysis. Furthermore, SFC often yields superior enantiomeric resolution and faster equilibration times during method development compared to traditional liquid systems[2].

Chiral HPLC (Normal Phase) remains a widely accessible alternative. It separates enantiomers by exploiting transient diastereomeric complexes formed between the analytes and the CSP[3]. However, the high viscosity of normal-phase solvents (e.g., Hexane/Isopropanol) necessitates lower flow rates, leading to longer analysis times, higher organic solvent consumption, and a greater risk of on-column sample degradation.

Quantitative Performance Comparison

The following table summarizes the performance metrics of SFC versus Normal-Phase HPLC when analyzing 5-Bromo-2-(1-bromoethyl)pyridine on an immobilized amylose CSP (e.g., Chiralpak IA).

Performance MetricChiral SFC (

/ MeOH / DEA)
Chiral HPLC (Hexane / IPA / DEA)
Typical Analysis Time 3.0 - 5.0 minutes15.0 - 25.0 minutes
Enantiomeric Resolution (

)
> 3.5~ 2.1
Peak Asymmetry (

)
1.05 - 1.15 (Sharp)1.30 - 1.60 (Moderate Tailing)
Organic Solvent Consumption ~1.5 mL / run~20.0 mL / run
On-Column Degradation Risk Low (Rapid elution)Moderate (Extended residence)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic choices and system suitability checks to guarantee data integrity.

Protocol A: Chiral SFC Validation (Preferred Method)

This method leverages the high throughput of SFC[4] while actively suppressing secondary interactions.

1. Sample Preparation (Critical Step):

  • Action: Dissolve the racemic standard and the test sample in Acetonitrile (aprotic) to a concentration of 1.0 mg/mL, not Methanol.

  • Causality: While Methanol is used in the mobile phase, storing the sample in Methanol in the autosampler will cause solvolysis of the 1-bromoethyl group over time. Acetonitrile preserves sample integrity.

2. Chromatographic Conditions:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 4.6 x 250 mm.

  • Mobile Phase:

    
     / Methanol containing 0.1% Diethylamine (DEA) at an 85:15 (v/v) ratio.
    
  • Causality: The 0.1% DEA is mandatory. It acts as a competing base, masking the residual silanols on the CSP and preventing the pyridine nitrogen from causing peak tailing.

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (Maintains

    
     in the supercritical state)[1].
    
  • Column Temperature: 35 °C.

  • Detection: UV Photodiode Array (PDA) at 260 nm.

3. Self-Validation & System Suitability:

  • Blank Injection: Inject pure Acetonitrile. Verify a flat baseline to rule out autosampler carryover.

  • Racemate Injection: Inject the racemic 5-Bromo-2-(1-bromoethyl)pyridine. The system is validated only if the Resolution (

    
    ) between enantiomer 1 and enantiomer 2 is 
    
    
    
    , and Peak Asymmetry (
    
    
    ) is
    
    
    .
  • Calculation: Calculate enantiomeric excess using the formula:

    
    [3].
    
Protocol B: Chiral HPLC Validation (Alternative Method)

For laboratories without SFC capabilities, Normal-Phase HPLC can be utilized, provided strict system suitability is maintained.

1. Sample Preparation:

  • Dissolve the sample in n-Hexane/Isopropanol (90:10) to 1.0 mg/mL. Prepare fresh immediately before analysis to limit degradation.

2. Chromatographic Conditions:

  • Column: Chiralpak IA, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol containing 0.1% DEA (90:10:0.1 v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Lower temperature enhances chiral recognition but increases solvent viscosity).

  • Detection: UV at 260 nm.

3. Self-Validation & System Suitability:

  • Spike Recovery: Spike a known quantity of the undesired enantiomer (e.g., 1% w/w) into the pure API. The system is validated if the minor enantiomer peak is distinctly integrated with a Signal-to-Noise (S/N) ratio

    
    .
    

Method Development & Validation Workflow

The following diagram illustrates the logical decision tree for developing and validating the chiral purity method for halogenated pyridine derivatives.

Workflow A Racemic 5-Bromo-2-(1-bromoethyl)pyridine B Stationary Phase Screening (Immobilized Polysaccharides) A->B Injection C Chiral SFC Method (Supercritical CO2 + Co-solvent) B->C Preferred Pathway (High Throughput) D Chiral HPLC Method (Normal Phase Solvents) B->D Alternative Pathway (Standard Lab) E System Suitability Testing (Rs > 2.0, As < 1.2) C->E Optimize Temp/Pressure D->E Optimize Flow/Ratio F Enantiomeric Excess (ee) Validation E->F Self-Validating Check

Workflow for chiral method development and validation of halogenated pyridine derivatives.

References

  • Title : Chiral Separation Using SFC and HPLC Source : Shimadzu URL :[Link]

  • Title : Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source : ResearchGate URL :[Link]

  • Title : A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source : ResearchGate URL :[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Quenching and Disposal of 5-Bromo-2-(1-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling, quenching, and disposal of 5-Bromo-2-(1-bromoethyl)pyridine, designed for professional laboratory environments.

As a Senior Application Scientist, I frequently observe that the handling of reactive intermediates is treated as an afterthought in synthetic workflows. 5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8) is a highly versatile bifunctional building block, but its utility is intrinsically linked to its hazard profile. The molecule possesses two distinct halogenated sites: an inert aryl bromide at the 5-position and a highly reactive secondary alkyl bromide at the 2-position.

The 1-bromoethyl group behaves similarly to a benzylic bromide; it is a potent alkylating agent and a severe lachrymator [1]. Unreacted material cannot simply be discarded into standard solvent waste streams. Doing so risks uncontrolled exothermic reactions, pressurization of waste carboys, and severe exposure risks to laboratory personnel [2]. This guide details the scientifically validated protocols for neutralizing this reagent prior to disposal.

Chemical Reactivity & Hazard Profile

To design a self-validating disposal system, we must first understand the causality of the chemical's reactivity. The secondary bromide is adjacent to the pyridine ring, making the carbon highly electrophilic and susceptible to both


 (due to resonance stabilization of the intermediate carbocation by the pyridine ring) and 

nucleophilic attack.
Quantitative Hazard Summary
Property / HazardDescriptionOperational Consequence
Chemical Class Reactive Alkyl Halide / Alkylating AgentMust be chemically neutralized (quenched) prior to waste segregation [2].
Primary Hazard Lachrymator, Corrosive, Suspected MutagenMandates strict use of a fume hood and double-gloving (Nitrile over Neoprene).
Reactivity Exothermic reaction with strong nucleophilesQuenching must be performed in a dilute solution with a controlled addition rate.
Aryl Bromide Stability Unreactive under ambient conditionsThe 5-bromo position will remain intact during the quench; waste remains halogenated.

Mechanistic Rationale for Quenching

The objective of the quenching procedure is to force the complete conversion of the volatile, highly reactive alkylating agent into a non-volatile, stable, and water-soluble adduct.

While water or alcohols can slowly hydrolyze the bromide, these reactions are often biphasic, sluggish, and can leave unreacted pockets of the hazardous material. Instead, we utilize an amine quench —specifically Ethanolamine (2-aminoethanol). Ethanolamine is highly nucleophilic, water-soluble, relatively non-volatile, and reacts quantitatively with alkyl halides via an


 pathway to form a stable secondary/tertiary amine salt [3].

G A 5-Bromo-2-(1-bromoethyl)pyridine (Reactive Electrophile) C SN2 Substitution (Exothermic) A->C B Ethanolamine (Strong Nucleophile) B->C D Alkylated Amine Adduct (Non-volatile, Stable) C->D E Bromide Salt (Water Soluble) C->E

Mechanistic pathway for the nucleophilic quenching of the reactive alkyl bromide.

Step-by-Step Quenching Methodology

This protocol is designed for laboratory-scale quenching (e.g., 1 to 50 grams of unreacted material or reaction residues). Do not scale this procedure exponentially without conducting a formal reaction calorimetry risk assessment.

Phase 1: Preparation and Dilution

Causality: Alkylation reactions are highly exothermic. Diluting the neat chemical in a miscible solvent acts as a thermal sink, preventing localized boiling and the aerosolization of the lachrymator.

  • PPE & Environment: Ensure the fume hood sash is lowered. Wear a standard lab coat, safety goggles, and heavy-duty nitrile gloves.

  • Vessel Selection: Select a round-bottom flask or Erlenmeyer flask that is at least 3 to 4 times the total anticipated volume of the final mixture. Equip with a magnetic stir bar.

  • Dilution: Dissolve the unreacted 5-Bromo-2-(1-bromoethyl)pyridine (or the crude reaction residue) in a polar, water-miscible solvent. Isopropanol (IPA) or Tetrahydrofuran (THF) are ideal. Use approximately 10 mL of solvent per 1 gram of the alkyl halide.

  • Cooling: Place the flask in an ambient water bath (or an ice bath if the quantity exceeds 10 grams) to dissipate heat.

Phase 2: The Quench

Causality: Dropwise addition prevents thermal runaway. Ethanolamine is chosen over ammonia to prevent the generation of hazardous, pressurized gases.

  • Prepare Quench Solution: In a separate beaker, prepare a 20% (v/v) solution of ethanolamine in water. Ensure you have at least a 2.5 molar excess of ethanolamine relative to the alkyl halide.

  • Addition: Begin vigorous magnetic stirring of the alkyl halide solution. Using an addition funnel or a pipette, add the ethanolamine solution dropwise over 10–15 minutes.

  • Agitation: Once the addition is complete, remove the cooling bath. Allow the mixture to stir at room temperature for a minimum of 2 to 4 hours to ensure complete kinetic conversion [1].

Phase 3: Validation and Waste Segregation

Causality: Trust, but verify. A self-validating system requires analytical proof that the hazard has been neutralized before it enters the communal waste stream.

  • Verification: Spot the reaction mixture on a TLC plate alongside a reference standard of the starting material. Elute (e.g., 20% EtOAc in Hexanes) and visualize under UV light. The high Rf starting material spot must be completely absent. Alternatively, use LC-MS to confirm the disappearance of the starting mass.

  • Waste Transfer: Once verified, the solution now contains a benign amine adduct, unreacted ethanolamine, solvent, and water.

  • Disposal: Because the pyridine ring still contains an aryl bromide, this mixture must be disposed of in the Halogenated Organic Waste container [2]. Do not pour it down the drain. Label the waste log clearly: "Neutralized alkylating agent (amine adduct), Isopropanol, Water, Ethanolamine."

Workflow N1 1. Risk Assessment & PPE (Fume Hood Required) N2 2. Solvent Dilution (IPA or THF, 10mL/g) N1->N2 N3 3. Dropwise Amine Addition (20% Ethanolamine/H2O) N2->N3 N4 4. Sustained Agitation (2-4 hours at RT) N3->N4 N5 5. Analytical Verification (TLC or LC-MS) N4->N5 N6 6. Halogenated Waste (Properly Labeled) N5->N6

Step-by-step operational workflow for the safe quenching and disposal of alkylating agents.

References

  • BenchChem Technical Support Team. (2025). Proper Disposal of Benzyl Bromide: A Guide for Laboratory Professionals. BenchChem.
  • École Polytechnique Fédérale de Lausanne (EPFL). Laboratory Safety - LSCI: Handling and Disposal of Alkylating Agents.
  • Google Patents. (1997). Rapid purification by polymer supported quench (WO1997042230A1).

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